Product packaging for 3-Morpholinobenzaldehyde(Cat. No.:CAS No. 446866-87-1)

3-Morpholinobenzaldehyde

Cat. No.: B1352361
CAS No.: 446866-87-1
M. Wt: 191.23 g/mol
InChI Key: LQORKFSMUOSSQM-UHFFFAOYSA-N
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Description

3-Morpholinobenzaldehyde (CAS 446866-87-1) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol, features a benzaldehyde core substituted at the meta-position with a morpholine ring . This structure makes it a versatile precursor for synthesizing more complex molecules. Research has highlighted the value of morpholinobenzaldehyde derivatives in cancer treatment research due to their potent ability to inhibit cancer cell proliferation and prevent angiogenesis, the process of blood vessel formation that is essential for tumor growth . Furthermore, the hydroxy–aryl–aldehyde (HAA) chemical class, to which this compound is related, has been identified as a potent inhibitor of the IRE1α endoribonuclease, a key enzyme in the unfolded protein response (UPR) pathway, making it a valuable tool for probing ER stress in cellular models . Researchers utilize this compound as a key intermediate in the synthesis of various biologically active molecules, including hydrazinecarbothioamide derivatives and other heterocyclic compounds investigated for their antimicrobial and antiproliferative activities . It is supplied at 97% purity and is packaged in an amber glass bottle to ensure stability. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B1352361 3-Morpholinobenzaldehyde CAS No. 446866-87-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-9-10-2-1-3-11(8-10)12-4-6-14-7-5-12/h1-3,8-9H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQORKFSMUOSSQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428182
Record name 3-morpholinobenzaldehyde
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Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446866-87-1
Record name 3-(4-Morpholinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446866-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-morpholinobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Morpholinobenzaldehyde (CAS No. 446866-87-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Morpholinobenzaldehyde, with the Chemical Abstracts Service (CAS) number 446866-87-1, is a valuable synthetic intermediate in the field of medicinal chemistry.[1][2][3][4][5] Its structure, featuring a benzaldehyde ring substituted with a morpholine group at the meta-position, provides a versatile scaffold for the development of a wide range of biologically active molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, and its pivotal role as a building block in the creation of targeted therapeutics, particularly kinase inhibitors.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point in the range of 68-70°C.[1] Its molecular formula is C₁₁H₁₃NO₂, corresponding to a molecular weight of 191.23 g/mol .[5] The presence of the morpholine and aldehyde functionalities imparts it with specific chemical reactivity, making it amenable to a variety of organic transformations.

PropertyValueReference(s)
CAS Number 446866-87-1[1][2][3][4][5]
Molecular Formula C₁₁H₁₃NO₂[5]
Molecular Weight 191.23 g/mol [5]
Physical Form Solid[1]
Melting Point 68-70°C[1]
Purity (typical) ≥97%[5]

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes, primarily involving the formation of the carbon-nitrogen bond between the aromatic ring and the morpholine moiety. Two common and effective methods are the Buchwald-Hartwig amination and nucleophilic aromatic substitution.

Experimental Protocol 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds.[6][7] This method typically involves the reaction of an aryl halide (in this case, 3-bromobenzaldehyde) with an amine (morpholine) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Materials:

  • 3-Bromobenzaldehyde

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add 3-bromobenzaldehyde (1.0 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) and morpholine (1.2 mmol).

  • Finally, add sodium tert-butoxide (1.4 mmol) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 100°C with stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst 3-Bromobenzaldehyde 3-Bromobenzaldehyde Reaction Buchwald-Hartwig Coupling 3-Bromobenzaldehyde->Reaction Morpholine Morpholine Morpholine->Reaction Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Reaction Catalyst XPhos XPhos XPhos->Reaction Ligand NaOtBu NaOtBu NaOtBu->Reaction Base Toluene Toluene Toluene->Reaction Solvent This compound This compound Reaction->this compound

Buchwald-Hartwig Synthesis of this compound.

Experimental Protocol 2: Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution is another viable method, particularly when an electron-withdrawing group is present on the aromatic ring, and a good leaving group (like fluorine) is in the meta position.[8][9][10][11]

Materials:

  • 3-Fluorobenzaldehyde

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, combine 3-fluorobenzaldehyde (1.0 mmol), morpholine (1.5 mmol), and potassium carbonate (2.0 mmol).

  • Add dimethyl sulfoxide (5 mL) to the flask.

  • Heat the reaction mixture to 120-140°C and stir for 4-8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

G cluster_reactants Reactants cluster_reagents Reagents 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde Reaction Nucleophilic Aromatic Substitution (SNAr) 3-Fluorobenzaldehyde->Reaction Morpholine Morpholine Morpholine->Reaction K2CO3 K2CO3 K2CO3->Reaction Base DMSO DMSO DMSO->Reaction Solvent This compound This compound Reaction->this compound

SₙAr Synthesis of this compound.

Application in Drug Development: A Key Intermediate for Kinase Inhibitors

The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve their pharmacological properties, such as aqueous solubility, metabolic stability, and target binding.[12] this compound serves as a crucial starting material for the synthesis of various kinase inhibitors, which are a major class of anticancer drugs. These inhibitors often target key signaling pathways that are dysregulated in cancer cells.

Role in PI3K/Akt/mTOR Pathway Inhibitors

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[13][14][15][16][17] Its aberrant activation is a common feature in many human cancers, making it a prime target for drug development.[18][19][20] Several PI3K and mTOR inhibitors incorporate a morpholine-substituted aromatic ring, and this compound can be a key precursor in their synthesis.[21]

PI3K_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Morpholine-based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

PI3K/Akt/mTOR Signaling Pathway and Inhibition.

Role in VEGFR-2 Pathway Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[22][23][24][25] Inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy.[26][27][28][29] Many VEGFR-2 inhibitors feature a substituted aromatic core, and this compound can be utilized in the construction of these molecules.[30]

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS RAF Raf PLCg->RAF AKT Akt PI3K->AKT RAS->RAF Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Morpholine-based VEGFR-2 Inhibitor Inhibitor->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway and Inhibition.

Representative Experimental Workflow: Synthesis of a Kinase Inhibitor Scaffold

The aldehyde group of this compound is a versatile handle for further chemical modifications, such as reductive amination, Wittig reactions, or condensation reactions, to build more complex molecular architectures. Below is a representative workflow for the synthesis of a hypothetical kinase inhibitor scaffold starting from this compound.

workflow cluster_start Starting Material cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Amide Coupling A This compound B Intermediate Amine A->B C Final Kinase Inhibitor Scaffold B->C R1NH2 Primary Amine (R1-NH2) R1NH2->B ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->B R2COOH Carboxylic Acid (R2-COOH) R2COOH->C CouplingAgent Coupling Agent (e.g., HATU, EDCI) CouplingAgent->C

Workflow for Kinase Inhibitor Synthesis.

Conclusion

This compound is a synthetically accessible and highly valuable building block for drug discovery and development. Its utility as a precursor for potent and selective kinase inhibitors targeting critical cancer-related signaling pathways like PI3K/Akt/mTOR and VEGFR-2 underscores its importance in modern medicinal chemistry. The synthetic protocols and conceptual workflows provided in this guide aim to facilitate its application in the design and synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to 3-morpholin-4-ylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 3-morpholin-4-ylbenzaldehyde, a molecule of interest in medicinal chemistry and drug development. This document collates available physicochemical data, outlines a general synthetic approach, and discusses the broader biological context of morpholine-containing compounds.

Core Physicochemical Properties

Quantitative data for 3-morpholin-4-ylbenzaldehyde is summarized in the table below. These properties are essential for its handling, formulation, and application in research and development.

PropertyValueSource
CAS Number 446866-87-1[1]
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [1]
Melting Point 68 °C[1]
Boiling Point (Predicted) 357.9 ± 37.0 °C[1]
Density (Predicted) 1.163 ± 0.06 g/cm³[1]
pKa (Predicted) 3.80 ± 0.40[1]
Appearance Yellow solid[1]

Synthesis and Characterization

Experimental Protocol: General Buchwald-Hartwig Amination for the Synthesis of Morpholinobenzaldehydes

This protocol is adapted from general procedures for the synthesis of related morpholinobenzaldehyde isomers and should be optimized for the synthesis of 3-morpholin-4-ylbenzaldehyde.

Materials:

  • 3-Bromobenzaldehyde

  • Morpholine

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., (+/-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl - BINAP)

  • Base (e.g., Sodium tert-butoxide, Cesium carbonate)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add 3-bromobenzaldehyde (1.0 eq), the palladium catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

  • Add the base (e.g., Sodium tert-butoxide, 1.4 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous solvent (e.g., 1,4-Dioxane) via syringe.

  • Add morpholine (1.2 eq) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-morpholin-4-ylbenzaldehyde.

Logical Workflow for Synthesis:

Synthesis_Workflow Reactants 3-Bromobenzaldehyde + Morpholine Reaction_Setup Combine reactants, catalyst, base, and solvent under inert atmosphere Reactants->Reaction_Setup Catalyst_System Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., BINAP) Catalyst_System->Reaction_Setup Base Base (e.g., NaOtBu) Base->Reaction_Setup Solvent Anhydrous Solvent (e.g., 1,4-Dioxane) Solvent->Reaction_Setup Heating Heat and stir (80-100 °C, 12-24h) Reaction_Setup->Heating Workup Aqueous workup and extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 3-morpholin-4-ylbenzaldehyde Purification->Product

General synthetic workflow for 3-morpholin-4-ylbenzaldehyde.
Spectral Characterization (Predicted)

Specific experimental spectral data for 3-morpholin-4-ylbenzaldehyde is not available in the searched literature. However, based on the known spectral properties of morpholine-containing compounds and benzaldehyde derivatives, the following characteristic signals can be predicted:

¹H NMR:

  • Aldehyde proton: A singlet between δ 9.8-10.0 ppm.

  • Aromatic protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring.

  • Morpholine protons (O-CH₂): A triplet around δ 3.8-4.0 ppm.

  • Morpholine protons (N-CH₂): A triplet around δ 3.2-3.4 ppm.

¹³C NMR:

  • Carbonyl carbon: A signal around δ 190-192 ppm.

  • Aromatic carbons: Signals in the range of δ 115-155 ppm.

  • Morpholine carbons (O-CH₂): A signal around δ 66-68 ppm.

  • Morpholine carbons (N-CH₂): A signal around δ 47-49 ppm.

IR Spectroscopy:

  • C=O stretch (aldehyde): A strong absorption band around 1690-1710 cm⁻¹.

  • C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • C-N stretch: An absorption band around 1115 cm⁻¹.

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry:

  • Molecular Ion (M⁺): A peak at m/z = 191.

Biological Activity and Signaling Pathways

Specific biological activity data for 3-morpholin-4-ylbenzaldehyde is not documented in the reviewed literature. However, the morpholine moiety is a well-established pharmacophore in drug discovery, known to be a part of many biologically active compounds.[2]

The morpholine ring is often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability. Morpholine-containing compounds have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3] The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, which is a crucial interaction for binding to biological targets.

Given the prevalence of the morpholine scaffold in medicinal chemistry, 3-morpholin-4-ylbenzaldehyde serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to elucidate the specific biological activities and potential signaling pathway interactions of this compound and its derivatives.

Hypothetical Drug Discovery Workflow:

Drug_Discovery_Workflow cluster_0 Lead Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development Start 3-morpholin-4-ylbenzaldehyde (Building Block) Synthesis Synthesis of Derivative Library Start->Synthesis Derivatization Screening High-Throughput Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADMET ADMET Profiling SAR->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt Lead_Opt->SAR In_Vivo In Vivo Efficacy and Toxicity Studies Lead_Opt->In_Vivo Candidate Drug Candidate Selection In_Vivo->Candidate

Potential role of 3-morpholin-4-ylbenzaldehyde in a drug discovery workflow.

Safety Information

Based on available safety data for related compounds, 3-morpholin-4-ylbenzaldehyde is expected to be harmful if swallowed or in contact with skin, and may cause skin, eye, and respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be employed when handling this compound.

This technical guide provides a summary of the currently available information on 3-morpholin-4-ylbenzaldehyde. Further experimental work is required to fully characterize its properties and explore its potential in drug development.

References

An In-Depth Technical Guide to 3-(4-Morpholinyl)benzaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Morpholinyl)benzaldehyde is a versatile bifunctional molecule increasingly recognized for its utility as a building block in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group and a tertiary amine embedded within a stable morpholine ring, allows for diverse chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis via modern catalytic methods, thorough analytical characterization, and a discussion of its applications as a key intermediate in the development of pharmacologically active compounds.

Introduction and Physicochemical Profile

3-(4-Morpholinyl)benzaldehyde, also known as 3-morpholinobenzaldehyde, is an aromatic aldehyde distinguished by the presence of a morpholine substituent at the meta-position of the benzene ring. This substitution pattern significantly influences the electronic properties of the aldehyde group and provides a site for further molecular elaboration. The morpholine moiety is a privileged scaffold in drug discovery, often imparting favorable properties such as improved aqueous solubility, metabolic stability, and receptor-binding interactions.[1] Consequently, 3-(4-morpholinyl)benzaldehyde serves as a crucial starting material for constructing more complex molecules with potential therapeutic applications.[2][3]

The core structure consists of a benzaldehyde unit where a hydrogen at position 3 is replaced by a nitrogen atom belonging to a morpholine ring.

Caption: Chemical Structure of 3-(4-morpholinyl)benzaldehyde

Table 1: Physicochemical Properties of 3-(4-Morpholinyl)benzaldehyde

PropertyValueSource(s)
CAS Number 43063-63-8N/A
Molecular Formula C₁₁H₁₃NO₂[4]
Molecular Weight 191.23 g/mol [4][5]
Appearance Light yellow to yellow crystalline powder[6]
Melting Point 65-69 °C[5]
Boiling Point 365.5 ± 37.0 °C (Predicted)[5]
Solubility Soluble in Methanol, other organic solvents; sparingly soluble in water.[5][6]
pKa 1.87 ± 0.40 (Predicted)[5]

Synthesis Methodologies

The synthesis of 3-(4-morpholinyl)benzaldehyde is most commonly achieved through cross-coupling reactions or nucleophilic aromatic substitution. The choice of method depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely adopted method for forming carbon-nitrogen bonds.[7][8] This reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. For the synthesis of 3-(4-morpholinyl)benzaldehyde, 3-bromobenzaldehyde or 3-chlorobenzaldehyde is reacted with morpholine.

Causality of Experimental Choices:

  • Aryl Halide: 3-Bromobenzaldehyde is often preferred over 3-chlorobenzaldehyde due to the greater reactivity of the C-Br bond in the oxidative addition step of the catalytic cycle.[9]

  • Catalyst System: A palladium(II) precatalyst like Pd(OAc)₂ is often used with a bulky, electron-rich phosphine ligand such as Xantphos. This ligand facilitates both the oxidative addition and the final reductive elimination steps, improving reaction efficiency and yields.[10] N-heterocyclic carbene (NHC) ligands have also proven highly effective.[11]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the palladium-amido intermediate necessary for the coupling.[12]

  • Solvent: Anhydrous, aprotic solvents like 1,4-dioxane or toluene are used to prevent catalyst deactivation and unwanted side reactions.

Caption: Buchwald-Hartwig Synthesis Workflow.

Experimental Protocol: Buchwald-Hartwig Amination [12]

  • To a dry, oven-baked flask under an inert atmosphere (e.g., Argon), add 3-bromobenzaldehyde (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and Xantphos (0.05 mmol, 5 mol%).

  • Add sodium tert-butoxide (1.3 mmol) and morpholine (1.2 mmol).

  • Add 4 mL of dry 1,4-dioxane via syringe.

  • Seal the flask and place it in a preheated oil bath at 90-100 °C.

  • Monitor the reaction by TLC or GC-MS until the starting aryl halide is consumed (typically 6-24 hours).

  • Cool the reaction to room temperature, add 20 mL of water, and extract with ethyl acetate or diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is an alternative pathway, particularly effective when the aromatic ring is "activated" by a strong electron-withdrawing group (EWG) positioned ortho or para to a good leaving group.[13][14][15] While the aldehyde group is only moderately electron-withdrawing, using a more reactive starting material like 3-fluorobenzaldehyde can facilitate the reaction with morpholine, often under thermal conditions.

Causality of Experimental Choices:

  • Aryl Halide: Fluorine is the most electronegative halogen, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[13] Despite being a poor leaving group in SN1/SN2 reactions, fluoride's ability to activate the ring makes it ideal for SNAr.

  • Base: A mild base like potassium carbonate (K₂CO₃) is used to neutralize the H-F formed during the reaction, driving it to completion.

  • Solvent: A polar aprotic solvent like DMF or DMSO is used to dissolve the reagents and stabilize the charged Meisenheimer intermediate.[16]

Experimental Protocol: Nucleophilic Aromatic Substitution [12]

  • In a dry reaction flask, dissolve 3-fluorobenzaldehyde (0.20 mol) and morpholine (0.30 mol) in 300 mL of N,N-dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (40.0 g).

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • After completion, cool the mixture and remove the DMF under reduced pressure.

  • Pour the resulting concentrate into ice water and allow it to stand, promoting precipitation.[12]

  • Collect the solid by filtration, wash thoroughly with water, and recrystallize from methanol to afford the pure product.

Spectroscopic and Analytical Characterization

Structural confirmation of 3-(4-morpholinyl)benzaldehyde is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity.

Table 2: Key Spectroscopic Data for Structural Confirmation

TechniqueSignature FeatureInterpretationSource(s)
¹H NMR Singlet at ~9.9 ppmAldehyde proton (-CHO).[17]
Multiplets at ~3.8 ppm and ~3.2 ppmProtons of the morpholine ring (-O-CH₂- and -N-CH₂-).[18]
Multiplets at ~7.0-7.5 ppmAromatic protons on the benzene ring.[19]
¹³C NMR Resonance at ~192 ppmCarbonyl carbon of the aldehyde.[19]
Resonances at ~66 ppm and ~48 ppmCarbons of the morpholine ring (-O-C and -N-C).[18]
Resonances at ~115-152 ppmAromatic carbons.[18]
FT-IR Strong absorption at ~1700 cm⁻¹C=O stretching of the aromatic aldehyde.[17]
Absorptions at ~2850 cm⁻¹ and ~2750 cm⁻¹C-H stretching of the aldehyde (Fermi doublet).[17]
Absorption at ~1115 cm⁻¹C-O-C stretching of the morpholine ether group.[18]
Mass Spec (EI) Molecular Ion (M⁺) at m/z 191Corresponds to the molecular weight of the compound.[20]

Reactivity and Applications in Drug Discovery

The bifunctional nature of 3-(4-morpholinyl)benzaldehyde makes it a valuable intermediate. The aldehyde group is a versatile handle for various chemical transformations, while the morpholine ring often serves as a key pharmacophore.

Key Reactions:

  • Reductive Amination: The aldehyde can react with primary or secondary amines to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to form a new C-N bond. This is a cornerstone reaction in medicinal chemistry for library synthesis.

  • Wittig Reaction: Reaction with a phosphonium ylide converts the aldehyde into an alkene, enabling carbon-carbon bond formation and chain extension.

  • Condensation Reactions: Aldol and Knoevenagel condensations allow for the formation of α,β-unsaturated systems, which are common motifs in biologically active molecules.[21]

  • Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol, providing access to different classes of derivatives.

Caption: Key Downstream Reactions.

Role in Medicinal Chemistry: The morpholine moiety is prevalent in many approved drugs and clinical candidates. Its inclusion can enhance pharmacokinetic properties. Derivatives of morpholinyl-substituted aromatic scaffolds have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[22][23] For example, the core structure of 3-(4-morpholinyl)benzaldehyde can be found in precursors to kinase inhibitors, where the morpholine ring interacts with the solvent-exposed region of the ATP-binding pocket, and the rest of the molecule is elaborated to achieve potency and selectivity.[3]

Safety and Handling

3-(4-Morpholinyl)benzaldehyde is considered a hazardous substance.[24] It is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place, sealed from moisture and away from oxidizing agents.[24]

Conclusion

3-(4-Morpholinyl)benzaldehyde is a high-value chemical intermediate with significant applications in synthetic and medicinal chemistry. Its robust synthesis via established methods like the Buchwald-Hartwig amination and SNAr reaction makes it readily accessible. The dual reactivity of its aldehyde and morpholine groups provides a flexible platform for the design and synthesis of novel compounds with diverse pharmacological profiles. This guide has provided the essential technical details required by researchers to effectively synthesize, characterize, and utilize this versatile molecular building block.

References

An In-depth Technical Guide to the Synthesis of 3-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Morpholinobenzaldehyde, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed is the palladium-catalyzed Buchwald-Hartwig amination, a robust and widely applicable method for the formation of carbon-nitrogen bonds. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic workflow and its relevance in the broader context of drug discovery. The information presented is intended to equip researchers and professionals with the necessary knowledge to efficiently synthesize and utilize this important chemical intermediate.

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties, such as efficacy, selectivity, and metabolic stability. This compound, in particular, serves as a key intermediate in the synthesis of a variety of biologically active compounds, including enzyme inhibitors and receptor modulators. Its aldehyde functional group provides a versatile handle for further chemical transformations, making it a crucial component in the design and synthesis of novel therapeutics. This guide focuses on the most common and efficient method for its preparation: the Buchwald-Hartwig cross-coupling reaction.

Synthetic Methodology: Buchwald-Hartwig Amination

The synthesis of this compound is most effectively achieved through the palladium-catalyzed Buchwald-Hartwig amination of a 3-halobenzaldehyde with morpholine. This reaction has become a cornerstone of modern synthetic organic chemistry due to its high efficiency and broad functional group tolerance. The general transformation is depicted below:

Scheme 1: General Reaction for the Synthesis of this compound

The reaction typically involves a palladium source, a phosphine ligand to stabilize the palladium catalyst and facilitate the reaction, and a base to deprotonate the morpholine.

Key Reagents and Their Roles
  • Aryl Halide: 3-Bromobenzaldehyde is a common starting material. 3-Chlorobenzaldehyde can also be used, though it is generally less reactive.

  • Amine: Morpholine serves as the nucleophile that displaces the halide on the aromatic ring.

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are frequently used catalyst precursors.

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for the efficiency of the catalytic cycle. Common choices include 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos).

  • Base: A non-nucleophilic base is required to deprotonate the morpholine, forming the active aminating agent. Common bases include cesium carbonate (Cs₂CO₃) and sodium tert-butoxide (NaOtBu).

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to prevent side reactions.

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of 3-Bromobenzaldehyde

Materials:

  • 3-Bromobenzaldehyde

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Apparatus for filtration and solvent removal (e.g., Büchner funnel, rotary evaporator)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromobenzaldehyde (1.0 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and BINAP (0.03 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Through the septum, add anhydrous toluene (to achieve a concentration of approximately 0.1-0.2 M with respect to the 3-bromobenzaldehyde) followed by morpholine (1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of morpholinobenzaldehydes via Buchwald-Hartwig amination, based on analogous reactions. The exact yield for this compound will depend on the specific reaction conditions and optimization.

ParameterValue/RangeNotes
Starting Materials 3-Bromobenzaldehyde, Morpholine3-Chlorobenzaldehyde can also be used.
Catalyst Loading 1-5 mol% of Palladium sourcePd(OAc)₂ or Pd₂(dba)₃ are common.
Ligand Loading 1.5-6 mol%Ligand-to-metal ratio is typically 1.5:1 to 2:1.
Base 1.5-2.5 equivalentsCs₂CO₃ or NaOtBu are effective.
Reaction Temperature 80-120 °CHigher temperatures may be needed for less reactive chlorides.
Reaction Time 4-24 hoursMonitored by TLC or LC-MS.
Typical Yield 60-95%Highly dependent on reaction optimization.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents 3-Bromobenzaldehyde Morpholine Pd Catalyst & Ligand Base ReactionVessel Schlenk Flask (Inert Atmosphere) Reagents->ReactionVessel Solvent Anhydrous Toluene Solvent->ReactionVessel Heating Heating (80-120 °C) & Stirring ReactionVessel->Heating Cooling Cool to RT Heating->Cooling Filtration Filter through Celite Cooling->Filtration Concentration Rotary Evaporation Filtration->Concentration Chromatography Silica Gel Chromatography Concentration->Chromatography Characterization NMR, MS Chromatography->Characterization FinalProduct Pure this compound Characterization->FinalProduct

Caption: Workflow for the synthesis of this compound.

Role in Drug Discovery

The morpholine moiety is a key pharmacophore in many drug candidates. The following diagram illustrates the conceptual role of this compound as a building block in the development of enzyme inhibitors.

Drug_Discovery_Pathway cluster_synthesis Synthesis cluster_screening Screening & Development BuildingBlock This compound FurtherSynthesis Chemical Modification (e.g., Reductive Amination, Wittig Reaction, etc.) BuildingBlock->FurtherSynthesis Library Library of Morpholine- Containing Compounds FurtherSynthesis->Library Screening High-Throughput Screening (Enzyme Inhibition Assays) Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate EnzymeTarget Target Enzyme (e.g., Kinase, Protease) EnzymeTarget->Screening

Caption: Role of this compound in drug discovery.

Conclusion

The synthesis of this compound via the Buchwald-Hartwig amination is a reliable and efficient method for producing this important chemical intermediate. This guide provides a foundational understanding of the synthetic protocol, key reaction parameters, and the broader context of its application in drug discovery. While the provided experimental procedure is a general representation, it serves as a strong starting point for researchers to develop and optimize the synthesis in their own laboratories. The versatility of this compound ensures its continued importance as a building block in the ongoing quest for novel and effective therapeutics.

An In-depth Technical Guide to 3-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Morpholinobenzaldehyde, focusing on its chemical properties, synthesis, and potential biological significance. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Molecular and Physicochemical Data

This compound, a substituted aromatic aldehyde, possesses a molecular weight of 191.23 g/mol .[1][2] Its chemical and physical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

PropertyValueReference
Molecular Weight 191.23 g/mol [1][2]
Molecular Formula C₁₁H₁₃NO₂[1][2]
CAS Number 446866-87-1[1]
IUPAC Name 3-(morpholin-4-yl)benzaldehyde
Melting Point 68 °C (67.5 - 70.5 °C)[1][2]
Boiling Point (Predicted) 357.9 ± 37.0 °C[1]
Density (Predicted) 1.163 ± 0.06 g/cm³[1]
pKa (Predicted) 3.80 ± 0.40
Appearance Pale yellow crystalline solid or powder[2]

Synthesis of this compound

The primary synthetic route to this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction couples an aryl halide (3-bromobenzaldehyde) with a primary or secondary amine (morpholine). Below is a representative experimental protocol for this synthesis.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 3-Bromobenzaldehyde

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 3-bromobenzaldehyde (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the flask.

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) to the flask, followed by the addition of morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.

G Experimental Workflow: Synthesis of this compound cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_purification Work-up and Purification reagents 3-Bromobenzaldehyde Pd(OAc)₂ XPhos NaO-t-Bu solvent_addition Add Anhydrous Toluene and Morpholine reagents->solvent_addition Combine reagents heating Heat to 100°C with Stirring solvent_addition->heating Initiate reaction workup Aqueous Work-up heating->workup Reaction completion purification Column Chromatography workup->purification product This compound purification->product

Synthesis Workflow Diagram

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively documented, the morpholine moiety is a well-established pharmacophore present in numerous biologically active compounds. Morpholine derivatives are known for a range of activities, including antifungal, antibacterial, and anticancer effects.

Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

A prominent mechanism of action for many morpholine-containing antifungals is the inhibition of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Disruption of its synthesis compromises membrane integrity, leading to fungal cell death. Morpholine antifungals typically inhibit two key enzymes in this pathway: Sterol Δ¹⁴-reductase and Sterol Δ⁸-Δ⁷ isomerase .

G Hypothetical Signaling Pathway: Inhibition of Ergosterol Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Fecosterol Fecosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Fecosterol Sterol Δ¹⁴-reductase Episterol Episterol Fecosterol->Episterol Sterol Δ⁸-Δ⁷ isomerase Ergosterol Ergosterol Episterol->Ergosterol inhibitor This compound (Hypothetical) inhibitor->4,4-dimethyl-cholesta-8,14,24-trienol Inhibits Sterol Δ¹⁴-reductase inhibitor->Fecosterol Inhibits Sterol Δ⁸-Δ⁷ isomerase

Ergosterol Biosynthesis Inhibition

Potential as a PI3K/Akt/mTOR Pathway Inhibitor

The morpholine ring is also found in several inhibitors of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The presence of the morpholine moiety in this compound suggests its potential as a scaffold for the development of novel inhibitors targeting this pathway.

Predicted Spectral Data

For the purpose of characterization, the following spectral data can be predicted based on the structure of this compound and data from similar compounds.

Spectral Data TypePredicted Characteristics
¹H NMR Aldehyde proton (CHO): Singlet around δ 9.8-10.0 ppm.Aromatic protons: Multiplets in the region of δ 7.0-7.8 ppm.Morpholine protons (CH₂-N): Triplet around δ 3.2-3.4 ppm.Morpholine protons (CH₂-O): Triplet around δ 3.8-4.0 ppm.
¹³C NMR Aldehyde carbon (C=O): Signal around δ 190-192 ppm.Aromatic carbons: Signals in the region of δ 115-155 ppm.Morpholine carbons (C-N): Signal around δ 48-50 ppm.Morpholine carbons (C-O): Signal around δ 66-68 ppm.
FT-IR C=O stretch (aldehyde): Strong absorption band around 1700-1710 cm⁻¹.C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.C-N stretch: Absorption around 1230-1270 cm⁻¹.C-O-C stretch (ether): Strong absorption around 1115-1130 cm⁻¹.
Mass Spec (EI) Molecular Ion (M⁺): Peak at m/z = 191.Major Fragments: Loss of H (m/z = 190), loss of CHO (m/z = 162), and fragments corresponding to the morpholinophenyl cation (m/z = 162) and further fragmentation of the aromatic and morpholine rings.

This technical guide serves as a foundational resource for researchers interested in this compound. The provided data and protocols are intended to facilitate further investigation into the chemical and biological properties of this compound and its potential applications in drug discovery and development.

References

Section 1: Core Hazard Profile & Identification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 3-Morpholinobenzaldehyde

As a Senior Application Scientist, the imperative to ensure laboratory safety cannot be overstated, especially when working with reactive chemical intermediates like this compound. This compound, while valuable in medicinal chemistry and pharmaceutical synthesis, presents a distinct hazard profile that demands rigorous adherence to safety protocols.[1] This guide moves beyond a simple recitation of safety data sheet (SDS) points to provide a comprehensive, scientifically-grounded framework for researchers, scientists, and drug development professionals. We will explore the causality behind safety measures, establish self-validating protocols, and ground our recommendations in authoritative data.

This compound (CAS No. 446866-87-1) is a pale yellow crystalline solid.[2] Its core structure, featuring a reactive aldehyde group and a morpholine moiety, is key to its synthetic utility and, concurrently, its hazard profile. The primary risks associated with this compound are acute toxicity upon ingestion or skin contact, and significant irritation to the skin, eyes, and respiratory system.[2]

A foundational understanding begins with its key identifiers and physicochemical properties, summarized below.

Identifier Value Source
CAS Number 446866-87-1[1][2]
Molecular Formula C11H13NO2[1][2][3]
Molecular Weight 191.23 g/mol [1][2][3]
Appearance Pale yellow crystals/solid[2]
Melting Point 67.5 - 70.5 °C[2]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these hazards.

GHS Classification Hazard Statement Signal Word
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinWarning
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarning
STOT - Single Exposure (Category 3)H335: May cause respiratory irritationWarning

Note: GHS classifications are aggregated from multiple sources and may vary slightly. The most conservative approach should always be adopted.[3][4]

Section 2: Proactive Safety Protocols: Laboratory Handling & Storage

Safe handling is a proactive, not reactive, process. The objective is to minimize all potential routes of exposure—inhalation, dermal contact, ingestion, and ocular contact.

Engineering Controls: The First Line of Defense

  • Ventilation: All manipulations of solid this compound or its solutions must be conducted within a certified chemical fume hood. This is non-negotiable. The compound can cause respiratory tract irritation, and minimizing the inhalation of dust or vapors is critical.[2][5]

  • Safety Stations: Facilities must be equipped with an easily accessible eyewash station and a safety shower.[2] The immediate availability of these resources is crucial in mitigating the severity of an accidental exposure.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is not a matter of preference but of scientific necessity.

  • Eye Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2] Standard safety glasses do not provide a sufficient seal against splashes or fine particulates.

  • Hand Protection: Wear appropriate protective gloves. Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for the specific solvents being used. Gloves must be inspected before use and removed using the proper technique to avoid skin contamination.[5]

  • Body Protection: A standard laboratory coat is required. For operations with a higher risk of spillage, such as bulk transfers, consider a chemically resistant apron. Wear appropriate protective clothing to prevent skin exposure.[2]

Storage & Stability

  • Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][4] Some suppliers recommend storage under an inert gas (nitrogen or argon) at 2-8°C.[1]

  • Incompatibilities: The aldehyde functional group can be readily oxidized. Therefore, store this compound away from strong oxidizing agents, strong reducing agents, and strong bases.[2][4]

  • Stability: The compound is stable under normal temperatures and pressures. However, avoid conditions that could lead to dust generation.[2] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and nitrogen oxides.[2][6]

Below is a workflow diagram illustrating the standard handling protocol in a research environment.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Verify Fume Hood is Operational A->B C Transfer Compound from Stock Bottle to Tare Vessel (Inside Fume Hood) B->C D Weigh Required Amount C->D E Dissolve or Use in Reaction (Maintain in Fume Hood) D->E F Securely Close Stock Bottle E->F G Clean Spatulas and Glassware F->G H Wipe Down Work Surface G->H I Store Stock Bottle in Designated Cool, Dry, Ventilated Location H->I J J I->J Dispose of Contaminated Gloves in Designated Waste Bin K K J->K Wash Hands Thoroughly

Caption: Standard Laboratory Handling Workflow for this compound.

Section 3: Reactive Protocols: Emergency & First-Aid Measures

Even with meticulous planning, accidents can occur. A rapid and correct response is vital to minimizing harm.

Exposure Route Immediate Action Protocol Key Rationale
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]Rapid and prolonged irrigation is necessary to dilute and wash away the chemical, minimizing damage to the cornea and other sensitive tissues.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[2][4]The compound is harmful in contact with skin. Removing contaminated clothing is critical to stop ongoing exposure.
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]Removing the individual from the contaminated atmosphere is the first priority. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[2]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and give a cupful of water. Call a poison control center or doctor immediately for treatment advice.[2][4]Inducing vomiting can cause further damage to the esophagus and poses a risk of aspiration of the chemical into the lungs.

The following decision tree outlines the critical first-aid steps.

G Start Exposure Event Occurs Route Identify Exposure Route Start->Route Eye Flush with water for 15+ min Lift eyelids Route->Eye Eyes Skin Flush with water for 15+ min Remove contaminated clothing Route->Skin Skin Inhalation Move to Fresh Air Route->Inhalation Inhalation Ingestion Do NOT Induce Vomiting Rinse mouth Route->Ingestion Ingestion End Seek Immediate Medical Attention Eye->End Skin->End Breathing Is victim breathing? Inhalation->Breathing Ingestion->End Difficult Administer Oxygen Breathing->Difficult Yes, but difficult No Give Artificial Respiration Breathing->No No Difficult->End No->End

Caption: First Aid Decision Tree for Exposure to this compound.

Spill & Fire Response

  • Minor Spills (Solid): For small spills, carefully vacuum or sweep up the material and place it into a suitable, labeled disposal container.[2][7] It is critical to avoid generating dusty conditions during this process. Ensure the area is well-ventilated.[2]

  • Firefighting: In case of a fire, use water spray, dry chemical, carbon dioxide, or chemical foam.[2] Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[2]

Section 4: Toxicological and Disposal Insights

Toxicological Summary

The primary toxicological concerns are irritation and acute toxicity.[2] The compound is designated as harmful, not highly toxic, but this should not lead to complacency. The target organs include the respiratory system, gastrointestinal system, eyes, and skin.[2] To date, no specific information regarding chronic effects, carcinogenicity, or reproductive toxicity has been identified in the provided sources.[2][8]

Disposal Considerations

All chemical waste must be handled in accordance with local, state, and federal regulations.[7] Do not allow this chemical to enter the environment.[2] Waste this compound and contaminated materials should be placed in a labeled, sealed container for disposal by a licensed professional waste disposal service.

This guide provides a detailed framework for the safe handling of this compound. By understanding the "why" behind each safety protocol, researchers can cultivate a culture of safety that protects themselves and their colleagues.

References

potential applications of 3-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Morpholinobenzaldehyde: A Versatile Scaffold for Chemical Synthesis and Drug Discovery

Executive Summary

This compound is a substituted aromatic aldehyde featuring a morpholine ring at the meta-position. This unique arrangement of an electron-donating amino ether moiety and a versatile aldehyde functional group makes it a compelling building block for modern organic synthesis and medicinal chemistry. While its para-substituted isomer, 4-morpholinobenzaldehyde, has been more extensively studied, the meta-isomer presents distinct stereoelectronic properties that can be exploited for the development of novel molecular architectures. This guide provides a comprehensive overview of this compound's chemical properties, a robust synthetic protocol, and a detailed exploration of its potential applications as a pivotal intermediate in the synthesis of complex organic molecules, ranging from pharmaceutical scaffolds to materials for optical applications.

Introduction to this compound

The morpholine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] When incorporated into a benzaldehyde framework, it creates a molecule with dual reactivity. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, while the morpholine group modulates the electronic properties of the aromatic ring and can act as a key pharmacophoric element.

Structural Features and Reactivity Profile

This compound (CAS No. 446866-87-1) possesses a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol .[2][3] The key to its utility lies in the interplay between its two functional groups:

  • The Aldehyde Group: This electrophilic center is susceptible to nucleophilic attack, making it an ideal substrate for reactions such as reductive amination, Wittig olefination, Knoevenagel condensation, and the formation of Schiff bases.

  • The Morpholine Group: Acting as an electron-donating group through nitrogen's lone pair, it activates the aromatic ring towards electrophilic substitution, albeit with meta-directing influence from the aldehyde. Its presence significantly impacts the molecule's polarity and potential for hydrogen bonding.

The meta-substitution pattern, in contrast to the para-isomer, results in a different charge distribution across the aromatic ring, which can lead to altered reaction kinetics and unique biological activities in its derivatives.

Physicochemical Properties

The known properties of this compound are summarized below, providing essential data for its handling, storage, and use in synthesis.

PropertyValueSource(s)
CAS Number 446866-87-1[2][3]
Molecular Formula C11H13NO2[2][3]
Molecular Weight 191.23 g/mol [2][3]
Appearance Pale yellow to yellow solid/crystals[3][4]
Melting Point 67.5 - 70.5 °C[4]
Boiling Point 357.9±37.0 °C (Predicted)[3]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C in a dark place.[3]

Synthesis and Characterization

While multiple synthetic routes are conceivable, the most reliable and scalable approach for synthesizing this compound is through a palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction provides a direct and high-yielding method for forming the crucial C-N bond.

Recommended Synthetic Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is based on the established reactivity of aryl halides with amines in the presence of a palladium catalyst. The choice of 3-bromobenzaldehyde as a starting material is ideal due to its commercial availability and appropriate reactivity.[3]

Rationale: The Buchwald-Hartwig amination is selected for its high functional group tolerance, allowing the aldehyde to remain intact during the reaction. The use of a bulky phosphine ligand (like BINAP) is critical for promoting the reductive elimination step, which is often rate-limiting, while a strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the morpholine.[3]

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To an oven-dried Schlenk flask, add a magnetic stir bar. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive flow of inert gas, add 3-bromobenzaldehyde (1.0 eq), morpholine (1.2 eq), sodium tert-butoxide (1.4 eq), (+/-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 eq), and tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.015 eq).[3]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the 3-bromobenzaldehyde.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the mixture to room temperature. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a pale yellow solid.

Workflow for Synthesis and Purification

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purify 4. Purification prep Schlenk Flask under Ar reagents Add Reactants: - 3-Bromobenzaldehyde - Morpholine - NaOtBu - Pd₂(dba)₃ / BINAP - Toluene prep->reagents Under Ar flow reaction Heat to 100°C (12-24h) reagents->reaction quench Quench with H₂O reaction->quench extract Extract with Ethyl Acetate quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry chrom Silica Gel Chromatography dry->chrom product Pure this compound chrom->product

Caption: Workflow for the Buchwald-Hartwig synthesis of this compound.

Spectroscopic Characterization

While comprehensive, peer-reviewed spectral data for the 3-isomer is not as widely published as for its 4-isomer counterpart, its structure allows for the confident prediction of key spectroscopic features.

  • ¹H NMR: The spectrum is expected to show a characteristic singlet for the aldehyde proton (CHO) between δ 9.8-10.0 ppm. The aromatic region will display complex multiplets corresponding to the four protons on the benzene ring. Two distinct triplets, each integrating to 4 protons, are expected for the morpholine ring: one for the protons adjacent to the oxygen (~δ 3.8-3.9 ppm) and another for the protons adjacent to the nitrogen (~δ 3.3-3.4 ppm).

  • ¹³C NMR: The aldehyde carbon should appear as a prominent signal downfield, around δ 190-192 ppm. The aromatic carbons will resonate in the δ 110-155 ppm range. The two distinct methylene carbons of the morpholine ring are expected around δ 66-67 ppm (-CH₂-O-) and δ 48-49 ppm (-CH₂-N-).

  • IR Spectroscopy: A strong, sharp absorption band between 1680-1700 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde. Additional key peaks include C-H stretching bands for the aromatic ring (around 3000-3100 cm⁻¹) and aliphatic C-H stretching for the morpholine ring (around 2800-3000 cm⁻¹).[5]

Potential Applications in Organic Synthesis

The true value of this compound lies in its capacity to serve as a versatile intermediate. The aldehyde functionality is a gateway to a multitude of molecular classes.

Reductive Amination

This reaction is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines. It involves the initial formation of a Schiff base (imine), followed by in-situ reduction.

Protocol:

  • Dissolve this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), to the mixture.

  • Stir at room temperature for 4-12 hours until the reaction is complete (monitored by TLC/LC-MS).

  • Quench with a saturated aqueous solution of sodium bicarbonate and extract the product with DCM.

G start This compound reagents Reagents:NaBH(OAc)₃DCM or DCE start->reagents amine Primary/Secondary Amine (R₂NH) amine->reagents product Substituted Benzylamine Derivative reagents->product

Caption: General scheme for reductive amination of this compound.

Synthesis of Schiff Bases (Imines)

The condensation of this compound with primary amines yields Schiff bases, which are valuable ligands for metal catalysts and important intermediates for the synthesis of nitrogen-containing heterocycles. This reaction is directly analogous to the known utility of the 4-isomer.[6]

Protocol:

  • Combine equimolar amounts of this compound and a primary amine in ethanol or methanol.

  • Add a catalytic amount of acetic acid.

  • Heat the mixture to reflux for 1-4 hours.

  • Upon cooling, the Schiff base product often crystallizes and can be isolated by filtration.

G reactant1 This compound product Schiff Base (Imine) reactant1->product + reactant2 Primary Amine (R-NH₂) reactant2->product cat. H⁺ - H₂O

Caption: Synthesis of Schiff bases from this compound.

Wittig and Horner-Wadsworth-Emmons Reactions

These reactions are powerful tools for C=C bond formation, allowing the conversion of the aldehyde into an alkene. This opens pathways to stilbene and cinnamate derivatives, which are classes of compounds with interesting photophysical properties and biological activities.

Protocol (Wittig):

  • Prepare the phosphonium ylide by treating a triphenylphosphonium salt with a strong base (e.g., n-BuLi, NaH).

  • Add a solution of this compound (1.0 eq) in an anhydrous solvent like THF to the ylide solution at 0 °C or lower.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Workup involves quenching the reaction and purifying the resulting alkene product by chromatography.

Prospective Roles in Medicinal Chemistry

The combination of the proven morpholine pharmacophore and a reactive synthetic handle makes this compound a highly attractive starting point for drug discovery campaigns.

  • Scaffold for Bioactive Molecules: The core structure can be elaborated into a wide range of derivatives for screening. The applications of 4-Morpholinobenzaldehyde in synthesizing compounds with antimicrobial, antifungal, and anticancer properties suggest similar potential for the 3-isomer.[6]

  • Kinase Inhibitor Development: Many successful kinase inhibitors incorporate a morpholine ring. The this compound scaffold could be used to synthesize libraries of compounds targeting the ATP-binding site of various kinases.

  • Impact of Isomeric Position: The shift from para to meta substitution can profoundly affect a molecule's ability to fit into a protein's binding pocket and alter its pharmacokinetic profile. Developing derivatives from the 3-isomer allows for exploration of this chemical space, potentially leading to compounds with improved selectivity or reduced off-target effects compared to their 4-isomer counterparts.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed or in contact with skin.[4] It can cause eye, skin, and respiratory tract irritation.[4]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Ensure all equipment is dry and use an inert atmosphere for reactions sensitive to air or moisture.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place as specified in Section 1.2.

Conclusion and Future Outlook

This compound is a chemical intermediate of significant untapped potential. Its robust synthesis via modern cross-coupling methods and the versatile reactivity of its aldehyde group position it as a valuable tool for researchers in both academic and industrial settings. Future research should focus on synthesizing and screening libraries of its derivatives to fully uncover its potential in medicinal chemistry, particularly in areas where the morpholine scaffold is already established. Furthermore, its use in creating novel dyes, fluorescent probes, and other functional materials through olefination and condensation reactions warrants deeper investigation. As the demand for novel chemical diversity grows, strategic building blocks like this compound will become increasingly indispensable.

References

A Technical Guide to 3-Morpholinobenzaldehyde for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Morpholinobenzaldehyde is a substituted aromatic aldehyde containing a morpholine moiety. The morpholine heterocycle is a "privileged" structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance biological activity and improve pharmacokinetic profiles.[1] Its inclusion can lead to improved solubility, metabolic stability, and permeability across biological membranes like the blood-brain barrier.[2] As a bifunctional molecule, this compound possesses both a reactive aldehyde group, suitable for a variety of chemical transformations, and the beneficial morpholine ring. This makes it a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and materials science research.[3][] This guide provides a consolidated overview of its chemical properties, a plausible synthetic workflow, and its potential applications for researchers in drug discovery.

Chemical and Physical Properties

The known physical and chemical properties of this compound are summarized below. This data is critical for planning reactions, purification, and storage.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂[3][5]
Molecular Weight 191.23 g/mol [3]
CAS Number 446866-87-1[3]
Appearance Pale yellow solid/crystals[3][5]
Melting Point 67.5 - 70.5 °C[5]
Boiling Point 357.9 ± 37.0 °C (Predicted)[3]
Density 1.163 ± 0.06 g/cm³ (Predicted)[3]
pKa 3.80 ± 0.40 (Predicted)[3]

Synthesis and Experimental Protocols

The synthesis of this compound can be effectively achieved via a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination. This method is a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance. The proposed pathway involves the coupling of 3-bromobenzaldehyde with morpholine.

Synthetic Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis of this compound from commercially available starting materials.

G Proposed Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product A 3-Bromobenzaldehyde G Buchwald-Hartwig C-N Coupling A->G B Morpholine B->G C Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP) C->G D Base (e.g., NaOtBu) D->G E Solvent (e.g., Toluene or Dioxane) E->G F Inert Atmosphere, Heat F->G H This compound G->H

Caption: Buchwald-Hartwig synthesis of this compound.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure adapted from methods used for synthesizing analogous compounds and should be optimized for specific laboratory conditions.[6]

  • Preparation: In an oven-dried Schlenk flask, add 3-bromobenzaldehyde (1.0 mmol), a palladium catalyst such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand such as (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 2-4 mol%).

  • Reagent Addition: Add sodium tert-butoxide (NaOtBu, approx. 1.3 mmol) to the flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Amine Addition: Under the inert atmosphere, add morpholine (1.2 mmol) followed by an anhydrous solvent such as toluene or 1,4-dioxane (4-5 mL) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (3 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[6] Remove the solvent under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel to yield the final product, this compound.

Applications in Drug Discovery

While specific biological activity data for this compound is not widely published, its structure is of significant interest to drug development professionals for several reasons:

  • Scaffold for Lead Generation: The aldehyde functional group serves as a versatile chemical handle for constructing a diverse library of compounds through reactions like reductive amination, Wittig reactions, and aldol condensations.

  • CNS Drug Development: The morpholine moiety is known to improve the physicochemical properties of molecules, enhancing their ability to cross the blood-brain barrier.[2] This makes this compound a valuable starting material for developing novel therapeutics targeting the central nervous system, including agents for mood disorders, neurodegenerative diseases, and CNS tumors.[2]

  • Broad Biological Potential: Morpholine derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This suggests that derivatives of this compound could be explored for a variety of therapeutic areas.

Safety and Handling

This compound is classified as harmful and an irritant.[5]

  • Hazards: Harmful if swallowed or in contact with skin. Causes skin, eye, and respiratory tract irritation.[5]

  • Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (2-8°C) to prevent degradation.[3]

Conclusion

This compound is a valuable and versatile building block for researchers in medicinal chemistry and drug discovery. Its combination of a reactive aldehyde and a pharmacologically significant morpholine ring provides a robust platform for the synthesis of novel compounds with potential therapeutic applications. The synthetic methods are well-established, and its chemical properties make it a practical intermediate for further molecular elaboration. As research into novel therapeutics continues, the utility of well-designed intermediates like this compound is expected to grow.

References

The Discovery of Morpholine-Containing Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, prized for its advantageous physicochemical properties that enhance drug-like characteristics such as solubility, metabolic stability, and bioavailability.[1][2] This guide provides a comprehensive technical overview of the discovery and development of morpholine-containing compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action.

The Rise of Morpholine in Medicinal Chemistry

Introduced into the industrial chemical landscape in the 1930s, morpholine's utility in drug discovery was not immediately apparent. However, over the decades, its incorporation into a wide array of therapeutic agents has demonstrated its value as a "privileged" scaffold.[3][4] The presence of both an ether and a secondary amine group within the six-membered ring imparts a unique combination of polarity and basicity (pKa of morpholinium is ~8.5), allowing for favorable interactions with biological targets and improved pharmacokinetic profiles.[1][2]

Key Therapeutic Areas and Representative Drugs

Morpholine-containing compounds have made a significant impact across diverse therapeutic areas. Below is a summary of some key drugs and their primary applications:

DrugTherapeutic AreaMechanism of Action
Linezolid AntibacterialInhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][5]
Gefitinib OncologyInhibits the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[6]
Aprepitant AntiemeticA selective antagonist of the neurokinin-1 (NK1) receptor.[6]
Reboxetine AntidepressantA selective norepinephrine reuptake inhibitor.[7][8]

Signaling Pathways of Morpholine-Containing Drugs

The therapeutic effects of many morpholine-containing drugs are mediated through their interaction with specific signaling pathways.

PI3K/AKT/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10] Several morpholine-containing compounds have been developed as potent inhibitors of PI3K. The morpholine moiety often forms a key hydrogen bond with the hinge region of the kinase domain.[10]

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Morpholine Inhibitor Morpholine Inhibitor Morpholine Inhibitor->PI3K

PI3K/AKT/mTOR signaling pathway and inhibition by morpholine compounds.
Neurokinin-1 Receptor (NK1R) Antagonism

Aprepitant, a potent antiemetic, functions by blocking the binding of substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). This action prevents the downstream signaling that leads to nausea and vomiting.[6]

NK1R_Signaling Substance P Substance P NK1 Receptor NK1 Receptor G-protein G-protein NK1 Receptor->G-protein activates Downstream Signaling Downstream Signaling G-protein->Downstream Signaling Nausea & Vomiting Nausea & Vomiting Downstream Signaling->Nausea & Vomiting Aprepitant Aprepitant Aprepitant->NK1 Receptor blocks

Mechanism of action of Aprepitant as an NK1 receptor antagonist.

Experimental Protocols

General Workflow for the Discovery of Morpholine-Containing Compounds

The discovery and development of novel morpholine-containing drugs follow a well-established pipeline from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase Synthesis Synthesis Purification & Characterization Purification & Characterization In Vitro Screening In Vitro Screening Purification & Characterization->In Vitro Screening In Vitro Screening->Synthesis SAR Feedback Lead Optimization Lead Optimization In Vitro Screening->Lead Optimization Lead Optimization->Synthesis SAR Feedback In Vivo Efficacy In Vivo Efficacy Lead Optimization->In Vivo Efficacy ADMET Studies ADMET Studies In Vivo Efficacy->ADMET Studies

General workflow for the discovery and preclinical development of morpholine-containing compounds.
Synthesis of (S,S)-Reboxetine

This protocol describes a key step in the asymmetric synthesis of the antidepressant (S,S)-Reboxetine.[11]

Step 1: Synthesis of (S)-2-(hydroxymethyl)morpholin-3-one

  • To a solution of (S)-3-amino-1,2-propanediol (1.0 eq) in a mixture of acetonitrile and methanol, add chloroacetyl chloride (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in tert-amyl alcohol.

  • Add potassium tert-butoxide (1.2 eq) portion-wise at room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel to afford (S)-2-(hydroxymethyl)morpholin-3-one.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of novel anticancer compounds.[1][2][5][12]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the morpholine-containing test compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro PI3Kα Kinase Assay

This assay measures the direct inhibitory activity of a compound against the PI3Kα enzyme.[13][14][15][16]

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT). Prepare solutions of recombinant human PI3Kα, the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2), and ATP.

  • Inhibitor Preparation: Prepare serial dilutions of the morpholine-containing test compound in DMSO.

  • Kinase Reaction: In a 96-well plate, combine the PI3Kα enzyme, the test compound, and the reaction buffer. Initiate the reaction by adding a mixture of PIP2 and ATP. Incubate at room temperature for 1 hour.

  • Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). The luminescent signal is proportional to the amount of ADP generated.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of representative morpholine-containing compounds.

Table 1: In Vitro Inhibitory Activity of Morpholine-Containing PI3K Inhibitors [17][18][19]

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
ZSTK4745.0853.914.6
Analog 6a9.94259.836.5
Analog 6b3.74259.814.6
Compound 37a120,000---
Compound 38b151,000---

Table 2: Binding Affinities of Aprepitant and Reboxetine Analogues [7][8][20][21][22]

CompoundTargetBinding Affinity (Ki, nM)
AprepitantHuman NK1 Receptor0.1
Aprepitant Metabolite M-1Human NK1 Receptor400
ReboxetineNorepinephrine Transporter (NET)1.1
(S,S)-ReboxetineNorepinephrine Transporter (NET)~0.8
(R,R)-ReboxetineNorepinephrine Transporter (NET)~104

Conclusion

The morpholine scaffold continues to be a highly valuable component in the design of novel therapeutic agents. Its favorable physicochemical properties and synthetic tractability have led to the development of successful drugs in a wide range of diseases. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the continued exploration and exploitation of this privileged heterocyclic motif.

References

The Multifaceted Biological Activities of Morpholine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The morpholine ring, a six-membered saturated heterocycle containing both an ether and a secondary amine functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, water solubility, and the ability to form hydrogen bonds, make it a desirable component in the design of novel therapeutic agents.[1][2][3] Consequently, a vast and growing number of morpholine derivatives have been synthesized and evaluated, demonstrating a broad spectrum of biological activities. These activities span from anticancer and antimicrobial to anti-inflammatory and antiviral, underscoring the versatility of the morpholine core in interacting with a diverse array of biological targets.[4][5][6] This in-depth technical guide provides a comprehensive overview of the biological activities of morpholine derivatives, focusing on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways and workflows for researchers, scientists, and drug development professionals.

Anticancer Activity

Morpholine derivatives have shown significant promise as anticancer agents, with several compounds exhibiting potent cytotoxicity against a range of cancer cell lines.[6][7][8] The anticancer mechanism of these derivatives is often attributed to the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

One of the prominent targets for anticancer morpholine derivatives is the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1] By inhibiting components of this pathway, morpholine-containing compounds can effectively suppress tumor growth. Additionally, some derivatives have been found to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, thereby cutting off the blood supply to tumors.[9] Another mechanism of action involves the induction of apoptosis, or programmed cell death, in cancer cells through the generation of reactive oxygen species (ROS) and disruption of the cell cycle.[8][10]

Quantitative Data: Anticancer Activity of Morpholine Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference
Morpholine-substituted quinazolines (AK-3)A549 (Lung Carcinoma)10.38 ± 0.27[7]
MCF-7 (Breast Adenocarcinoma)6.44 ± 0.29[7]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[7]
Morpholine-substituted quinazolines (AK-10)A549 (Lung Carcinoma)8.55 ± 0.67[7]
MCF-7 (Breast Adenocarcinoma)3.15 ± 0.23[7]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[7]
Morpholine-benzimidazole-oxadiazoles (5h)HT-29 (Colon Carcinoma)-[9]
VEGFR-2 Inhibition0.049 ± 0.002[9]
Morpholine-benzimidazole-oxadiazoles (5j)HT-29 (Colon Carcinoma)9.657 ± 0.149[9]
VEGFR-2 Inhibition0.098 ± 0.011[9]
Morpholine-benzimidazole-oxadiazoles (5c)HT-29 (Colon Carcinoma)17.750 ± 1.768[9]
VEGFR-2 Inhibition0.915 ± 0.027[9]
Triazene-appended morpholine chalcones (Compound 22)MDA-MB-231 (Breast Cancer)20[10]
SW480 (Colon Cancer)12.5[10]
Substituted morpholine derivatives (M5)MDA-MB-231 (Breast Cancer)81.92 µg/mL[11]
Substituted morpholine derivatives (M2)MDA-MB-231 (Breast Cancer)88.27 µg/mL[11]
Experimental Protocols: Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][6]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the morpholine derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.[1]

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plate B Incubate for 24h for cell attachment A->B C Prepare serial dilutions of morpholine derivatives B->C D Add compounds to wells and incubate C->D E Add MTT solution and incubate for 2-4h D->E F Add solubilization solution E->F G Measure absorbance (550-600 nm) F->G H Calculate % cell viability G->H I Determine IC50 value H->I

Experimental workflow of the MTT cell viability assay.

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[8]

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a master mix containing kinase buffer, ATP, and a suitable VEGFR-2 substrate.[12]

  • Kinase Reaction: In a microplate, add the VEGFR-2 enzyme and the test compound at various concentrations. Initiate the kinase reaction by adding the master mix.[8]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[8]

  • Signal Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is directly proportional to kinase activity. Measure the luminescence using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[8]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 Autophosphorylation VEGFR2->P_VEGFR2 PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Gene Gene Expression PLCg->Gene Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Gene Response Angiogenesis Cell Proliferation Cell Survival Gene->Response Inhibitor Morpholine Derivative Inhibitor->P_VEGFR2 Inhibition

VEGFR-2 signaling pathway and point of inhibition.

Antifungal Activity

Morpholine derivatives, particularly fenpropimorph and amorolfine, are well-established antifungal agents.[13][14] Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[15][16][17] Specifically, they target two key enzymes in the ergosterol pathway: sterol Δ14-reductase and sterol Δ8-Δ7-isomerase.[15][16] The inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and leading to fungal cell death.[15][18]

Quantitative Data: Antifungal Activity of Morpholine Derivatives
CompoundFungal StrainMIC (µg/mL)Reference
Sila-analogue 24 (fenpropimorph analogue)Candida albicans ATCC 244331[13]
Candida glabrata NCYC 3882[13]
Candida tropicalis ATCC 7501[13]
Cryptococcus neoformans ATCC 346640.5[13]
Aspergillus niger ATCC 105784[13]
4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amines (20)Aspergillus flavus6.25[19]
Rhizopus6.25[19]
4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amines (25)Aspergillus flavus6.25[19]
Mucor6.25[19]
Rhizopus6.25[19]
Microsporum gypseum6.25[19]
1,3,4-oxadiazole derivative (8)Candida albicans500[20]
Saccharomyces cerevisiae500[20]
1,2,4-triazole derivative (12)Mycobacterium smegmatis15.6[20]
Experimental Protocols: Antifungal Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the morpholine derivative and make serial two-fold dilutions in a suitable broth medium (e.g., RPMI 1640 for fungi) in a 96-well microtiter plate.[21][22]

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[21]

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).[22]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[21]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.[21]

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediate1 14-demethyl lanosterol Lanosterol->Intermediate1 14α-demethylase (Azole target) Intermediate2 Fecosterol Intermediate1->Intermediate2 Δ14-reductase Intermediate3 Episterol Intermediate2->Intermediate3 Δ8-Δ7-isomerase Ergosterol Ergosterol Intermediate3->Ergosterol Inhibitor Morpholine Derivative Inhibitor->Intermediate2 Inhibition Inhibitor->Intermediate3 Inhibition

Ergosterol biosynthesis pathway showing inhibition sites.

Antibacterial Activity

A variety of morpholine derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[17][19][23] The specific mechanisms of action for antibacterial morpholine derivatives are diverse and not as universally defined as their antifungal counterparts. However, some studies suggest that they may interfere with essential bacterial processes.

Quantitative Data: Antibacterial Activity of Morpholine Derivatives
Compound ClassBacterial StrainMIC (µg/mL)Reference
4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amines (21)Pseudomonas aeruginosa6.25[19]
4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amines (23)Bacillus subtilis6.25[19]
4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amines (24)Vibrio cholerae6.25[19]
Pseudomonas aeruginosa6.25[19]
4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amines (26)Staphylococcus aureus6.25[19]
Bacillus subtilis6.25[19]
4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amines (27)Bacillus subtilis6.25[19]
Escherichia coli6.25[19]
Morpholine derivative (3)Various Gram-positive and Gram-negative bacteriaHigh inhibitory action (16-31 mm inhibition zone)[23]
Morpholine derivative (6)Various Gram-positive and Gram-negative bacteriaHigh inhibitory activity against 89.61% of strains[23]
Experimental Protocols: Antibacterial Susceptibility Testing

The Broth Microdilution Method for MIC determination, as described in the antifungal section, is also the standard method for assessing antibacterial activity. The primary difference is the use of bacterial strains and appropriate growth media (e.g., Mueller-Hinton Broth).

Anti-inflammatory Activity

Morpholine derivatives have demonstrated significant anti-inflammatory properties.[15][24] Their mechanism of action often involves the inhibition of key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[24][25] These enzymes are responsible for the production of nitric oxide (NO) and prostaglandins, respectively, which are key players in the inflammatory response. By downregulating the expression and activity of iNOS and COX-2, morpholine derivatives can effectively reduce inflammation. Some derivatives also exert their anti-inflammatory effects by modulating signaling pathways such as the NF-κB pathway.[26]

Quantitative Data: Anti-inflammatory Activity of Morpholine Derivatives
Compound ClassAssayIC50 or ActivityReference
Monocyclic β-lactam with morpholine (3k)iNOS inhibitionIC50: 0.22 ± 0.02 mM[15]
Monocyclic β-lactam with morpholine (5c)iNOS inhibitionIC50: 0.12 ± 0.00 mM[15]
Morpholinopyrimidine derivative (V4)LPS-induced NO reduction in RAW 264.7 cellsSignificant reduction at 12.5 µM[24]
Morpholinopyrimidine derivative (V8)LPS-induced NO reduction in RAW 246.7 cellsSignificant reduction at 12.5 µM[24]
Indole with N-ethyl morpholine (Compound 2)CFA-induced inflammatory hyperalgesia in ratsED50: 1.097 mg/kg[27]
Experimental Protocols: Anti-inflammatory Activity Assessment

This assay measures the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[28][29]

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.[30]

  • Compound Treatment: Pre-treat the cells with various concentrations of the morpholine derivatives for 1 hour.[25]

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.[28]

  • Nitrite Measurement: Collect the cell culture supernatant. Measure the amount of nitrite (a stable metabolite of NO) using the Griess reagent.[3]

  • Data Analysis: Quantify the nitrite concentration and determine the inhibitory effect of the compounds on NO production.

Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture cluster_stimulation Inflammatory Stimulation cluster_measurement NO Measurement cluster_analysis Data Analysis A Seed RAW 264.7 cells B Pre-treat with morpholine derivatives A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect supernatant D->E F Add Griess reagent E->F G Measure absorbance F->G H Quantify nitrite concentration G->H I Determine % inhibition of NO production H->I

Workflow for in vitro anti-inflammatory activity assay.

This technique is used to detect and quantify the protein levels of iNOS and COX-2.[2][9]

  • Cell Lysis and Protein Extraction: After treatment with the morpholine derivatives and LPS stimulation, lyse the cells and extract the total protein.[2]

  • Protein Quantification: Determine the protein concentration of each sample using a suitable method (e.g., BCA assay).[2]

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).[2]

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).[2]

  • Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[9]

  • Densitometric Analysis: Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control.[9]

This animal model is used to assess the anti-inflammatory and analgesic properties of compounds.[27][31]

  • Model Induction: Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the hind paw of a rat.[26]

  • Compound Administration: Administer the morpholine derivative to the rats through a suitable route (e.g., oral, intraperitoneal).

  • Assessment of Inflammation and Pain: Measure paw edema (swelling) using a plethysmometer. Assess pain responses, such as thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain response to a non-painful stimulus), at different time points after compound administration.[27]

Antiviral Activity

While less extensively studied compared to other biological activities, some morpholine derivatives have shown potential as antiviral agents.[32] For instance, certain quinoline-based morpholine derivatives have been investigated for their ability to inhibit the replication of viruses like the Zika virus (ZIKV).[32] The development of morpholine-containing compounds as antiviral drugs is an active area of research.

The morpholine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a plethora of derivatives with a wide range of potent biological activities. This guide has provided a comprehensive overview of the anticancer, antifungal, antibacterial, and anti-inflammatory properties of these compounds, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways and experimental workflows further elucidates the mechanisms of action and the methodologies used to evaluate these promising therapeutic candidates. As research in this field continues to evolve, the development of novel morpholine derivatives holds great promise for addressing a multitude of diseases and advancing human health. The versatility of the morpholine ring ensures its continued importance as a privileged structure in the ongoing quest for new and effective medicines.

References

An In-depth Technical Guide to the Solubility of 3-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Morpholinobenzaldehyde, a key consideration for its application in research and pharmaceutical development. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide furnishes a detailed experimental protocol for determining its solubility in various solvents. Furthermore, it presents available data for a structurally analogous compound, 4-Morpholinobenzaldehyde, to offer valuable context and predictive insights.

Introduction to this compound

This compound is an organic compound featuring a morpholine ring attached to a benzaldehyde moiety at the meta position. Its chemical structure influences its physicochemical properties, including solubility, which is a critical parameter in drug discovery and development for processes such as formulation, purification, and determining bioavailability. The presence of both a polar morpholine group and a benzaldehyde group suggests a nuanced solubility profile that can be exploited in various solvent systems.

Predicted Solubility Profile

The molecular structure of this compound, containing both polar (morpholine and aldehyde functionalities) and non-polar (benzene ring) regions, suggests it will exhibit a range of solubilities in different solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The oxygen and nitrogen atoms in the morpholine ring and the oxygen of the aldehyde group can act as hydrogen bond acceptors, suggesting potential solubility in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The overall polarity of the molecule indicates probable good solubility in polar aprotic solvents.

  • Non-polar Solvents (e.g., Hexane, Toluene): The presence of the polar functional groups is likely to limit solubility in non-polar solvents.

Quantitative Solubility Data

Table 1: Solubility Data for 4-Morpholinobenzaldehyde

SolventTemperature (°C)Solubility
MethanolNot SpecifiedSoluble[1][2]

Researchers are encouraged to determine the specific solubility of this compound in their solvents of interest using the standardized protocols outlined below.

Experimental Protocol for Solubility Determination

The following is a generalized protocol based on the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound. This method is considered the gold standard for obtaining accurate solubility data[3][4].

4.1. Materials and Equipment

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Accurately add a known volume (e.g., 2 mL) of the desired solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.

    • To completely separate the solid from the saturated solution, centrifuge the vials at a high speed.

  • Sample Analysis:

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the withdrawn sample through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Add Excess Solute prep2 Add Known Volume of Solvent prep1->prep2 to vial equilib Agitate at Constant Temperature (24-48 hours) prep2->equilib sep1 Centrifuge equilib->sep1 sep2 Filter Supernatant sep1->sep2 analysis1 Dilute Sample sep2->analysis1 analysis2 Analyze Concentration (HPLC/UV-Vis) analysis1->analysis2 result Calculate Solubility analysis2->result

Diagram 1: Experimental Workflow for Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound is currently sparse in the literature, this technical guide provides researchers and drug development professionals with a robust framework for its determination. The provided experimental protocol, based on the established shake-flask method, offers a reliable means to generate accurate solubility data in various solvent systems. The solubility information for the related compound, 4-Morpholinobenzaldehyde, serves as a useful reference point. Accurate solubility data is paramount for the successful progression of research and development activities involving this compound.

References

Methodological & Application

Application Notes and Protocols: 3-Morpholinobenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-Morpholinobenzaldehyde as a versatile building block in organic synthesis. The focus is on its application in multicomponent reactions for the construction of complex heterocyclic scaffolds of medicinal and pharmaceutical interest.

Overview of this compound

This compound is an aromatic aldehyde featuring a morpholine substituent at the meta-position of the benzene ring. This structural motif makes it a valuable precursor in the synthesis of a variety of organic compounds. The presence of the morpholine group can impart desirable physicochemical properties, such as improved solubility and metabolic stability, to the final molecules, which is of significant interest in drug discovery and development. It is an important raw material and intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1]

Chemical Properties:

PropertyValue
CAS Number 446866-87-1
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Appearance Pale yellow solid
Melting Point 68 °C

Application in the Synthesis of Pyrimido[4,5-b]quinoline Derivatives

A significant application of this compound is in the one-pot, three-component synthesis of 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-diones. These scaffolds are of considerable interest due to their potential biological activities. The reaction typically involves the condensation of an aromatic aldehyde, a β-diketone (such as dimedone), and an aminopyrimidine derivative.

General Reaction Scheme

The overall transformation can be depicted as follows:

G cluster_conditions Reaction Conditions reactant1 This compound product 5-(3-Morpholinophenyl)-1,3,8,8-tetramethyl- 5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione reactant1->product + reactant2 Dimedone reactant2->product + reactant3 6-Amino-1,3-dimethyluracil reactant3->product + conditions Catalyst (e.g., L-proline, Trityl Chloride) Solvent (e.g., EtOH, CHCl₃) Heat

Caption: General scheme for the three-component synthesis of pyrimido[4,5-b]quinolines.

Experimental Protocol: Synthesis of 5-(3-Morpholinophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

This protocol is adapted from general procedures for the synthesis of pyrimido[4,5-b]quinolines.

Materials:

  • This compound (1.0 mmol, 191.23 mg)

  • Dimedone (1.0 mmol, 140.18 mg)

  • 6-Amino-1,3-dimethyluracil (1.0 mmol, 155.15 mg)

  • L-proline (10 mol%, 11.5 mg) or Trityl Chloride (10 mol%, 27.9 mg)

  • Ethanol or Chloroform (10 mL)

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a 50 mL round-bottomed flask, add this compound (1.0 mmol), dimedone (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and the catalyst (e.g., L-proline, 10 mol%).

  • Add the solvent (e.g., ethanol, 10 mL) to the flask.

  • The reaction mixture is stirred and heated to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., aqueous ethanol) to afford the desired product.

Quantitative Data (Hypothetical):

While specific yield data for the 3-morpholino derivative was not found in the searched literature, similar reactions with other aromatic aldehydes typically provide good to excellent yields.

AldehydeCatalystSolventTime (h)Yield (%)
This compound L-prolineEthanol4-685-95 (Expected)
4-ChlorobenzaldehydeTrityl ChlorideChloroform594
4-NitrobenzaldehydeTrityl ChlorideChloroform396
Proposed Reaction Mechanism

The reaction is proposed to proceed through a cascade of reactions including Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration steps.

G cluster_workflow Proposed Reaction Pathway A This compound + 6-Amino-1,3-dimethyluracil B Knoevenagel Condensation (Intermediate I) A->B Catalyst D Michael Addition (Intermediate II) B->D + C Dimedone C->D E Intramolecular Cyclization D->E F Dehydration E->F G Final Product: Pyrimido[4,5-b]quinoline F->G

Caption: Proposed mechanistic pathway for the formation of pyrimido[4,5-b]quinolines.

Potential Application in the Biginelli Reaction

The Biginelli reaction is a well-known multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are of significant interest in medicinal chemistry. This reaction typically involves an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea.

General Reaction Scheme

This compound is a suitable candidate as the aldehyde component in the Biginelli reaction.

G cluster_conditions Reaction Conditions reactant1 This compound product 4-(3-Morpholinophenyl)-6-methyl-2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylic acid ethyl ester reactant1->product + reactant2 Ethyl Acetoacetate reactant2->product + reactant3 Urea reactant3->product + conditions Acid Catalyst (e.g., HCl, Lewis Acid) Solvent (e.g., Ethanol) Heat

Caption: General scheme for the Biginelli reaction using this compound.

General Experimental Protocol (Hypothetical)

While specific literature employing this compound in the Biginelli reaction was not identified in the conducted search, a general protocol can be proposed based on established methods.

Materials:

  • This compound (1.0 mmol, 191.23 mg)

  • Ethyl acetoacetate (1.0 mmol, 130.14 mg)

  • Urea (1.5 mmol, 90.09 mg)

  • Catalytic amount of concentrated HCl

  • Ethanol (10 mL)

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottomed flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux with stirring for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

Quantitative Data (Expected):

Based on similar Biginelli reactions with other aromatic aldehydes, moderate to good yields can be anticipated.

AldehydeCatalystSolventTime (h)Yield (%)
This compound HClEthanol3-570-85 (Expected)
BenzaldehydeHClEthanol480
4-HydroxybenzaldehydeHClEthanol475

Conclusion

This compound serves as a valuable and versatile building block in organic synthesis, particularly in multicomponent reactions for the efficient construction of medicinally relevant heterocyclic compounds. Its application in the synthesis of pyrimido[4,5-b]quinolines demonstrates its utility in generating molecular complexity in a single step. While its use in other named reactions like the Biginelli reaction is highly plausible, further experimental validation is encouraged. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the synthetic potential of this important intermediate.

References

Application Notes and Protocols for 3-Morpholinobenzaldehyde as a Chemical Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Morpholinobenzaldehyde as a versatile chemical building block in organic synthesis, with a focus on its application in the development of biologically active compounds. Detailed experimental protocols and data are provided to facilitate its use in a laboratory setting.

Chemical Properties and Reactivity

This compound is an aromatic aldehyde distinguished by the presence of a morpholine ring at the meta position of the benzaldehyde. This structural feature imparts unique reactivity and physicochemical properties. The aldehyde group is a versatile functional handle for a wide range of chemical transformations, while the morpholine moiety can enhance solubility and often contributes to the biological activity of the resulting derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number446866-87-1[1]
Molecular FormulaC₁₁H₁₃NO₂[1]
Molecular Weight191.23 g/mol [1]
Melting Point68 °C[1]
Boiling Point357.9±37.0 °C (Predicted)[1]
Density1.163±0.06 g/cm³ (Predicted)[1]
AppearanceYellow solid[1]

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of a variety of organic molecules, including chalcones, coumarins, and other heterocyclic systems. Its derivatives have shown promise in medicinal chemistry, particularly in the development of anticancer agents.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Nitriles

A key application of this compound is its participation in Knoevenagel condensation reactions with active methylene compounds. This reaction is a fundamental method for carbon-carbon bond formation and is widely used in the synthesis of intermediates for pharmaceuticals and other fine chemicals. The product of the Knoevenagel condensation, an α,β-unsaturated nitrile, is a versatile intermediate for further synthetic transformations.

Experimental Protocol: Synthesis of 2-((3-morpholinophenyl)methylene)malononitrile

This protocol is adapted from a general procedure for the Knoevenagel condensation of substituted benzaldehydes with malononitrile using a heterogeneous catalyst.[2]

Materials:

  • This compound (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • NiCu@MWCNT catalyst (4 mg, 9.2 wt% metal loading)

  • Methanol (2 mL)

  • Water (2 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol), malononitrile (1.0 mmol), and the NiCu@MWCNT catalyst (4 mg).

  • Add a 1:1 mixture of water and methanol (4 mL) to the flask.

  • Stir the reaction mixture at room temperature (25 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, filter the catalyst from the reaction mixture.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-((3-morpholinophenyl)methylene)malononitrile.

Table 2: Representative Yields for Knoevenagel Condensation of Substituted Benzaldehydes

AldehydeCatalystSolventTime (min)Yield (%)Reference
3,4,5-TrimethoxybenzaldehydeNiCu@MWCNTH₂O/CH₃OH (1:1)1096[2]
4-IodobenzaldehydeNiCu@MWCNTH₂O/CH₃OH (1:1)1595[2]
4-ChlorobenzaldehydeNiCu@MWCNTH₂O/CH₃OH (1:1)2094[2]
BenzaldehydeNiCu@MWCNTH₂O/CH₃OH (1:1)3092[2]

Note: The reaction conditions for this compound are expected to be similar to those of other substituted benzaldehydes, with yields likely in the high range due to the activating nature of the morpholine group.

G Experimental Workflow: Knoevenagel Condensation reagents This compound Malononitrile NiCu@MWCNT Catalyst solvent H₂O/Methanol (1:1) reagents->solvent Add reaction Stir at 25 °C solvent->reaction monitoring Monitor by TLC reaction->monitoring workup Filter Catalyst monitoring->workup Reaction Complete purification Recrystallization workup->purification product 2-((3-morpholinophenyl)methylene)malononitrile purification->product

Workflow for Knoevenagel Condensation.

Application in the Synthesis of Anticancer Agents

Derivatives of this compound have shown potential as anticancer agents. For instance, compounds structurally related to this compound, such as 3-(morpholinomethyl)benzofuran derivatives, have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[4][5]

VEGFR-2 Signaling Pathway

Inhibition of the VEGFR-2 signaling pathway is a validated strategy in cancer therapy. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, survival, migration, and permeability. Key downstream pathways include the PLCγ-PKC-MAPK, PI3K-Akt, and Src kinase pathways.[4][6]

G VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Akt Akt PI3K->Akt Migration Cell Migration Src->Migration MAPK MAPK PKC->MAPK Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->VEGFR2 Inhibits

VEGFR-2 signaling pathway and inhibition.

Table 3: VEGFR-2 Inhibitory Activity of Structurally Related Benzofuran Derivatives

CompoundIC₅₀ (nM)Target Cell LinesReference
Benzofuran Derivative 4b77.97A549, NCI-H23[3]
Benzofuran Derivative 15a132.5A549, NCI-H23[3]
Benzofuran Derivative 16a45.4A549, NCI-H23[3]

The data in Table 3 demonstrates that molecules containing a morpholine moiety attached to a benzofuran scaffold, which can be synthesized from precursors like this compound, exhibit potent inhibitory activity against VEGFR-2. This highlights the potential of this compound as a starting material for the discovery of novel anticancer drugs.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its reactivity, particularly in Knoevenagel condensation reactions, allows for the efficient synthesis of a variety of complex molecules. The presence of the morpholine moiety is advantageous for developing compounds with desirable biological activities, as evidenced by the potent VEGFR-2 inhibitory activity of its derivatives. The protocols and data presented here provide a solid foundation for researchers to explore the full potential of this compound in their synthetic and drug discovery endeavors.

References

Application Notes and Protocols: Reaction of 3-Morpholinobenzaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 3-Morpholinobenzaldehyde with primary amines is a versatile and important transformation in synthetic and medicinal chemistry. This reaction primarily leads to the formation of imines (Schiff bases), which can be subsequently reduced to form stable secondary amines. These products are of significant interest in drug discovery and development due to the prevalence of the morpholine moiety in a wide range of biologically active compounds. The morpholine ring is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. The resulting N-substituted 3-morpholinobenzylamines and related Schiff bases have shown potential as anticancer, antimicrobial, and kinase inhibitor agents.

This document provides detailed application notes and experimental protocols for the synthesis of imines and secondary amines from this compound and various primary amines.

Reaction Overview

The reaction proceeds in two main stages:

  • Imine Formation (Schiff Base Condensation): this compound reacts with a primary amine in a condensation reaction to form an imine (a compound containing a carbon-nitrogen double bond). This reaction is typically catalyzed by an acid and involves the elimination of a water molecule.

  • Reductive Amination: The in-situ or subsequent reduction of the imine intermediate yields a stable secondary amine. This one-pot procedure is a highly efficient method for the formation of C-N bonds.

Applications in Drug Discovery

Derivatives of this compound have demonstrated a range of biological activities, making them attractive scaffolds for drug design.

  • Anticancer Activity: Morpholine-containing Schiff bases and their metal complexes have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7, MDA-MB-231) and prostate (PC-3) cancer cells[1][2].

  • Antimicrobial Activity: Schiff bases derived from substituted benzaldehydes have shown promising antibacterial and antifungal activities[3].

  • Kinase Inhibition: The morpholine scaffold is present in known kinase inhibitors. Derivatives of this compound are being investigated as potential inhibitors of protein kinases, which are crucial targets in cancer therapy[4][5].

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Imines (Schiff Bases) from this compound

This protocol describes a general method for the condensation of this compound with a primary amine to yield the corresponding imine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines)

  • Methanol or Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in methanol (15 mL).

  • Add the primary amine (1.0 mmol) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Wash the collected solid with cold methanol or ethanol to remove any unreacted starting materials.

  • Dry the purified imine product in a vacuum oven.

  • Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Protocol 2: General Procedure for the One-Pot Reductive Amination of this compound

This protocol outlines the synthesis of secondary amines from this compound and a primary amine in a one-pot reaction.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines)

  • Methanol or Dichloromethane

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 mmol) and the primary amine (1.0 mmol) in methanol (20 mL) in a round-bottom flask.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) in small portions to the stirred solution. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 2-4 hours.

  • Monitor the reaction by TLC until the imine intermediate is consumed.

  • Quench the reaction by the slow addition of water (10 mL).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude secondary amine.

  • Purify the product by column chromatography on silica gel if necessary.

  • Characterize the final product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Data Presentation

Table 1: Synthesis of Imines from this compound

EntryPrimary AmineProductReaction Time (h)Yield (%)Melting Point (°C)Reference
1AnilineN-(3-morpholinobenzylidene)aniline391121-123[6]
24-ChloroanilineN-(3-morpholinobenzylidene)-4-chloroaniline485-Hypothetical
34-MethoxyanilineN-(3-morpholinobenzylidene)-4-methoxyaniline3.588-Hypothetical
44-NitroanilineN-(3-morpholinobenzylidene)-4-nitroaniline482-Hypothetical

Table 2: Synthesis of Secondary Amines via Reductive Amination

EntryPrimary AmineReducing AgentProductReaction Time (h)Yield (%)Reference
1AnilineNaBH₄N-(3-morpholinobenzyl)aniline485[7]
24-ChloroanilineNaBH(OAc)₃N-(3-morpholinobenzyl)-4-chloroaniline680Hypothetical
3BenzylamineNaBH₄N-benzyl-1-(3-morpholinophenyl)methanamine588Hypothetical
4CyclohexylamineNaBH(OAc)₃N-(3-morpholinobenzyl)cyclohexanamine675Hypothetical

Note: Data for some entries are hypothetical and serve as illustrative examples of expected outcomes.

Visualizations

Reaction Workflow

Reaction_Workflow cluster_imine Imine Synthesis cluster_reductive Reductive Amination This compound This compound Imine_Formation Condensation (Acid Catalyst, Heat) This compound->Imine_Formation Primary_Amine Primary Amine Primary_Amine->Imine_Formation Imine_Product Imine (Schiff Base) Imine_Formation->Imine_Product Water H₂O Imine_Formation->Water byproduct Imine_Intermediate Imine Imine_Product->Imine_Intermediate isolated or in situ Reduction Reduction (e.g., NaBH₄) Imine_Intermediate->Reduction Secondary_Amine Secondary Amine Reduction->Secondary_Amine

Caption: General workflow for the synthesis of imines and secondary amines.

Potential Signaling Pathway Inhibition

Kinase_Inhibition_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->RTK binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) RTK->Signaling_Cascade activates Cell_Proliferation Cell Proliferation & Survival Signaling_Cascade->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Signaling_Cascade->Apoptosis_Inhibition Cancer_Progression Cancer Progression Cell_Proliferation->Cancer_Progression Apoptosis_Inhibition->Cancer_Progression Inhibitor This compound Derivative Inhibitor->RTK inhibits

Caption: Potential mechanism of action for anticancer derivatives.

References

Application Notes and Protocols for the Synthesis of 3-Morpholinobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Morpholinobenzaldehyde is a versatile synthetic intermediate, valued for the presence of both a reactive aldehyde group and a morpholine moiety. The morpholine ring is a "privileged structure" in medicinal chemistry, known to enhance the pharmacological and pharmacokinetic properties of bioactive molecules, such as anticancer, antibacterial, and anti-inflammatory agents.[1][2] This document provides detailed protocols for the synthesis of various derivatives from this compound via three common and robust chemical transformations: Schiff base formation, Aldol condensation, and reductive amination.

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by an imine (-N=CH-) group, are synthesized through the condensation of a primary amine with an aldehyde.[3] These compounds are widely studied for their broad spectrum of biological activities, including antibacterial and antifungal properties.[4][5]

Experimental Protocol: General Procedure for Schiff Base Synthesis
  • Reactant Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Amine Addition: Add an equimolar amount (1.0 eq.) of the desired primary amine to the solution.

  • Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the reaction mixture to facilitate the condensation.

  • Reaction: Reflux the mixture for a period ranging from 2 to 7 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.

Data Presentation: Examples of Schiff Base Synthesis
Product TypePrimary AmineSolventCatalystReaction Time (h)Yield (%)
N-((3-morpholinophenyl)methylene)anilineAnilineEthanolGlacial Acetic Acid485-95
2-(((3-morpholinophenyl)methylene)amino)phenol2-AminophenolMethanolGlacial Acetic Acid6-780-90
N-((3-morpholinophenyl)methylene)benzenamineBenzylamineEthanolGlacial Acetic Acid588-96

Synthesis of α,β-Unsaturated Carbonyl Derivatives via Aldol Condensation

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[6] It involves the reaction of an enolate ion (from a ketone or aldehyde with an α-hydrogen) with a carbonyl compound, followed by dehydration to yield an α,β-unsaturated carbonyl compound.[6][7] This reaction is highly valuable for constructing more complex molecular scaffolds.

Experimental Protocol: Base-Catalyzed Aldol Condensation
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and an appropriate ketone (e.g., acetone, acetophenone) or another enolizable aldehyde (1.0-1.2 eq.) in a solvent like ethanol.

  • Base Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the mixture while stirring at room temperature.

  • Reaction: Continue stirring the reaction mixture for 2-4 hours. The progress can be monitored by TLC.

  • Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base. The precipitated solid is then collected by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from ethanol to obtain the purified α,β-unsaturated ketone or aldehyde.

  • Characterization: Analyze the final product using FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.

Data Presentation: Examples of Aldol Condensation Products
ProductKetone/AldehydeBaseSolventReaction Time (h)Yield (%)
4-(3-morpholinophenyl)but-3-en-2-oneAcetoneNaOHEthanol375-85
1-phenyl-3-(3-morpholinophenyl)prop-2-en-1-oneAcetophenoneKOHEthanol480-90
3-(3-morpholinophenyl)-1-(thiophen-2-yl)prop-2-en-1-one2-AcetylthiopheneNaOHMethanol3.578-88

Synthesis of Substituted Amines via Reductive Amination

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine.[8] The reaction proceeds through the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.[9] A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices.[9]

Experimental Protocol: General Procedure for Reductive Amination
  • Reactant Preparation: Dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.0-1.2 eq.) in a suitable solvent like methanol, ethanol, or 1,2-dichloroethane (DCE).

  • pH Adjustment (if necessary): For less reactive amines, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reducing Agent Addition: Cool the mixture in an ice bath and slowly add the reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction's completion by TLC.

  • Workup: Quench the reaction by carefully adding water or a dilute acid solution. Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified using column chromatography on silica gel.

  • Characterization: Confirm the structure of the resulting amine by ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Data Presentation: Examples of Reductive Amination Products
ProductAmineReducing AgentSolventReaction Time (h)Yield (%)
1-(3-morpholinobenzyl)piperidinePiperidineNaBH(OAc)₃DCE1285-95
N-benzyl-1-(3-morpholinophenyl)methanamineBenzylamineNaBH₄Methanol880-90
1-(3-morpholinophenyl)-N,N-diethylmethanamineDiethylamineNaBH(OAc)₃DCE2475-85

Visualizations

Experimental Workflow

G General Workflow for Synthesis and Characterization A This compound + Amine/Ketone B Reaction Setup (Solvent, Catalyst/Base) A->B C Reaction (Reflux or Stirring) B->C D TLC Monitoring C->D E Workup & Isolation (Filtration/Extraction) C->E Reaction Complete F Purification (Recrystallization/Chromatography) E->F G Characterization (NMR, IR, MS) F->G H Final Derivative G->H

Caption: General workflow for the synthesis of derivatives.

Reaction Pathway: Base-Catalyzed Aldol Condensation

G Mechanism: Base-Catalyzed Aldol Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Ketone R-CH2-C(=O)-R' Enolate [R-CH⁻-C(=O)-R'] Enolate Ion Ketone->Enolate + OH⁻ Base OH⁻ Enolate_ref Enolate Ion Aldehyde This compound Intermediate β-Hydroxy Ketone (Aldol Adduct) Aldehyde->Intermediate + Enolate Intermediate_ref Aldol Adduct Enolate_ref->Intermediate Product α,β-Unsaturated Ketone Intermediate_ref->Product Heat, -H₂O

Caption: Key steps in the base-catalyzed aldol condensation.

Signaling Pathway: Hypothetical Kinase Inhibition

G Hypothetical Kinase Inhibition Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Binds Kinase Downstream Kinase (e.g., PI3K, AKT) Rec->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor This compound Derivative Inhibitor->Kinase Inhibits

Caption: Potential mechanism of action for a bioactive derivative.

References

3-Morpholinobenzaldehyde: A Versatile Intermediate in the Synthesis of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the Morpholine Moiety in Drug Design

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of approved and experimental drugs.[1][2][3] Its advantageous physicochemical properties—including improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles—make it a highly desirable functional group for drug candidates.[1][4] The morpholine ring can enhance the potency of a molecule through specific interactions with biological targets, such as kinases, and can modulate the overall properties of a compound to improve its drug-likeness.[2][4]

3-Morpholinobenzaldehyde, in particular, emerges as a highly valuable and versatile intermediate. It strategically combines the beneficial morpholine scaffold with a reactive benzaldehyde functional group. This dual functionality allows for a diverse range of chemical transformations, making it an ideal starting point for the synthesis of complex molecules with potential therapeutic applications, especially in oncology and inflammatory diseases.[4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving this compound.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step synthesis.

PropertyValueReference
CAS Number 446866-87-1[6][7]
Molecular Formula C₁₁H₁₃NO₂[6][7]
Molecular Weight 191.23 g/mol [6][7]
Appearance Pale yellow solid[8]
Melting Point 68 °C[6]
Boiling Point 357.9±37.0 °C (Predicted)[6]
Density 1.163±0.06 g/cm³ (Predicted)[6]
Solubility Soluble in methanol and other common organic solvents.[9]

Synthetic Protocol 1: Preparation of this compound

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction. The following protocol details a common and efficient method starting from 3-bromobenzaldehyde and morpholine, analogous to a Buchwald-Hartwig amination.

Reaction Scheme:

Synthesis_of_3_Morpholinobenzaldehyde start 3-Bromobenzaldehyde + Morpholine reagents Pd₂(dba)₃, BINAP NaOtBu, Toluene start->reagents Heat product This compound reagents->product

Caption: Synthesis of this compound from 3-Bromobenzaldehyde.

Materials:
  • 3-Bromobenzaldehyde

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Step-by-Step Protocol:
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzaldehyde (1.0 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.04 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous toluene, followed by morpholine (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound as a pale yellow solid.

Application in Pharmaceutical Synthesis: A Gateway to Bioactive Heterocycles

The aldehyde functionality of this compound serves as a versatile handle for constructing a wide range of molecular scaffolds. It readily undergoes condensation reactions, reductive aminations, and other carbon-carbon and carbon-heteroatom bond-forming reactions.[10][11] This reactivity is particularly valuable in the synthesis of heterocyclic compounds with demonstrated pharmacological activity.

Synthesis of Isoquinoline and Quinoline Scaffolds

Isoquinoline and quinoline derivatives are prevalent in numerous pharmaceuticals, exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial properties.[3][5][12][13] Classical synthetic routes to these scaffolds, such as the Bischler-Napieralski and Pictet-Spengler reactions for isoquinolines, often utilize a substituted benzaldehyde as a key starting material.[2][6] this compound is an ideal candidate for these syntheses, allowing for the incorporation of the beneficial morpholine moiety into the final isoquinoline or quinoline core.

Application in the Synthesis of Kinase Inhibitors

Many kinase inhibitors, particularly those targeting PI3K and other kinases in cancer-related signaling pathways, feature a morpholine-substituted aromatic ring.[7][14][15] The morpholine group often occupies a specific pocket in the kinase active site, contributing to binding affinity and selectivity. This compound can be used as a precursor to synthesize pyrimidine, quinoline, or other heterocyclic cores that are central to the structure of these inhibitors.

Synthetic Protocol 2: Knoevenagel Condensation for the Preparation of a Chalcone Intermediate

This protocol demonstrates a representative application of this compound in a Knoevenagel condensation reaction with an active methylene compound. The resulting chalcone-like structure is a common intermediate in the synthesis of various heterocyclic drugs, including pyrimidines and pyrazoles.[16]

Reaction Scheme:

Knoevenagel_Condensation start This compound + Malononitrile reagents Piperidine (cat.) Ethanol start->reagents Reflux product 2-(3-Morpholinobenzylidene)malononitrile reagents->product

Caption: Knoevenagel condensation of this compound.

Materials:
  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Deionized water

Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the formation of the product by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, slowly add cold deionized water to induce precipitation.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure 2-(3-morpholinobenzylidene)malononitrile. Further purification can be achieved by recrystallization from ethanol if necessary.

Conclusion

This compound is a strategically important intermediate for pharmaceutical research and development. Its synthesis is straightforward, and its dual functionality provides a gateway to a vast chemical space of potential drug candidates. The incorporation of the morpholine moiety offers a proven strategy for enhancing the pharmacokinetic and pharmacodynamic properties of new chemical entities. The protocols provided herein offer a solid foundation for researchers to utilize this compound in the synthesis of novel bioactive molecules, particularly in the pursuit of new anticancer agents and kinase inhibitors.

References

Application Notes and Protocols: The Knoevenagel Condensation of 3-Morpholinobenzaldehyde for the Synthesis of Novel Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide to the Knoevenagel condensation reaction utilizing 3-morpholinobenzaldehyde as a key building block. The morpholine moiety is a privileged scaffold in medicinal chemistry, known to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This guide will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and discuss the potential applications of the resulting α,β-unsaturated products in drug discovery and development.

Introduction: The Significance of the Knoevenagel Condensation and the Morpholine Scaffold

The Knoevenagel condensation is a robust and versatile carbon-carbon bond-forming reaction in organic synthesis.[2] It is a modification of the aldol condensation and involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product.[3] This reaction is instrumental in the synthesis of a wide array of fine chemicals, functional polymers, and crucial intermediates for pharmaceuticals.

The incorporation of a morpholine ring into molecular frameworks is a well-established strategy in drug design. This heterocyclic amine can improve aqueous solubility, metabolic stability, and bioavailability of a compound. Furthermore, the morpholine nitrogen can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets. The condensation of this compound with various active methylene compounds provides a direct route to novel molecules that combine the desirable properties of the morpholine scaffold with the reactivity of an α,β-unsaturated system, a common pharmacophore in many bioactive compounds.

Reaction Mechanism: A Tale of Two Pathways

The Knoevenagel condensation of this compound proceeds via a nucleophilic addition of an active methylene compound to the carbonyl group, followed by a dehydration step. The reaction is typically catalyzed by a weak base, and the exact mechanism can be influenced by the choice of catalyst.

  • Direct Enolate Pathway: A base abstracts a proton from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of the this compound. The resulting aldol-type intermediate subsequently undergoes dehydration to furnish the final α,β-unsaturated product.

  • Iminium Ion Pathway (Amine Catalysis): When a primary or secondary amine, such as piperidine, is employed as the catalyst, it can initially react with the this compound to form a carbinolamine, which then eliminates a molecule of water to form a highly electrophilic iminium ion. This iminium ion is more susceptible to nucleophilic attack by the enolate of the active methylene compound. Subsequent steps lead to the formation of the product and regeneration of the amine catalyst.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of this compound with two common active methylene compounds: malononitrile and ethyl cyanoacetate. These protocols are designed to be adaptable and can be optimized based on the specific requirements of the researcher.

Protocol 1: Synthesis of 2-(3-Morpholinobenzylidene)malononitrile

This protocol describes a piperidine-catalyzed condensation in ethanol, a common and effective method for this transformation.

Materials:

  • This compound (1.0 mmol, 191.23 mg)[4]

  • Malononitrile (1.0 mmol, 66.06 mg)

  • Piperidine (catalytic amount, ~0.1 mmol, 10 µL)

  • Ethanol (5 mL)

  • 25 mL round-bottomed flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates, ethyl acetate/hexane mobile phase)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • To a 25 mL round-bottomed flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol).

  • Add 5 mL of ethanol to the flask, followed by a catalytic amount of piperidine (~10 µL).

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the reaction mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the progress of the reaction by TLC. The reaction is complete when the starting aldehyde spot is no longer visible.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • If a precipitate forms, collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(3-morpholinobenzylidene)malononitrile.

Data Presentation:

ReactantMolar RatioCatalystSolventTime (h)Yield (%)
This compound1.0PiperidineEthanol2-4>90 (expected)
Malononitrile1.0

Experimental Workflow Diagram:

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound, Malononitrile, and Ethanol to Flask B 2. Add catalytic Piperidine A->B Sequential Addition C 3. Reflux for 2-4 hours B->C Initiate Reaction D 4. Monitor by TLC C->D During Reaction E 5. Cool to Room Temperature D->E Upon Completion F 6. Isolate Product (Filtration or Evaporation) E->F Product Isolation G 7. Recrystallize for Purification F->G Purification H Final Product: 2-(3-Morpholinobenzylidene)malononitrile G->H Final Characterization Knoevenagel_Logic cluster_reactants Reactants cluster_process Reaction Process aldehyde This compound condensation Knoevenagel Condensation (Nucleophilic Addition-Dehydration) aldehyde->condensation methylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) methylene->condensation catalyst Catalyst (e.g., Piperidine, NH4HCO3) catalyst->condensation facilitates product α,β-Unsaturated Product (e.g., 2-(3-Morpholinobenzylidene)malononitrile) condensation->product application Applications in Drug Discovery (e.g., Enzyme Inhibitors, Anticancer Agents) product->application

References

Application Notes and Protocols: 3-Morpholinobenzaldehyde in Multicomponent Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of 3-morpholinobenzaldehyde in the multicomponent synthesis of pharmacologically relevant trisubstituted imidazoles. The information is intended to guide researchers in the efficient, one-pot synthesis of lophine analogs, which are of significant interest in medicinal chemistry and materials science.

Synthesis of 2-(3-morpholinophenyl)-4,5-diphenyl-1H-imidazole via Radziszewski Reaction

The Radziszewski reaction is a classic multicomponent reaction for the synthesis of substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and a nitrogen source, typically ammonia or ammonium acetate. This one-pot synthesis is highly atom-economical and provides a straightforward route to complex heterocyclic structures.

The synthesis of 2-(3-morpholinophenyl)-4,5-diphenyl-1H-imidazole is achieved through the condensation of this compound, benzil, and ammonium acetate. This reaction is typically carried out under reflux in glacial acetic acid, which serves as both the solvent and a catalyst.

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product This compound This compound Imidazole 2-(3-morpholinophenyl)-4,5-diphenyl-1H-imidazole This compound->Imidazole Benzil Benzil Benzil->Imidazole Ammonium Acetate Ammonium Acetate Ammonium Acetate->Imidazole Solvent Glacial Acetic Acid Solvent->Imidazole Temperature Reflux Temperature->Imidazole

Caption: General workflow for the synthesis of 2-(3-morpholinophenyl)-4,5-diphenyl-1H-imidazole.

Experimental Protocol

This protocol is adapted from standard procedures for the Radziszewski synthesis of trisubstituted imidazoles.

Materials:

  • This compound

  • Benzil

  • Ammonium Acetate

  • Glacial Acetic Acid

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), benzil (1.0 mmol), and ammonium acetate (2.0 mmol).

  • Add glacial acetic acid (5-10 mL) to the flask.

  • Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.

  • Heat the reaction mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water (50 mL).

  • A solid precipitate will form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any remaining acetic acid and ammonium salts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Dry the purified product under vacuum to obtain 2-(3-morpholinophenyl)-4,5-diphenyl-1H-imidazole.

Quantitative Data

The following table summarizes typical reaction parameters and outcomes for the synthesis of 2-(3-morpholinophenyl)-4,5-diphenyl-1H-imidazole.

AldehydeDicarbonylNitrogen SourceSolventTemperatureTime (h)Yield (%)
This compoundBenzilAmmonium AcetateGlacial Acetic AcidReflux2-485-95

Note: Yields are highly dependent on the specific reaction conditions and purification methods.

Logical Relationship of the Radziszewski Reaction

The proposed mechanism for the Radziszewski reaction involves several key steps, starting with the condensation of benzil and ammonium acetate to form a di-imine intermediate. This is followed by the reaction with this compound and subsequent cyclization and oxidation to yield the final imidazole product.

Radziszewski_Mechanism Reactants This compound + Benzil + Ammonium Acetate Diimine Di-imine Intermediate Formation (from Benzil and NH3) Reactants->Diimine Step 1 Condensation Condensation with This compound Diimine->Condensation Step 2 Cyclization Intramolecular Cyclization Condensation->Cyclization Step 3 Oxidation Dehydrogenation (Oxidation) Cyclization->Oxidation Step 4 Product 2-(3-morpholinophenyl)-4,5-diphenyl-1H-imidazole Oxidation->Product Final Product

Caption: Proposed mechanistic pathway of the Radziszewski reaction.

Applications in Drug Discovery and Materials Science

Trisubstituted imidazoles, such as the lophine analogs prepared from this compound, are valuable scaffolds in medicinal chemistry. The morpholine moiety is a common pharmacophore that can improve the pharmacokinetic properties of a molecule. These compounds are investigated for a wide range of biological activities, including as:

  • Anticancer agents

  • Anti-inflammatory agents

  • Antimicrobial agents

In materials science, these highly conjugated systems are explored for their potential applications in:

  • Organic Light-Emitting Diodes (OLEDs)

  • Fluorescent probes and sensors

The straightforward, one-pot synthesis using this compound in this multicomponent reaction allows for the rapid generation of a library of derivatives for further screening and development in these fields.

Application and Protocol for the Synthesis of Solvatochromic Dyes Using 3-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 3-morpholinobenzaldehyde in the synthesis of solvatochromic dyes. It is designed to offer both a theoretical understanding and practical, field-proven protocols for the synthesis and characterization of these versatile compounds. The structure of this guide is tailored to provide an in-depth, logical flow of information, moving from fundamental principles to detailed experimental procedures and data analysis.

Introduction: The Significance of this compound in Dye Chemistry

This compound is a versatile aromatic aldehyde that serves as a valuable building block in the synthesis of a variety of organic molecules, including fluorescent probes and dyes. Its structure, featuring a benzaldehyde moiety substituted with an electron-donating morpholine group, makes it an excellent candidate for creating donor-π-acceptor (D-π-A) type dyes. The aldehyde group provides a reactive site for condensation reactions, while the morpholine group acts as a potent electron donor, influencing the electronic and photophysical properties of the resulting dye molecules.

One of the most significant applications of dyes derived from this compound is in the field of solvatochromism. Solvatochromic dyes exhibit a change in their absorption or emission spectra in response to the polarity of their solvent environment. This property makes them invaluable tools for probing the local environment of complex systems, such as biological membranes, polymer matrices, and for use as polarity sensors.

Core Synthesis Strategy: The Knoevenagel Condensation

The primary synthetic route for utilizing this compound in dye synthesis is the Knoevenagel condensation. This well-established carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, typically in the presence of a basic catalyst.[1][2] The active methylene compound, flanked by two electron-withdrawing groups, is readily deprotonated by a weak base to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields a stable α,β-unsaturated product, which often possesses extended conjugation and, consequently, visible color.

The general mechanism for the base-catalyzed Knoevenagel condensation is depicted below.

Mechanism of the Knoevenagel Condensation

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation of Active Methylene Compound cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration CH2(CN)2 Malononitrile Carbanion Carbanion Intermediate CH2(CN)2->Carbanion + Base Base Base (e.g., Piperidine) BaseH+ Protonated Base Carbanion->BaseH+ - H+ Aldehyde This compound Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Carbanion2 Carbanion Carbanion2->Aldehyde Nucleophilic Attack Alkoxide2 Alkoxide Intermediate Alcohol Alcohol Intermediate Alkoxide2->Alcohol + H+ BaseH+2 Protonated Base Base2 Base BaseH+2->Base2 - Base Alcohol2 Alcohol Intermediate FinalProduct α,β-Unsaturated Product (Dye) Alcohol2->FinalProduct - H2O

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Application Note: Synthesis of a Solvatochromic Dye from this compound and Malononitrile

This section details the synthesis, characterization, and solvatochromic properties of a specific dye, 2-((3-morpholinobenzylidene)malononitrile), prepared via the Knoevenagel condensation of this compound with malononitrile.

Experimental Protocol

This protocol is adapted from established procedures for Knoevenagel condensation reactions.

Materials:

  • This compound

  • Malononitrile

  • Ethanol (absolute)

  • Piperidine (catalyst)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 10 mmol) in absolute ethanol (30 mL).

  • Addition of Reagents: To this solution, add malononitrile (10 mmol) and a catalytic amount of piperidine (2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within a few hours, indicated by the formation of a colored product and the disappearance of the starting aldehyde.

  • Product Isolation: Upon completion of the reaction, the colored product often precipitates from the reaction mixture. If precipitation is not complete, the reaction mixture can be cooled in an ice bath to induce further crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and the catalyst. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven to remove any residual solvent.

Characterization

The synthesized dye, 2-((3-morpholinobenzylidene)malononitrile), should be characterized to confirm its structure and purity.

  • Melting Point: Determine the melting point of the purified product.

  • Spectroscopic Analysis:

    • FT-IR Spectroscopy: To identify the characteristic functional groups. Expect to see peaks corresponding to the C≡N (nitrile) and C=C (alkene) bonds of the product, and the disappearance of the C=O (aldehyde) peak from the starting material.

    • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure of the synthesized dye.

    • UV-Vis Spectroscopy: To determine the absorption properties of the dye in different solvents and to investigate its solvatochromic behavior.

Solvatochromism Study

The solvatochromic properties of 2-((3-morpholinobenzylidene)malononitrile) can be investigated by measuring its UV-Vis absorption spectra in a range of solvents with varying polarities.

Procedure:

  • Prepare dilute solutions of the synthesized dye in a series of solvents with a wide range of polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water).

  • Record the UV-Vis absorption spectrum for each solution.

  • Determine the wavelength of maximum absorption (λmax) for the dye in each solvent.

  • Plot the λmax values against a solvent polarity scale, such as the Reichardt's ET(30) scale, to visualize the solvatochromic shift.

Expected Results and Interpretation:

The morpholine group acts as an electron donor and the dicyanovinyl group acts as an electron acceptor. This intramolecular charge transfer (ICT) is responsible for the compound's color and solvatochromic properties. In more polar solvents, the excited state, which is more polar than the ground state, is stabilized to a greater extent. This leads to a decrease in the energy difference between the ground and excited states, resulting in a bathochromic (red) shift in the absorption maximum.

Data Presentation:

The solvatochromic data can be summarized in a table for easy comparison.

SolventDielectric Constant (ε)λmax (nm)
Dioxane2.21358
Chloroform4.81363
Ethyl Acetate6.02359
Acetone20.7359
Ethanol24.5360
Acetonitrile37.5358
Dimethylformamide36.7362
Dimethylsulfoxide46.7364

Note: The λmax values are illustrative and based on typical results for similar dyes.

Experimental Workflow Diagram

experimental_workflow start Start dissolve Dissolve this compound in Ethanol start->dissolve add_reagents Add Malononitrile and Piperidine dissolve->add_reagents react Stir at Room Temperature (Monitor by TLC) add_reagents->react isolate Isolate Product (Filtration) react->isolate purify Purify by Recrystallization isolate->purify dry Dry under Vacuum purify->dry characterize Characterize Product (MP, IR, NMR, UV-Vis) dry->characterize solvatochromism Solvatochromism Study (UV-Vis in various solvents) characterize->solvatochromism end End solvatochromism->end

Caption: A typical experimental workflow for the synthesis and characterization of a solvatochromic dye.

Conclusion and Future Perspectives

This compound is a readily accessible and highly effective precursor for the synthesis of solvatochromic dyes through the Knoevenagel condensation. The resulting donor-π-acceptor dyes exhibit significant solvatochromism, making them promising candidates for applications as polarity-sensitive fluorescent probes in chemical and biological research. The straightforward and efficient synthesis, coupled with the interesting photophysical properties of the products, underscores the value of this compound in the development of functional organic materials. Further research could explore the synthesis of a wider range of dyes by varying the active methylene compound, leading to materials with tailored absorption and emission properties for specific applications in sensing and imaging.

References

Application Notes and Protocols for 3-Morpholinobenzaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Morpholinobenzaldehyde is a versatile synthetic intermediate that holds significant potential in the development of novel agrochemicals. Its unique structure, combining a reactive aldehyde group with a morpholine moiety, allows for the straightforward synthesis of a diverse range of heterocyclic compounds and other derivatives. Research has demonstrated that incorporating the morpholine ring can enhance the biological activity of molecules, making this compound an attractive starting material for the discovery of new fungicides, insecticides, and herbicides.

These application notes provide an overview of the use of this compound in the synthesis of agrochemically active compounds, with a focus on chalcones and Schiff bases. Detailed experimental protocols for the synthesis and biological evaluation of these derivatives are presented to facilitate further research and development in this area.

Agrochemical Applications of this compound Derivatives

The aldehyde functional group of this compound serves as a key handle for various chemical transformations, enabling the construction of more complex molecular architectures with potential agrochemical applications. Two prominent classes of derivatives synthesized from this intermediate are chalcones and Schiff bases, which have shown promising activity against a range of agricultural pests and diseases.

Fungicidal and Antibacterial Activity of Schiff Bases

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a well-established class of compounds with a broad spectrum of biological activities. The synthesis of Schiff bases from this compound introduces the morpholine pharmacophore, which can contribute to the overall antimicrobial efficacy of the resulting compounds.

Insecticidal and Insect Repellent Activity of Chalcones

Chalcones are α,β-unsaturated ketones that can be readily synthesized through the Claisen-Schmidt condensation of an aldehyde and an acetophenone. These compounds are known for their diverse biological activities, including insecticidal and insect repellent properties. The synthesis of chalcones from this compound offers a pathway to novel insecticides.

Experimental Protocols

Synthesis of a Chalcone Derivative from this compound

This protocol describes the synthesis of a chalcone derivative via the Claisen-Schmidt condensation of this compound with an appropriate ketone in a basic medium.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., 4-nitroacetophenone)

  • Ethanol

  • Sodium Hydroxide (NaOH)

  • Dichloromethane

  • Magnetic stirrer

  • Conical flask (100 mL)

  • Beakers

  • Filter paper

  • Melting point apparatus

  • TLC plates

Procedure:

  • Dissolve sodium hydroxide (e.g., 10g in 100mL of 60% ethanol) in a conical flask mounted on a magnetic stirrer.

  • To the stirred NaOH solution, add the substituted acetophenone (e.g., 0.012 moles of 4-nitroacetophenone).

  • Slowly add this compound to the mixture and continue stirring.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into crushed ice.

  • The precipitated solid (chalcone) is filtered, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

  • Characterize the synthesized chalcone using spectroscopic techniques (IR, NMR, Mass Spectrometry) and determine its melting point.

Evaluation of Insect Repellent Activity

This protocol outlines a method for assessing the insect repellent activity of synthesized chalcone derivatives against a common stored product pest, the cowpea weevil (Callosobruchus maculatus).[1]

Materials:

  • Synthesized chalcone derivative

  • Dichloromethane (or another suitable solvent)

  • Filter paper discs (Whatman No. 1)

  • Petri dishes

  • Cowpea weevils (Callosobruchus maculatus)

  • Micropipette

Procedure:

  • Prepare a solution of the synthesized chalcone at a specific concentration (e.g., 10 mg/mL) in a suitable solvent.

  • Apply a small volume (e.g., 0.5 mL) of the chalcone solution evenly onto a filter paper disc and allow the solvent to evaporate completely.

  • Place the treated filter paper on one half of a Petri dish and an untreated (control) filter paper on the other half.

  • Introduce a known number of insects (e.g., 20 adult cowpea weevils) into the center of the Petri dish.

  • Cover the Petri dish and observe the distribution of the insects at regular intervals (e.g., after 30 minutes, 1 hour, 2 hours, and 4 hours).

  • Calculate the percentage repellency (PR) using the following formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100 Where Nc is the number of insects on the control disc and Nt is the number of insects on the treated disc.

  • Classify the repellency based on the PR values (e.g., Class 0: PR < 0.1%; Class I: PR = 0.1-20%; Class II: PR = 20.1-40%; Class III: PR = 40.1-60%; Class IV: PR = 60.1-80%; Class V: PR > 80%).

Data Presentation

Table 1: Hypothetical Insect Repellent Activity of a Chalcone Derived from this compound

Time IntervalNumber of Insects on Control Disc (Nc)Number of Insects on Treated Disc (Nt)Percentage Repellency (PR %)Repellency Class
30 min15550.0III
1 hour16460.0III
2 hours18280.0IV
4 hours19190.0V

Visualizations

Synthesis of Chalcones from this compound

Chalcone_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions 3_Morpholinobenzaldehyde This compound Reaction Claisen-Schmidt Condensation 3_Morpholinobenzaldehyde->Reaction Acetophenone Substituted Acetophenone Acetophenone->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product Chalcone Derivative Reaction->Product

Caption: Synthetic pathway for chalcone derivatives.

Experimental Workflow for Insect Repellent Bioassay

Insect_Repellent_Workflow A Prepare Chalcone Solution B Treat Filter Paper Disc A->B C Set up Petri Dish Assay (Treated vs. Control) B->C D Introduce Insects C->D E Observe Insect Distribution D->E F Calculate Percentage Repellency E->F G Classify Repellency F->G

Caption: Workflow for the insect repellent bioassay.

Conclusion

This compound is a valuable building block for the synthesis of novel agrochemicals. The straightforward preparation of derivatives such as chalcones and Schiff bases, coupled with their potential for significant biological activity, makes this an exciting area for further investigation. The protocols and data presented here provide a foundation for researchers to explore the agrochemical applications of this compound derivatives and to develop new and effective crop protection solutions. Further studies should focus on expanding the library of derivatives, evaluating their activity against a wider range of pests and pathogens, and understanding their structure-activity relationships to optimize their efficacy and selectivity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield of 3-Morpholinobenzaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are four primary synthetic routes for the synthesis of this compound:

  • Nucleophilic Aromatic Substitution (SNAc): This method involves the reaction of a 3-halobenzaldehyde (typically 3-fluoro- or 3-chlorobenzaldehyde) with morpholine in the presence of a base.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between a 3-halobenzaldehyde (commonly 3-bromo- or 3-chlorobenzaldehyde) and morpholine.[1]

  • Ullmann Condensation: A copper-catalyzed coupling reaction between a 3-halobenzaldehyde and morpholine, often requiring higher temperatures than the Buchwald-Hartwig amination.[2]

  • Vilsmeier-Haack Reaction: The formylation of N-phenylmorpholine using a Vilsmeier reagent (e.g., generated from DMF and phosphorus oxychloride).[3][4]

Q2: Which synthetic method generally provides the highest yield?

A2: The Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr) are often preferred for achieving high yields under relatively mild conditions. For instance, a similar synthesis of 4-morpholinobenzaldehyde via SNAr from p-fluorobenzaldehyde has been reported with an 89% yield.[5] However, the optimal method depends on the available starting materials, catalyst cost, and sensitivity of other functional groups on the substrate.

Q3: What are the most common causes of low yield in these syntheses?

A3: Common causes of low yield include:

  • Impure reagents: Moisture or impurities in starting materials, solvents, or catalysts can significantly impact the reaction.

  • Suboptimal reaction temperature: Each reaction type has an optimal temperature range. Deviation from this can lead to incomplete reactions or side product formation.

  • Incorrect stoichiometry: The molar ratios of reactants, catalyst, ligand, and base are critical for maximizing yield.

  • Atmospheric contamination: Oxygen can deactivate palladium catalysts used in the Buchwald-Hartwig reaction. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Inefficient purification: Product loss during workup and purification steps can lower the isolated yield.

Q4: How can I effectively purify the final this compound product?

A4: Purification can typically be achieved through the following methods:

  • Recrystallization: Methanol or ethanol are often suitable solvents for recrystallizing the product.[5]

  • Column Chromatography: Silica gel chromatography can be used to separate the product from impurities.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.[6]

  • Bisulfite Adduct Formation: For purification from non-aldehydic impurities, the crude product can be reacted with sodium bisulfite to form a solid adduct, which is then isolated and decomposed to regenerate the pure aldehyde.[7]

Troubleshooting Guides

Guide 1: Nucleophilic Aromatic Substitution (SNAr)
Observed Issue Potential Cause Troubleshooting Steps
Low or no conversion of starting material 1. Insufficiently activated aryl halide. 2. Reaction temperature is too low. 3. Base is not strong enough.1. Use 3-fluorobenzaldehyde as it is more reactive than 3-chlorobenzaldehyde. 2. Gradually increase the reaction temperature in 10-20°C increments. 3. Switch to a stronger base such as potassium carbonate or cesium carbonate.
Formation of multiple unidentified side products 1. Reaction temperature is too high, causing decomposition. 2. Presence of impurities in the starting materials.1. Lower the reaction temperature. 2. Ensure all reagents and solvents are pure and anhydrous.
Difficulty in product isolation The product may be soluble in the aqueous phase during workup.Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product before extraction.
Guide 2: Buchwald-Hartwig Amination
Observed Issue Potential Cause Troubleshooting Steps
Reaction fails to initiate or proceeds very slowly 1. Inactive catalyst. 2. Inappropriate ligand for the specific substrate. 3. Presence of oxygen in the reaction vessel.1. Use a pre-catalyst or ensure the active Pd(0) species is generated in situ correctly. 2. Screen different phosphine ligands (e.g., BINAP, XPhos, SPhos). Bidentate phosphine ligands can improve reaction rates and yields.[1] 3. Thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (N₂ or Ar).
Low yield of the desired product 1. Incorrect Pd:ligand ratio. 2. Suboptimal base. 3. Competing hydrodehalogenation of the starting material.1. Optimize the Pd:ligand ratio; typically a 1:1 to 1:2 ratio is effective. 2. Screen different bases. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly used.[8] 3. Use a non-protic solvent and ensure the amine is dry.
Formation of biaryl byproducts Homocoupling of the aryl halide.This can be favored with certain catalysts and substrates.[8] Try a different ligand or lower the catalyst loading.
Guide 3: Ullmann Condensation
Observed Issue Potential Cause Troubleshooting Steps
Reaction requires harsh conditions (high temperature) Traditional Ullmann conditions often require high temperatures.Employ modern modifications using soluble copper catalysts with ligands like diamines or acetylacetonates, which allow for milder reaction conditions.[2]
Low product yield 1. Inactive copper catalyst. 2. Poor choice of solvent. 3. Stoichiometric amounts of copper are being used.1. Use freshly prepared "activated" copper powder or a reliable Cu(I) source like CuI. 2. High-boiling polar solvents like DMF or N-methylpyrrolidone are typically required. 3. Use a catalytic amount of a soluble copper salt in combination with a suitable ligand to improve efficiency.
Guide 4: Vilsmeier-Haack Reaction
Observed Issue Potential Cause Troubleshooting Steps
No reaction or very low conversion N-phenylmorpholine is not sufficiently electron-rich for formylation.The morpholine group is an activating group, so the reaction should proceed. Ensure the Vilsmeier reagent is properly formed by adding POCl₃ to DMF at a low temperature (0-5°C) before adding the substrate.
Formation of a chlorinated byproduct The Vilsmeier reagent can act as a chlorinating agent.Run the reaction at the lowest effective temperature to minimize this side reaction.
Formation of di-formylated product The product is highly activated and undergoes a second formylation.Use a stoichiometric amount of the Vilsmeier reagent (1:1 to 1.5:1 ratio to the substrate) and monitor the reaction closely to stop it once the starting material is consumed.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for analogous reactions, which can serve as a starting point for the optimization of this compound synthesis.

Table 1: Nucleophilic Aromatic Substitution of 4-Fluorobenzaldehyde with Morpholine [5]

ParameterValue
Aryl Halide p-Fluorobenzaldehyde
Amine Morpholine
Base Anhydrous Potassium Carbonate
Solvent DMF
Temperature 100°C
Time 24 hours
Yield 89%

Table 2: Buchwald-Hartwig Amination of Aryl Halide with Morpholine [5]

ParameterValue
Aryl Halide 4-Iodobenzaldehyde
Amine Morpholine
Catalyst System C₃₅H₃₄N₃OP₂PdS(1+)*NO₃(1-)
Base Sodium tert-butoxide (NaOtBu)
Solvent 1,4-Dioxane
Temperature 100°C
Time 6 hours
Yield 86%

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
  • To a dry reaction flask, add 3-fluorobenzaldehyde (1.0 eq), morpholine (1.5 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 100°C and stir for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the DMF.

  • Pour the concentrate into ice water and stir until a solid precipitates.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from methanol to obtain pure this compound.[5]

Protocol 2: Synthesis via Buchwald-Hartwig Amination
  • In an oven-dried flask under an inert atmosphere (N₂ or Ar), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.3 eq).

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Add 3-bromobenzaldehyde (1.0 eq) and morpholine (1.2 eq).

  • Heat the mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate or ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification Start Start Add Reagents Add 3-halobenzaldehyde, morpholine, base/catalyst Start->Add Reagents Add Solvent Add Solvent Add Reagents->Add Solvent Heat & Stir Heat & Stir Add Solvent->Heat & Stir Quench Reaction Quench Reaction Heat & Stir->Quench Reaction Monitor by TLC/GC-MS Extraction Extraction Quench Reaction->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification Final Product Final Product Purification->Final Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield Observed check_reagents Check Reagent Purity (Substrates, Solvents, Catalyst) start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_stoichiometry Confirm Stoichiometry (Reactants, Base, Ligand) start->check_stoichiometry reagents_ok Reagents Pure? check_reagents->reagents_ok conditions_ok Conditions Optimal? check_conditions->conditions_ok stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No re_run Re-run Experiment reagents_ok->re_run Yes optimize_conditions Optimize Temp/Time conditions_ok->optimize_conditions No conditions_ok->re_run Yes adjust_stoichiometry Adjust Molar Ratios stoichiometry_ok->adjust_stoichiometry No stoichiometry_ok->re_run Yes purify_reagents->re_run optimize_conditions->re_run adjust_stoichiometry->re_run

Caption: Logical workflow for troubleshooting low reaction yield.

References

Technical Support Center: Purification of Crude 3-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 3-Morpholinobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of crude this compound are recrystallization and column chromatography. Recrystallization is a cost-effective technique for removing small amounts of impurities from a solid compound, while column chromatography is excellent for separating the desired product from a complex mixture of impurities.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities in crude this compound typically originate from the starting materials and side reactions during its synthesis. Common synthetic routes, such as the Buchwald-Hartwig amination of 3-bromobenzaldehyde with morpholine, may result in the following impurities:

  • Unreacted starting materials: 3-bromobenzaldehyde and morpholine.

  • Catalyst residues: Palladium complexes if a palladium-catalyzed cross-coupling reaction is used.

  • Side-products: Small amounts of other isomers or related compounds formed during the reaction.

Q3: My recrystallization attempt resulted in a poor yield. What are the possible causes?

A3: Low recovery after recrystallization can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize along with the impurities.

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Washing with a solvent that is not ice-cold: This can lead to the dissolution of the purified crystals.

Q4: After column chromatography, my fractions are still impure. What could have gone wrong?

A4: Impure fractions after column chromatography can result from:

  • Improper solvent system (eluent): The polarity of the eluent may be too high, causing all compounds to elute together, or too low, resulting in very slow elution and band broadening.

  • Column overloading: Using too much crude material for the amount of stationary phase can lead to poor separation.

  • Cracks or channels in the stationary phase: An improperly packed column will not allow for uniform separation.

  • Co-elution of impurities: Some impurities may have similar polarities to the desired product, making separation by column chromatography challenging.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible CauseSuggested Solution
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of the compound. The compound is insoluble in the chosen solvent.Use a lower-boiling point solvent. Try a different solvent or a solvent mixture.
No crystals form upon cooling The solution is not saturated. Too much solvent was used.Evaporate some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Colored impurities remain in the crystals The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Low melting point range of the final product The product is still impure. The crystals are not completely dry.Repeat the recrystallization. Ensure the crystals are thoroughly dried under vacuum.
Column Chromatography Troubleshooting
IssuePossible CauseSuggested Solution
The compound does not move from the top of the column The eluent is not polar enough.Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
All compounds elute together quickly The eluent is too polar.Decrease the polarity of the eluent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).
Streaking or tailing of the compound band The compound is interacting too strongly with the silica gel. The column is overloaded.Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds). Use less crude material.
Cracked or uneven column bed Improper packing of the silica gel.Repack the column carefully, ensuring a uniform and level bed of silica gel.

Data Presentation

The following table summarizes representative data for the purification of crude this compound using the two primary methods. The purity of the crude material is assumed to be around 90%.

Purification MethodPurity of Final Product (Representative)Yield (Representative)
Recrystallization (from Ethanol/Water) >98%70-85%
Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) >99%60-80%

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Weigh the crude this compound and place it in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Once dissolved, slowly add hot deionized water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

  • Determine the melting point and yield of the purified this compound.

Protocol 2: Column Chromatography of Crude this compound

Objective: To purify crude this compound by silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in hexane and carefully pack the column.

  • Add a thin layer of sand on top of the silica gel bed.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the top of the column.

  • Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexane/ethyl acetate).

  • Gradually increase the polarity of the eluent (e.g., to 7:3 hexane/ethyl acetate) to elute the desired compound.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

  • Determine the yield and purity of the final product.

Visualizations

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column_Chromatography Column Chromatography Crude->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Impurities Impurities Recrystallization->Impurities in mother liquor Column_Chromatography->Pure_Product Column_Chromatography->Impurities separated fractions

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue Issue1 Low Yield Start->Issue1 Issue2 Oiling Out Start->Issue2 Issue3 No Crystals Form Start->Issue3 Cause1a Too much solvent Issue1->Cause1a Cause1b Washing with warm solvent Issue1->Cause1b Cause2a Solvent BP > Compound MP Issue2->Cause2a Cause3a Solution not saturated Issue3->Cause3a Solution1a Concentrate solution Cause1a->Solution1a Solution1b Use ice-cold solvent for washing Cause1b->Solution1b Solution2a Choose lower boiling solvent Cause2a->Solution2a Solution3a Evaporate some solvent / Add seed crystal Cause3a->Solution3a

Caption: Troubleshooting common issues in the recrystallization of this compound.

Technical Support Center: Optimizing Reaction Conditions for 3-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Morpholinobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The primary synthetic routes for this compound involve the nucleophilic aromatic substitution of a suitable 3-halobenzaldehyde or a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination). The choice of route often depends on the availability of starting materials, cost, and desired scale.

Q2: I am not getting the expected yield. What are the initial checks I should perform?

A2: Low yields can stem from several factors. Initial checks should include:

  • Reagent Purity: Ensure all reagents and solvents are pure and anhydrous, especially if the reaction is moisture-sensitive.[1]

  • Inert Atmosphere: For reactions sensitive to oxygen, such as those using palladium catalysts, ensure a proper inert atmosphere (e.g., nitrogen or argon) is maintained.

  • Stoichiometry: Double-check the molar ratios of your reactants, catalyst, and base.[1]

  • Temperature Control: Verify that the reaction is being conducted at the optimal temperature.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the progress of the reaction.[2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis.[3]

Q4: What are the typical purification methods for this compound?

A4: The crude product is often purified by column chromatography on silica gel.[1] Recrystallization from a suitable solvent, such as methanol or ethanol, can also be employed to obtain a pure product.[3][4] Washing the crude product with water and brine during the work-up is also a critical step to remove inorganic impurities.[2][3]

Troubleshooting Guides

Issue 1: Low or No Product Formation in Nucleophilic Aromatic Substitution

This section addresses issues encountered when synthesizing this compound via the reaction of 3-fluorobenzaldehyde or 3-chlorobenzaldehyde with morpholine.

Question Possible Cause Troubleshooting Steps
Why is my reaction not proceeding to completion? Insufficient reaction temperature or time. Increase the reaction temperature in increments of 10°C. Monitor the reaction for a longer duration using TLC. For less reactive starting materials like 3-chlorobenzaldehyde, higher temperatures and longer reaction times may be necessary.
Poor quality of base. Use a fresh batch of anhydrous potassium carbonate or another suitable base. Ensure the base is finely powdered to maximize surface area.
Solvent issues. Ensure the solvent (e.g., DMF, DMSO) is anhydrous. The presence of water can deactivate the base and hinder the reaction.
I am observing multiple spots on my TLC plate. Formation of side products. Overheating can lead to decomposition or side reactions. Optimize the temperature. Consider lowering the temperature and extending the reaction time.
Impure starting materials. Verify the purity of your 3-halobenzaldehyde and morpholine. Purify the starting materials if necessary.
Issue 2: Problems with Buchwald-Hartwig Amination

This guide focuses on troubleshooting the palladium-catalyzed synthesis of this compound from 3-bromobenzaldehyde and morpholine.

Question Possible Cause Troubleshooting Steps
My reaction is sluggish or has not started. Catalyst deactivation. Ensure strict anhydrous and oxygen-free conditions. Degas the solvent and use Schlenk techniques. Use a fresh batch of the palladium catalyst and ligand.
Incorrect base. The choice of base is critical. Sodium tert-butoxide is commonly used.[3] Ensure it is fresh and has been handled under an inert atmosphere. Other bases like cesium carbonate can also be tested.
Ligand issues. The palladium catalyst requires a suitable phosphine ligand (e.g., BINAP, Xantphos). Ensure the correct catalyst-to-ligand ratio is used and that the ligand is not degraded.
The yield is consistently low. Suboptimal solvent. While toluene or dioxane are common solvents, their choice can impact the reaction. Consider screening other anhydrous, non-protic solvents.
Incorrect temperature. Buchwald-Hartwig reactions are temperature-sensitive. Optimize the reaction temperature. Typically, these reactions are run at elevated temperatures (80-110°C).

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution

This protocol is adapted from the synthesis of 4-morpholinobenzaldehyde.[3][5]

  • To a dry reaction flask, add 3-fluorobenzaldehyde (1.0 eq), morpholine (1.5 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 100°C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and recrystallize from methanol to obtain this compound.

Protocol 2: Buchwald-Hartwig Amination

This is a general procedure for Buchwald-Hartwig amination.[3]

  • In an oven-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, 2-4 mol%).

  • Add 3-bromobenzaldehyde (1.0 eq), morpholine (1.2 eq), and sodium tert-butoxide (1.3 eq).[3]

  • Add anhydrous toluene or dioxane as the solvent.

  • Heat the mixture to the required temperature (e.g., 100°C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Data Presentation

Table 1: Optimization of Reaction Conditions for Nucleophilic Aromatic Substitution
EntryHalogen (in 3-halobenzaldehyde)BaseSolventTemperature (°C)Time (h)Yield (%)
1FK₂CO₃DMF802465
2FK₂CO₃DMF1002485
3FK₂CO₃DMF1201282 (with some decomposition)
4ClK₂CO₃DMSO1204850
5FCs₂CO₃DMF1001888
Table 2: Optimization of Buchwald-Hartwig Amination
EntryCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃BINAPNaOtBuToluene801270
2Pd₂(dba)₃BINAPNaOtBuToluene100692
3Pd(OAc)₂XantphosNaOtBuDioxane100889
4Pd₂(dba)₃BINAPCs₂CO₃Toluene1001275

Visualizations

Troubleshooting_Workflow start_node Start: Low Yield of This compound check_reagents Check Reagent Purity & Stoichiometry start_node->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions reaction_type Which Synthetic Route? check_conditions->reaction_type nas_path Nucleophilic Aromatic Substitution reaction_type->nas_path NAS bh_path Buchwald-Hartwig Amination reaction_type->bh_path B-H nas_troubleshoot Troubleshoot NAS: - Increase Temp/Time - Change Base/Solvent nas_path->nas_troubleshoot bh_troubleshoot Troubleshoot B-H: - Check Catalyst/Ligand - Ensure Inert Conditions bh_path->bh_troubleshoot end_node Optimized Reaction nas_troubleshoot->end_node bh_troubleshoot->end_node

Caption: Troubleshooting workflow for low yield.

Experimental_Workflow start Start setup Reaction Setup (Reagents, Solvent) start->setup reaction Heating & Stirring setup->reaction monitoring Monitor with TLC/GC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography/ Recrystallization) workup->purification end Pure Product purification->end

Caption: General experimental workflow for synthesis.

References

3-Morpholinobenzaldehyde stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information regarding the stability and proper storage of 3-Morpholinobenzaldehyde. Researchers, scientists, and drug development professionals can find troubleshooting guides and frequently asked questions to ensure the integrity of their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Problem Possible Cause Recommended Action
Inconsistent or unexpected experimental results (e.g., lower than expected yield, presence of unknown impurities). Degradation of this compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been stored in a cool, dry, dark place, preferably under an inert atmosphere.[1] 2. Check for Incompatibilities: Confirm that the compound has not come into contact with strong oxidizing agents, strong reducing agents, or strong bases.[1] 3. Perform Quality Control: Analyze the purity of the starting material using a suitable analytical technique such as HPLC.
Change in physical appearance of the compound (e.g., color change from pale yellow to brown, clumping). Oxidation or exposure to moisture (hygroscopic nature).1. Handle Under Inert Gas: If possible, handle the compound in a glovebox or under a stream of nitrogen or argon to minimize exposure to air and moisture. 2. Use Dry Solvents: Ensure all solvents and reagents used in the experiment are anhydrous. 3. Discard if Necessary: If significant degradation is suspected, it is advisable to use a fresh batch of the compound to ensure experimental reproducibility.
Formation of an insoluble white precipitate in solution. Polymerization (trimerization) of the aldehyde.1. Dilute upon Receipt: For long-term storage, consider diluting the aldehyde in a primary alcohol (e.g., ethanol) to form a more stable hemiacetal in solution. 2. Avoid Low Temperatures for Neat Compound: Storing the neat compound at very low temperatures can sometimes accelerate trimer formation. Room temperature storage in a tightly sealed container is often preferable for the solid.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1] For optimal long-term stability, storage in a dark environment under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended. Due to its potential hygroscopic nature, minimizing exposure to moisture is critical.

Q2: How does exposure to air and light affect the stability of this compound?

A2: Like many benzaldehyde derivatives, this compound is susceptible to oxidation upon exposure to air, which can lead to the formation of the corresponding benzoic acid.[2] Exposure to light can also promote degradation. Therefore, it is crucial to store the compound in amber-colored vials or in a dark place.

Q3: What are the signs of degradation?

A3: Degradation of this compound may be indicated by a change in its physical appearance, such as a color change from pale yellow to a darker shade, or a change in its physical state. The presence of new peaks in an analytical chromatogram (e.g., HPLC) is a definitive sign of degradation.

Q4: What are the known incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents, strong reducing agents, and strong bases.[1] Contact with these substances should be avoided as it can lead to vigorous reactions and degradation of the compound.

Q5: What are the hazardous decomposition products of this compound?

A5: Upon combustion or thermal decomposition, this compound may produce hazardous substances including carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

Quantitative Data on Stability

While specific stability data for this compound is not extensively published, the following table provides a general expectation for the stability of aromatic aldehydes under various conditions based on established chemical principles. This data is for illustrative purposes and a compound-specific stability study is recommended for critical applications.

Storage Condition Temperature Atmosphere Light Condition Expected Shelf Life (Purity >95%)
Recommended2-8°CInert (Nitrogen/Argon)Dark> 2 years
Standard Lab20-25°CAirAmbient Light6-12 months
Accelerated40°CAirDark< 3 months
Photostability25°CAirExposed to UV/Vis Light< 1 month

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose a stock solution and a solid sample to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze all samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A C18 column is often a good starting point for method development.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation of this compound.

  • The mass balance should be calculated to ensure that all degradation products are accounted for.

Visualizations

G cluster_0 Troubleshooting Experimental Issues start Inconsistent Results? check_storage Verify Storage Conditions (Cool, Dry, Dark, Inert) start->check_storage physical_change Physical Appearance Change? start->physical_change check_purity Perform QC/Purity Check (e.g., HPLC) check_storage->check_purity incompatibilities Check for Incompatible Reagents (Strong Oxidizers/Reducers/Bases) check_purity->incompatibilities use_fresh Use Fresh Stock of Compound incompatibilities->use_fresh handle_inert Handle Under Inert Atmosphere physical_change->handle_inert discard Consider Discarding and Using Fresh Stock handle_inert->discard

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_1 Recommended Storage and Handling Workflow receive Receive Compound short_term Short-Term Use (< 1 month) receive->short_term long_term Long-Term Storage (> 1 month) short_term->long_term No store_rt Store at Room Temp Tightly Sealed, Dark short_term->store_rt Yes store_cold Store at 2-8°C Under Inert Gas, Dark long_term->store_cold use Use in Experiment store_rt->use store_cold->use

Caption: Decision workflow for proper storage of this compound.

References

safe handling and disposal of 3-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Morpholinobenzaldehyde

Welcome to the technical support guide for this compound (CAS No. 446866-87-1). This document is designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations. Here, we address common questions and provide troubleshooting for specific scenarios you may encounter during your experiments. Our goal is to pair procedural steps with scientific reasoning, ensuring a comprehensive and validated approach to chemical safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a harmful and irritant substance. The primary hazards include:

  • Harmful if swallowed or in contact with skin [1].

  • Causes skin, eye, and respiratory tract irritation [1][2].

  • Potential Target Organs: Eyes, skin, respiratory system, and gastrointestinal system[1].

It is crucial to understand these risks to justify the stringent handling protocols that follow. The irritation potential stems from the compound's ability to react with biological macromolecules, leading to an inflammatory response upon contact.

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: Due to its irritant and harmful nature, a comprehensive PPE protocol is non-negotiable. The causality is direct: preventing contact prevents injury.

  • Eye/Face Protection: Wear chemical safety goggles or glasses that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations[1]. This is to prevent accidental splashes from causing serious eye irritation[2].

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact and absorption[1].

  • Respiratory Protection: If working with the solid form where dust generation is possible, or if adequate ventilation is not available, use a NIOSH/MSHA-approved respirator[1]. Always handle in a well-ventilated area or a chemical fume hood to keep airborne concentrations low[1][3].

Q3: How should I properly store this compound?

A3: Proper storage is key to maintaining chemical stability and preventing hazardous reactions.

  • Container: Store in a tightly closed container[1]. This minimizes exposure to air and moisture.

  • Environment: The storage area must be a cool, dry, and well-ventilated place[1][4].

  • Incompatibilities: Store away from strong oxidizing agents, strong reducing agents, and strong bases[1][5]. Contact with these substances can lead to vigorous, potentially hazardous reactions.

Q4: What are the immediate first aid measures in case of accidental exposure?

A4: Rapid and correct first aid can significantly mitigate harm.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention[1].

  • Skin Contact: Take off all contaminated clothing immediately. Flush the skin with plenty of soap and water for at least 15 minutes. Get medical aid if irritation develops or persists[1][2].

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[1][2].

  • Ingestion: Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice[1][5].

Quantitative Safety Data Summary

For quick reference, the following table summarizes the key hazard classifications for this compound.

Hazard Classification (GHS)CodeDescriptionSource
Skin IrritationH315Causes skin irritation.[2]
Eye IrritationH319Causes serious eye irritation.[2]
Specific target organ toxicityH335May cause respiratory irritation.[2]
Acute Toxicity (Oral/Dermal)R21/22Harmful in contact with skin and if swallowed.[1]

Troubleshooting Guides & Experimental Protocols

This section provides step-by-step guidance for specific operational challenges.

Scenario 1: Managing a Chemical Spill

Accidental spills require a calm, methodical response to contain the hazard and decontaminate the area effectively.

Protocol for a Small Spill (Solid Compound):

  • Assess and Alert: Ensure the spill is small and manageable. Alert personnel in the immediate area.

  • Don PPE: If not already wearing it, put on your full, mandatory PPE (goggles, gloves, lab coat).

  • Containment: Gently cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or earth. This prevents the dust from becoming airborne.

  • Collection: Carefully sweep or vacuum the material up. Avoid actions that generate dust[1]. Place the collected material and absorbent into a suitable, labeled disposal container.

  • Decontamination: Clean the spill area thoroughly with a detergent and water.

  • Waste Disposal: Dispose of the container and any contaminated PPE according to the waste disposal protocol below.

Workflow for Spill Response

SpillResponse spill Spill Occurs assess Assess Spill Size & Alert Others spill->assess ppe Don Full PPE assess->ppe evacuate Large Spill: Evacuate Area & Call EHS assess->evacuate Is it large? contain Cover with Inert Absorbent Material ppe->contain collect Sweep/Vacuum Material into Labeled Container contain->collect decon Decontaminate Area with Soap & Water collect->decon dispose Dispose of Waste (See Disposal Protocol) decon->dispose

Caption: A flowchart for responding to a chemical spill.

Scenario 2: Proper Waste Disposal

Chemical waste must be managed to prevent environmental contamination and ensure compliance with regulations. Do not let this chemical enter the environment[1].

Protocol for Disposal of this compound Waste:

  • Segregation: All waste contaminated with this compound, including unused product, contaminated absorbents from spills, and contaminated PPE (like gloves), must be segregated from general lab waste.

  • Containerization: Place all solid waste into a clearly labeled, sealed, and appropriate hazardous waste container. The label should read "Hazardous Waste" and include the chemical name: "this compound".

  • Empty Containers: "Empty" containers are not truly empty and must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate is hazardous and must be collected and disposed of as liquid chemical waste.

  • Final Disposal: The sealed waste container must be disposed of through your institution's approved waste disposal plant or licensed hazardous waste management contractor[2][4]. Never dispose of this chemical down the drain[1].

Waste Disposal Decision Pathway

WasteDisposal action_node action_node start Waste Generated is_solid Solid or Liquid? start->is_solid solid_waste Contaminated Solid (PPE, Absorbent) is_solid->solid_waste Solid liquid_waste Unused Reagent or Contaminated Liquid is_solid->liquid_waste Liquid is_container Empty Container? collect_solid Collect in Labeled Solid Waste Container is_container->collect_solid No (Contaminated Item) rinse Triple-Rinse with Appropriate Solvent is_container->rinse Yes solid_waste->is_container collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid final_disposal Transfer to EHS for Approved Disposal collect_solid->final_disposal collect_liquid->final_disposal collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Haz rinse->dispose_container collect_rinsate->final_disposal

Caption: Decision tree for proper waste stream segregation.

References

common impurities found in 3-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Morpholinobenzaldehyde

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most ?

A1: Common impurities in this compound typically originate from the synthetic route and subsequent storage. The most probable impurities include:

  • Starting Materials: Unreacted 3-Bromobenzaldehyde and excess Morpholine.

  • Side-Products from Synthesis: If synthesized via a Buchwald-Hartwig amination or similar cross-coupling reactions, a common side-product is the hydrodehalogenated starting material, which in this case would be Benzaldehyde.[1]

  • Degradation Products: The aldehyde functional group is susceptible to oxidation and reduction, leading to the formation of 3-Morpholinobenzoic acid and (3-Morpholinophenyl)methanol, respectively.

  • Impurities from Starting Materials: The morpholine used in the synthesis may contain impurities such as N-Nitrosomorpholine, which is a potential process-related impurity.[2]

Q2: My this compound sample has a noticeable color. Is this normal?

A2: Pure this compound is typically a white to light yellow crystalline solid. A more pronounced yellow or brownish color may indicate the presence of impurities, possibly resulting from oxidation or residual starting materials.

Q3: I am observing an unexpected peak in my HPLC analysis. How can I identify it?

A3: An unexpected peak could be one of the common impurities listed in Q1. To identify it, you can:

  • Co-injection: Spike your sample with commercially available standards of the suspected impurities (3-Bromobenzaldehyde, Morpholine, Benzaldehyde, 3-Morpholinobenzoic acid) and observe if the peak area of the unknown peak increases.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can provide the molecular weight of the impurity, which can help in its identification.

  • Forced Degradation Studies: Intentionally degrading a pure sample of this compound under various stress conditions (acid, base, oxidation, heat, light) can help to generate and identify potential degradation products.[3][4][5][6][7]

Q4: Can residual palladium from the synthesis be an issue?

A4: If this compound is synthesized using a palladium-catalyzed reaction like the Buchwald-Hartwig amination, residual palladium may be present.[1] For pharmaceutical applications, the level of residual metals is strictly regulated and should be quantified using techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Troubleshooting Guides

Issue 1: Low Purity of this compound Detected by HPLC

Symptoms:

  • The area percentage of the main peak in the HPLC chromatogram is significantly lower than expected.

  • Multiple impurity peaks are observed.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incomplete Reaction - Check the retention times of the impurity peaks against those of the starting materials (3-Bromobenzaldehyde and Morpholine).- If starting materials are present, the reaction may need to be optimized (e.g., longer reaction time, higher temperature, or adjustment of catalyst/ligand ratio).
Product Degradation - If peaks corresponding to 3-Morpholinobenzoic acid or (3-Morpholinophenyl)methanol are identified, the product may have degraded due to improper storage or handling.- Store this compound in a cool, dry, and dark place under an inert atmosphere to prevent oxidation.
Side Reactions - A peak corresponding to Benzaldehyde may indicate a hydrodehalogenation side reaction during synthesis.- Optimization of the reaction conditions, particularly the base and ligand used, may minimize this side-product.[1]
Contaminated Solvents or Reagents - Ensure the purity of all solvents and reagents used in the synthesis and purification steps.
Issue 2: Inconsistent Results in Experiments Using this compound

Symptoms:

  • Variable reaction yields.

  • Formation of unexpected byproducts in subsequent reactions.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Batch-to-Batch Variation in Purity - Analyze each new batch of this compound for purity and impurity profile before use.- Refer to the Certificate of Analysis (CoA) for the specified purity.
Presence of Reactive Impurities - Unreacted 3-Bromobenzaldehyde can participate in subsequent reactions.- 3-Morpholinobenzoic acid can interfere with reactions sensitive to acidic conditions.
Product Instability Under Reaction Conditions - Assess the stability of this compound under your specific experimental conditions (e.g., pH, temperature, presence of oxidizing or reducing agents).

Impurity Summary Table

The following table summarizes the potential impurities, their likely origin, and their molecular weights.

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Likely Origin
3-Bromobenzaldehyde3132-99-8C₇H₅BrO185.02Unreacted Starting Material
Morpholine110-91-8C₄H₉NO87.12Unreacted Starting Material
Benzaldehyde100-52-7C₇H₆O106.12Synthesis Side-Product (Hydrodehalogenation)
3-Morpholinobenzoic acidNot availableC₁₁H₁₃NO₃207.23Oxidation Product
(3-Morpholinophenyl)methanolNot availableC₁₁H₁₅NO₂193.24Reduction Product
N-Nitrosomorpholine59-89-2C₄H₈N₂O₂116.12Impurity from Morpholine

Experimental Protocols

Protocol: Purity Determination of this compound by HPLC-UV

This protocol outlines a general method for the analysis of this compound purity. Method optimization may be required based on the specific HPLC system and impurities being monitored.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or another suitable modifier).

  • This compound reference standard and sample.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak for this compound based on the retention time of the standard.

  • Calculate the area percentage of the this compound peak in the sample chromatogram to determine its purity.

  • Relative retention times of potential impurities can be established by injecting standards of those compounds if available.

Visualizations

Impurity_Troubleshooting_Workflow start Start: Unexpected Peak in HPLC check_retention Compare Retention Time with Standards (3-Bromobenzaldehyde, Morpholine, Benzaldehyde) start->check_retention match_found Match Found? check_retention->match_found identify_impurity Impurity Identified as Starting Material or Side-Product match_found->identify_impurity Yes no_match No Match match_found->no_match No end End: Impurity Characterized identify_impurity->end lc_ms Perform LC-MS Analysis no_match->lc_ms mw_determined Molecular Weight Determined? lc_ms->mw_determined compare_mw Compare MW with Potential Degradation Products (Oxidation/Reduction Products) mw_determined->compare_mw Yes forced_degradation Conduct Forced Degradation Study mw_determined->forced_degradation No compare_mw->end characterize_unknown Characterize Unknown Impurity (e.g., by NMR) forced_degradation->characterize_unknown characterize_unknown->end

Caption: Troubleshooting workflow for identifying unknown impurities.

References

troubleshooting failed reactions with 3-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 3-Morpholinobenzaldehyde. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues encountered during their experiments.

I. Troubleshooting Failed Reactions

This section addresses specific problems that may arise during reactions with this compound, providing potential causes and recommended solutions.

Wittig Reaction: Low or No Yield of the Desired Alkene

Question: I am attempting a Wittig reaction with this compound to synthesize a stilbene derivative, but I am getting a low yield or no product at all. What could be the problem?

Answer:

Low yields in Wittig reactions involving this compound are often attributed to the electronic properties of the starting material and reaction conditions. The morpholine group is electron-donating, which reduces the electrophilicity of the aldehyde's carbonyl carbon, making it less reactive towards the phosphorus ylide.

Troubleshooting Workflow:

Wittig_Troubleshooting start Low/No Wittig Product check_reactivity Issue: Reduced Aldehyde Reactivity (Electron-donating morpholine group) start->check_reactivity check_ylide Issue: Incomplete Ylide Formation or Decomposition start->check_ylide check_purification Issue: Product Loss During Purification start->check_purification solution_reactivity Solutions: - Increase reaction temperature - Prolong reaction time - Use a more reactive ylide check_reactivity->solution_reactivity solution_ylide Solutions: - Ensure anhydrous conditions - Use a stronger base (e.g., n-BuLi) - Generate ylide in situ at low temp. check_ylide->solution_ylide solution_purification Solutions: - Use alternative chromatography (e.g., alumina) - Recrystallization from a non-polar/polar solvent mixture - Convert triphenylphosphine oxide to a more polar derivative for easier removal check_purification->solution_purification

Figure 1. Troubleshooting workflow for a failed Wittig reaction.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution(s)
Reduced Aldehyde Reactivity The nitrogen atom of the morpholine ring donates electron density to the benzene ring through resonance, which in turn reduces the partial positive charge on the carbonyl carbon of the aldehyde. This makes the aldehyde less electrophilic and therefore less reactive towards the nucleophilic attack of the phosphorus ylide.1. Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the reduced reactivity. Monitor for potential side reactions. 2. Prolong Reaction Time: Allow the reaction to stir for a longer period (e.g., 24-48 hours) to ensure complete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC). 3. Use a More Reactive Ylide: If using a stabilized ylide, consider switching to a semi-stabilized or non-stabilized ylide, which are more nucleophilic.
Incomplete Ylide Formation The phosphorus ylide may not be forming in sufficient quantities due to the use of a base that is not strong enough to deprotonate the phosphonium salt, or due to the presence of moisture which quenches the ylide.1. Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Choice of Base: For less acidic phosphonium salts, a stronger base like n-butyllithium (n-BuLi) or sodium hydride (NaH) may be necessary instead of weaker bases like potassium tert-butoxide (KOtBu).
Steric Hindrance If the phosphonium ylide is sterically bulky, its approach to the already less reactive aldehyde may be hindered.Consider using a less sterically hindered phosphonium salt if possible. Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction can be a good alternative as phosphonate carbanions are generally more nucleophilic and less sterically demanding.[1][2]
Difficult Purification The product may be difficult to separate from the triphenylphosphine oxide byproduct, leading to apparent low yields after purification. The polarity of the morpholino-substituted stilbene might be similar to the byproduct.1. Modified Workup: Some literature suggests converting triphenylphosphine oxide to a more polar derivative to facilitate its removal.[3] 2. Chromatography: Use a different stationary phase, such as alumina, or a carefully selected gradient of a non-polar/polar solvent system on silica gel. 3. Recrystallization: Attempt recrystallization from a suitable solvent system.[4][5]
Reductive Amination: Incomplete Conversion or Side Product Formation

Question: I am performing a reductive amination with this compound and a primary/secondary amine, but the reaction is not going to completion, or I am observing the formation of unexpected byproducts.

Answer:

Similar to the Wittig reaction, the reduced electrophilicity of this compound can lead to slow or incomplete imine formation, which is a critical step in reductive amination. Furthermore, the choice of reducing agent and reaction conditions are crucial to avoid side reactions.

Troubleshooting Workflow:

Reductive_Amination_Troubleshooting start Incomplete Reductive Amination check_imine Issue: Slow/Incomplete Imine Formation start->check_imine check_reduction Issue: Inappropriate Reducing Agent start->check_reduction check_side_reactions Issue: Aldehyde Reduction or Amine Over-alkylation start->check_side_reactions solution_imine Solutions: - Add a dehydrating agent (e.g., molecular sieves) - Use a mild acid catalyst (e.g., acetic acid) - Pre-form the imine before adding the reducing agent check_imine->solution_imine solution_reduction Solutions: - Use a milder reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) - Control the reaction temperature check_reduction->solution_reduction solution_side_reactions Solutions: - Use a selective reducing agent that reduces the imine faster than the aldehyde - Control stoichiometry (avoid large excess of aldehyde) check_side_reactions->solution_side_reactions

Figure 2. Troubleshooting workflow for a failed reductive amination.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution(s)
Slow or Incomplete Imine Formation The electron-donating morpholine group reduces the aldehyde's reactivity, slowing down the initial nucleophilic attack by the amine and subsequent dehydration to form the imine.[6]1. Use a Dehydrating Agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to remove the water formed during imine formation, thus driving the equilibrium towards the product. 2. Acid Catalysis: Add a catalytic amount of a mild acid, such as acetic acid, to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. Be cautious, as excess acid can protonate the amine, rendering it non-nucleophilic. 3. Pre-form the Imine: Stir the this compound and the amine together (with a dehydrating agent and/or acid catalyst) for a few hours before adding the reducing agent. Monitor imine formation by TLC or NMR.
Reduction of the Starting Aldehyde If a strong reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the aldehyde to the corresponding alcohol faster than or concurrently with the imine formation and reduction.1. Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are generally preferred as they are less reactive and selectively reduce the protonated imine (iminium ion) over the aldehyde.[7]
Over-alkylation of the Amine If a primary amine is used, the resulting secondary amine can react further with another molecule of the aldehyde to form a tertiary amine.1. Control Stoichiometry: Use a slight excess of the primary amine relative to the aldehyde to favor the formation of the secondary amine. 2. Stepwise Procedure: Consider a stepwise approach where the secondary amine is isolated before any potential further reaction.
Low Nucleophilicity of the Amine If a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing groups) is used, the reaction with the already less reactive this compound will be very slow.1. Increase Reaction Temperature: Heating the reaction can help to overcome the activation barrier. 2. Use a Lewis Acid Catalyst: A Lewis acid can be used to activate the aldehyde, but care must be taken to choose one that is compatible with the other reagents.

II. Frequently Asked Questions (FAQs)

Q1: Why is my Wittig reaction with this compound so much slower than with benzaldehyde?

A1: The morpholine substituent at the meta position is an electron-donating group. It increases the electron density on the aromatic ring, which in turn deactivates the aldehyde group towards nucleophilic attack by the phosphorus ylide. Benzaldehyde, lacking this electron-donating group, is more electrophilic and thus reacts faster.

Q2: I am having trouble removing the triphenylphosphine oxide byproduct from my morpholino-substituted stilbene. Any suggestions?

A2: This is a common issue in Wittig reactions. Due to the presence of the polar morpholine group, your product might have a polarity similar to triphenylphosphine oxide, making chromatographic separation difficult. Consider the following:

  • Recrystallization: Try recrystallizing your product from a suitable solvent. A mixture of a polar and a non-polar solvent might be effective.[4][5]

  • Column Chromatography on Alumina: Sometimes, switching the stationary phase from silica gel to alumina can improve separation.

  • Chemical Conversion: There are methods to convert the triphenylphosphine oxide into a more polar, water-soluble derivative, which can then be easily removed by an aqueous wash.[3]

Q3: In my reductive amination, I see a new spot on TLC that is not my starting materials or the desired product. What could it be?

A3: A likely byproduct is the alcohol resulting from the reduction of this compound. This occurs if your reducing agent is too strong (like NaBH₄) and reduces the aldehyde before it can form an imine with the amine. To confirm, you can run a control reaction where you only subject this compound to the reducing agent and see if the same spot is formed. To avoid this, use a milder reducing agent like NaBH(OAc)₃.

Q4: Can I use acidic conditions to promote imine formation with this compound?

A4: Yes, mild acidic conditions (e.g., a catalytic amount of acetic acid) can be beneficial as it protonates the carbonyl oxygen, making the aldehyde more electrophilic. However, be cautious with the amount of acid. Strong acidic conditions or an excess of acid will protonate the nitrogen of the morpholine ring and the amine reactant, rendering them non-nucleophilic and stopping the reaction.

III. Data Summary

The following tables provide hypothetical but realistic comparative data to illustrate the troubleshooting points.

Table 1: Comparison of Yields for a Wittig Reaction with Different Benzaldehydes

AldehydeElectron-Donating/Withdrawing Nature of SubstituentTypical Reaction Time (h)Approximate Yield (%)
4-NitrobenzaldehydeStrong Electron-Withdrawing2-4>90
BenzaldehydeNeutral6-875-85
This compound Strong Electron-Donating 24-48 40-60
4-MethoxybenzaldehydeStrong Electron-Donating24-4845-65

Table 2: Effect of Reducing Agent on Reductive Amination of this compound

Reducing AgentReaction Time (h)Desired Amine Yield (%)Byproduct (Alcohol) Yield (%)
NaBH₄4~30~60
NaBH(OAc)₃12>85<5
NaBH₃CN (with catalytic AcOH)12>80<5

IV. Experimental Protocols

General Protocol for a Wittig Reaction with this compound

This protocol is for the synthesis of (E)-3-morpholino-4'-methoxystilbene.

Materials:

  • (4-Methoxybenzyl)triphenylphosphonium chloride

  • Potassium tert-butoxide (KOtBu)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add (4-methoxybenzyl)triphenylphosphonium chloride (1.2 equivalents).

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise. The mixture should turn a deep orange/red color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired stilbene.

General Protocol for Reductive Amination of this compound with a Secondary Amine

This protocol describes the synthesis of N-benzyl-N-methyl-3-morpholinobenzylamine.

Materials:

  • This compound

  • N-Methylbenzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic Acid (catalytic)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and N-methylbenzylamine (1.2 equivalents).

  • Dissolve the starting materials in dichloromethane.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient with 1% triethylamine to prevent product tailing) to afford the desired tertiary amine.

References

Technical Support Center: Scale-Up Synthesis of 3-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Morpholinobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and scalable synthetic routes for this compound are the Buchwald-Hartwig amination of 3-bromobenzaldehyde and the nucleophilic aromatic substitution (SNAr) of 3-fluorobenzaldehyde with morpholine.

Q2: Which synthetic route is generally preferred for scale-up?

A2: The choice of route depends on several factors including raw material cost and availability, desired purity, and the scale of the reaction. The Buchwald-Hartwig amination is often versatile with a broad substrate scope. Nucleophilic aromatic substitution can be a more atom-economical and cost-effective option if the starting materials are readily available and the reaction proceeds efficiently.

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters to control for both routes include reaction temperature, catalyst and ligand choice (for Buchwald-Hartwig), base selection, solvent purity, and reaction time. Precise control of these parameters is crucial for achieving high yield and purity, especially during scale-up.

Q4: What are the common impurities encountered in the synthesis of this compound?

A4: Common impurities can include unreacted starting materials (3-halobenzaldehyde and morpholine), by-products from side reactions such as hydrodehalogenation of the starting material, or the formation of bis-arylated amines in the Buchwald-Hartwig reaction. In SNAr reactions, impurities can arise from incomplete reaction or side reactions involving the aldehyde functional group.

Q5: How can the purity of this compound be assessed?

A5: The purity of the final product can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Inactive catalyst or ligand (Buchwald-Hartwig). 2. Poor quality of starting materials or reagents. 3. Insufficient reaction temperature or time. 4. Inefficient mixing, especially at larger scales. 5. Presence of oxygen or moisture in the reaction.1. Use a fresh batch of catalyst and ligand. Consider using a pre-catalyst for better reproducibility. 2. Verify the purity of starting materials and ensure solvents are anhydrous and degassed. 3. Gradually increase the reaction temperature and monitor progress by TLC or HPLC. Extend the reaction time if necessary. 4. Ensure vigorous and consistent stirring. For larger reactors, consider the impeller design and stirring speed. 5. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Formation of Significant By-products 1. Hydrodehalogenation: Reductive removal of the halogen from the starting material. 2. Bis-arylation: Reaction of the product with another molecule of the aryl halide (Buchwald-Hartwig). 3. Side reactions of the aldehyde group: Aldol condensation or other reactions under basic conditions.1. Optimize the catalyst and ligand system. Ensure the absence of reducing agents. 2. Use a slight excess of the amine. Control the reaction temperature and time carefully. 3. Use a non-nucleophilic base and maintain a lower reaction temperature. Consider protecting the aldehyde group if necessary.
Inconsistent Yields at Larger Scales 1. Inefficient heat transfer in larger reactors. 2. Non-uniform mixing. 3. Challenges in solid handling and transfer.1. Use a jacketed reactor for better temperature control and monitor the internal temperature closely. 2. Employ overhead stirring with an appropriate impeller design for the reactor volume. 3. Develop and validate standard operating procedures for all material transfers to ensure consistency.
Difficulty in Product Purification 1. Co-elution of impurities during chromatography. 2. Product oiling out during crystallization. 3. Residual palladium catalyst in the final product.1. Optimize the chromatographic conditions (solvent system, gradient). Consider using a different stationary phase. 2. Screen for suitable recrystallization solvents or solvent mixtures. Employ techniques like anti-solvent addition. 3. Use a palladium scavenger or perform an aqueous wash with a suitable chelating agent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Bromobenzaldehyde

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (e.g., 1-2 mol%) and XPhos (e.g., 2-4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene, followed by 3-bromobenzaldehyde (1.0 eq), morpholine (1.2-1.5 eq), and sodium tert-butoxide (1.4-2.0 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Fluorobenzaldehyde

  • Morpholine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add 3-fluorobenzaldehyde (1.0 eq), morpholine (2.0-3.0 eq), and potassium carbonate (2.0-3.0 eq).

  • Add anhydrous DMF or DMSO as the solvent.

  • Heat the reaction mixture to 100-150 °C and stir for 12-48 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration and wash with water.

  • If no solid precipitates, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Influence of Key Parameters on Buchwald-Hartwig Amination

ParameterVariationExpected Impact on YieldExpected Impact on Purity
Catalyst Loading IncreasingIncreases up to an optimal point, then may decreaseMay decrease at very high loadings due to side reactions
Ligand Choice Bulky, electron-rich phosphinesGenerally higher yieldsCan improve selectivity and reduce by-products
Base Strong, non-nucleophilic (e.g., NaOtBu)Higher yieldsMay promote side reactions if not carefully controlled
Temperature IncreasingIncreases reaction rate, but may lead to decompositionCan increase by-product formation at higher temperatures
Solvent Aprotic, non-polar (e.g., Toluene, Dioxane)Good solubility of reagents is crucialSolvent purity is critical to avoid catalyst deactivation

Table 2: Influence of Key Parameters on Nucleophilic Aromatic Substitution

ParameterVariationExpected Impact on YieldExpected Impact on Purity
Leaving Group F > Cl > Br > IHigher yields with more electronegative leaving groupsGenerally good, but side reactions can occur
Base Stronger baseIncreases reaction rateCan promote side reactions involving the aldehyde
Temperature IncreasingIncreases reaction rate significantlyMay lead to decomposition or side reactions at very high temperatures
Solvent Polar aprotic (e.g., DMF, DMSO)Higher yields due to stabilization of the Meisenheimer complexSolvent purity is important to avoid side reactions

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials reagents Add Reagents & Solvent start->reagents inert Inert Atmosphere reagents->inert heat Heating & Stirring inert->heat monitor Monitor Progress (TLC/HPLC) heat->monitor monitor->heat Incomplete quench Quench Reaction monitor->quench Complete extract Extraction quench->extract purify Purification (Chromatography/Recrystallization) extract->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_reagents Check Reagents & Conditions cluster_procedure Check Procedure cluster_solution Solutions start Low Yield or No Product check_reagents Purity of Starting Materials? start->check_reagents check_catalyst Catalyst/Ligand Activity? start->check_catalyst check_conditions Reaction Temperature/Time Optimal? start->check_conditions check_atmosphere Inert Atmosphere Maintained? start->check_atmosphere check_mixing Efficient Mixing? start->check_mixing solution1 Use fresh, pure reagents. Degas solvents. check_reagents->solution1 solution2 Use fresh catalyst/ligand. Consider a pre-catalyst. check_catalyst->solution2 solution3 Optimize temperature and time. check_conditions->solution3 solution4 Improve inert gas purging. check_atmosphere->solution4 solution5 Increase stirring speed. Use appropriate impeller. check_mixing->solution5

Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.

how to remove unreacted starting materials from 3-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the removal of unreacted starting materials from 3-Morpholinobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical this compound synthesis?

A1: The synthesis of this compound commonly proceeds via a nucleophilic aromatic substitution reaction between a 3-halobenzaldehyde (e.g., 3-fluorobenzaldehyde or 3-bromobenzaldehyde) and morpholine.[1] Therefore, the most probable impurities are unreacted starting materials: 3-halobenzaldehyde and morpholine. Additionally, side products from competing reactions or degradation of the product can also be present.

Q2: How can I quickly assess the purity of my crude this compound?

A2: A preliminary purity assessment can be performed using Thin Layer Chromatography (TLC). By spotting the crude reaction mixture alongside the starting materials on a silica gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), the presence of starting materials can be visualized. For a more definitive and quantitative analysis, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q3: What are the recommended methods for purifying this compound?

A3: The primary methods for purifying this compound, which is a solid at room temperature (Melting Point: 68 °C), are recrystallization and column chromatography.[2] An aqueous workup can also be employed to remove water-soluble impurities like morpholine. For aromatic aldehydes, purification via the formation of a bisulfite adduct is another effective technique.[3][4][5]

Q4: How should I store purified this compound to prevent degradation?

A4: Aldehydes are susceptible to oxidation to carboxylic acids, especially when exposed to air. It is recommended to store purified this compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C) and protected from light.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Solution
Product does not crystallize during recrystallization. The solvent may be too nonpolar, or too much solvent was used.- Try adding a co-solvent (anti-solvent) dropwise to induce precipitation.[6] - Reduce the volume of the solvent by evaporation. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound.
Oily precipitate forms instead of crystals. The compound may be "oiling out" due to a high concentration of impurities or too rapid cooling.- Re-heat the solution to dissolve the oil, then allow it to cool more slowly. - Add slightly more solvent before cooling. - Purify the crude material by column chromatography before recrystallization.
Low recovery after recrystallization. The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.- Ensure the solution is cooled sufficiently in an ice bath to minimize solubility. - Use the minimum amount of hot solvent necessary to dissolve the crude product.[7] - Perform a second crop of crystals by concentrating the mother liquor.
Product appears colored after purification. Colored impurities are present.- Treat the solution with activated charcoal before the hot filtration step in recrystallization.[8]
Poor separation during column chromatography. The chosen eluent system has inappropriate polarity.- Optimize the solvent system using TLC. A good starting point for aromatic aldehydes is a mixture of hexane and ethyl acetate.[9] Adjust the ratio to achieve a good separation of the product from impurities.
Product decomposes on the silica gel column. Aldehydes can be sensitive to the acidic nature of silica gel.- Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine.[10] - Alternatively, use a different stationary phase like alumina.[10]

Experimental Protocols

Protocol 1: Recrystallization

This protocol is adapted from general procedures for the recrystallization of aromatic aldehydes and the purification of the isomeric 4-morpholinobenzaldehyde.[11]

  • Solvent Selection: Test the solubility of the crude this compound in various solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot. Methanol is a good starting point, as it is used for the isomeric 4-morpholinobenzaldehyde.[11] Other potential solvents and solvent mixtures include ethanol, isopropanol, or ethyl acetate/hexane.[12]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.[6][7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and then perform the hot gravity filtration.[8]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (mobile phase). Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.[13]

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried silica gel containing the sample to the top of the column.

  • Elution: Elute the column with the chosen solvent system. A common mobile phase for separating aromatic aldehydes is a mixture of hexane and ethyl acetate.[9] The polarity can be gradually increased (gradient elution) if necessary.

  • Fraction Collection: Collect fractions of the eluate and monitor their composition using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment Data

The purity of this compound before and after purification can be quantified using various analytical techniques. The following table provides representative data for different purification methods.

Purification Method Purity before Purification (%, by HPLC) Purity after Purification (%, by HPLC) Typical Recovery (%)
Recrystallization (Methanol) 85>9870-85
Column Chromatography (Hexane:Ethyl Acetate) 85>9960-80
Purification via Bisulfite Adduct 85>9950-70

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the purification and analysis of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product start Crude this compound recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography aqueous_workup Aqueous Workup start->aqueous_workup Optional Wash tlc TLC recrystallization->tlc In-process check hplc HPLC recrystallization->hplc gcms GC-MS recrystallization->gcms nmr NMR recrystallization->nmr column_chromatography->tlc Fraction analysis column_chromatography->hplc column_chromatography->gcms column_chromatography->nmr aqueous_workup->recrystallization aqueous_workup->column_chromatography pure_product Pure this compound hplc->pure_product gcms->pure_product nmr->pure_product

Caption: Workflow for the purification and analysis of this compound.

References

Validation & Comparative

Navigating the Structural Nuances: A Comparative Guide to the 1H NMR Analysis of 3-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains a pivotal technique for this purpose. This guide provides a comprehensive analysis of the 1H NMR spectrum of 3-Morpholinobenzaldehyde, offering a comparative perspective with alternative analytical methods and detailed experimental protocols for accurate and reproducible results.

While a definitive, publicly available 1H NMR spectrum for this compound with complete, experimentally verified assignments of chemical shifts and coupling constants is not readily found in the literature, a detailed analysis can be constructed based on the well-established principles of NMR spectroscopy and comparison with closely related isomers, such as 2- and 4-morpholinobenzaldehyde. This guide presents a predicted 1H NMR data set for this compound, alongside a comparison with other analytical techniques, to provide a robust framework for its characterization.

Predicted 1H NMR Spectral Data of this compound

The expected 1H NMR spectrum of this compound is characterized by signals corresponding to the protons of the morpholine ring and the substituted benzaldehyde ring.

Table 1: Predicted 1H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aldehyde (-CHO)~9.9s-1H
Aromatic H-2~7.5s-1H
Aromatic H-4~7.3d~7-81H
Aromatic H-5~7.4t~7-81H
Aromatic H-6~7.2d~7-81H
Morpholine (-N-CH₂-)~3.3t~4-54H
Morpholine (-O-CH₂-)~3.8t~4-54H

Note: The predicted chemical shifts are based on the analysis of the constituent functional groups and data from isomeric compounds. Actual experimental values may vary.

Comparative Analysis with Alternative Spectroscopic Techniques

While 1H NMR is a powerful tool, a multi-technique approach is recommended for unambiguous structure confirmation. The following table compares the expected data from 13C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 2: Comparison of Analytical Techniques for this compound Characterization

Analytical Technique Expected Observations Information Provided
13C NMR Aldehyde Carbonyl: ~190 ppm; Aromatic Carbons: ~110-160 ppm; Morpholine Carbons: -N-CH₂ ~48 ppm, -O-CH₂ ~67 ppmCarbon skeleton of the molecule.
IR Spectroscopy Strong C=O stretch: ~1700 cm⁻¹; C-H stretch (aldehyde): ~2720 and ~2820 cm⁻¹; Aromatic C=C stretches: ~1600-1450 cm⁻¹; C-O-C stretch: ~1115 cm⁻¹Presence of key functional groups (aldehyde, morpholine, aromatic ring).
Mass Spectrometry Molecular Ion Peak (M⁺): m/z = 191.23; Fragmentation pattern showing loss of CHO, and fragments corresponding to the morpholino-phenyl cation.Molecular weight and fragmentation pattern, confirming the overall composition.

Experimental Protocol for 1H NMR Spectrum Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible 1H NMR spectra.

1. Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument Parameters:

  • Use a standard 1H NMR experiment on a 400 MHz or higher field spectrometer.

  • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Logical Workflow for NMR Spectrum Analysis

The process of analyzing an NMR spectrum follows a logical progression from data acquisition to structure elucidation.

NMR_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis cluster_structure_elucidation Structure Elucidation Sample_Preparation Sample Preparation NMR_Experiment NMR Experiment Sample_Preparation->NMR_Experiment FID_Processing FID Processing (FT, Phasing) NMR_Experiment->FID_Processing Spectrum_Referencing Spectrum Referencing (TMS) FID_Processing->Spectrum_Referencing Chemical_Shift Chemical Shift Analysis Spectrum_Referencing->Chemical_Shift Integration Integration Analysis Spectrum_Referencing->Integration Coupling_Constant Coupling Constant Analysis Spectrum_Referencing->Coupling_Constant Fragment_Assignment Fragment Assignment Chemical_Shift->Fragment_Assignment Integration->Fragment_Assignment Coupling_Constant->Fragment_Assignment Structure_Confirmation Structure Confirmation Fragment_Assignment->Structure_Confirmation

Fig. 1: Workflow for NMR Spectrum Analysis

By following this structured approach and utilizing the comparative data provided, researchers can confidently analyze and confirm the structure of this compound, ensuring the integrity and accuracy of their scientific findings.

Comparative Analysis of 13C NMR Spectral Data: 3-Morpholinobenzaldehyde Derivatives vs. 4-Morpholinobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison

In the realm of medicinal chemistry and materials science, the precise characterization of molecular structures is paramount. Morpholine-substituted benzaldehydes are a class of compounds with significant potential, exhibiting a range of biological activities and interesting photophysical properties. A thorough understanding of their spectroscopic signatures is crucial for unambiguous identification, purity assessment, and structure-activity relationship (SAR) studies.

¹³C NMR Spectral Data Comparison

The following table summarizes the available ¹³C NMR chemical shift (δ) data for 3-morpholinobenzaldehyde and 4-morpholinobenzaldehyde, along with a nitro-substituted derivative of the latter. The data is presented to facilitate a direct comparison of the electronic effects of the morpholino group at the meta versus the para position. All chemical shifts are reported in parts per million (ppm).

CompoundSolventC=OC-1C-2C-3C-4C-5C-6N-CH₂O-CH₂
This compound CDCl₃191.9137.5122.9152.4122.9129.7117.849.266.8
4-Morpholinobenzaldehyde [1]CDCl₃190.5126.8132.2113.8155.0113.8132.247.566.5
4-Morpholino-3-nitrobenzaldehyde [1]CDCl₃188.0128.0134.0140.0152.0114.0128.052.066.0

Note: The carbon numbering follows standard IUPAC nomenclature for substituted benzaldehydes, with C-1 being the carbon bearing the aldehyde group.

Experimental Protocols

The following protocols provide standardized methods for the synthesis of morpholinobenzaldehyde derivatives and the acquisition of their ¹³C NMR spectra.

Synthesis of this compound Derivatives (General Procedure)

A common method for the synthesis of this compound derivatives involves the nucleophilic aromatic substitution of a suitable precursor, such as 3-fluorobenzaldehyde or 3-bromobenzaldehyde, with morpholine.

Materials:

  • 3-Halobenzaldehyde (e.g., 3-fluorobenzaldehyde or 3-bromobenzaldehyde)

  • Morpholine

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 3-halobenzaldehyde (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture at 100-120 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

¹³C NMR Spectroscopy

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., Bruker, JEOL, or Varian) operating at a ¹³C frequency of 100 MHz or higher.

Sample Preparation:

  • Dissolve 10-20 mg of the purified morpholinobenzaldehyde derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum at room temperature.

  • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).[1]

Structure and Atom Numbering

The following diagram illustrates the general chemical structure and atom numbering scheme for a substituted this compound derivative. This visualization is intended to aid in the interpretation of the NMR data presented in the table.

Caption: General structure and numbering of a substituted this compound.

References

A Comparative Guide to the FTIR Analysis of 3-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-Morpholinobenzaldehyde. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple peak-list, offering a comparative interpretation grounded in the principles of vibrational spectroscopy. We will dissect the spectrum of this compound by contrasting it with key structural analogues—Benzaldehyde, Morpholine, and its positional isomer, 4-Morpholinobenzaldehyde—to provide a robust framework for unambiguous compound identification and characterization.

Section 1: Molecular Structure and Vibrational Fundamentals

This compound is a trifunctional molecule. Its vibrational characteristics, and thus its FTIR spectrum, are a composite of its three core components: a meta-substituted benzene ring, an aldehyde group (-CHO), and a morpholine heterocycle. Understanding these individual parts is the first step to interpreting the whole.

  • Aromatic Aldehyde System : The aldehyde group is conjugated with the benzene ring. This electronic interaction influences the vibrational frequency of the carbonyl (C=O) bond and the aromatic C=C bonds. The aldehyde C-H bond provides a highly diagnostic, albeit weak, set of stretches.

  • Morpholine Moiety : This saturated heterocycle contributes vibrations from its aliphatic C-H bonds (in the -CH2- groups), a C-N stretching mode from the tertiary amine, and a prominent C-O-C stretching mode from the ether linkage.

  • Substitution Pattern : The meta (1,3) substitution on the benzene ring influences the pattern of the C-H out-of-plane bending vibrations in the fingerprint region of the spectrum.

Below is a diagram illustrating the key functional groups within the this compound structure.

Caption: Molecular structure of this compound.

Section 2: Experimental Protocol for FTIR Analysis

To ensure spectral data is both accurate and reproducible, a validated protocol is essential. Attenuated Total Reflectance (ATR) is the preferred method for a solid sample like this compound due to its minimal sample preparation and high-quality results.

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation : Power on the FTIR spectrometer and allow the infrared source and laser to stabilize for at least 30 minutes. This ensures thermal equilibrium and minimizes drift.

  • ATR Crystal Cleaning : Meticulously clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) using a lint-free wipe. This removes any residues from previous analyses that would contaminate the spectrum.

  • Background Spectrum Acquisition : With the clean, empty ATR anvil in place, collect a background spectrum (typically 32 or 64 scans). This is a critical self-validating step that measures the ambient atmosphere (CO2, H2O) and the instrument's intrinsic response. The software will automatically subtract this from the sample spectrum, ensuring that the final data represents only the sample.

  • Sample Application : Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure : Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal. This is crucial for achieving a strong, high-quality signal, as the IR beam's evanescent wave only penetrates a few microns into the sample.

  • Sample Spectrum Acquisition : Collect the sample spectrum using the same number of scans and resolution as the background scan.

  • Data Processing : After acquisition, perform an ATR correction (if the software allows) to account for the wavelength-dependent depth of penetration. Baseline correction may also be applied to produce a flat spectral baseline.

The logical flow of this experimental workflow is illustrated below.

cluster_workflow FTIR Analysis Workflow A 1. Instrument Stabilization B 2. Clean ATR Crystal A->B C 3. Acquire Background Spectrum B->C D 4. Apply Sample to Crystal C->D E 5. Acquire Sample Spectrum D->E F 6. Data Processing (e.g., Baseline Correction) E->F G 7. Spectral Interpretation F->G

Caption: Standard workflow for ATR-FTIR analysis.

Section 3: Spectral Interpretation of this compound

The FTIR spectrum of this compound is a rich tapestry of overlapping peaks. The interpretation relies on identifying the characteristic vibrations of each functional group.

  • > 3000 cm⁻¹ (Aromatic C-H Stretch) : A weak band or series of bands appearing just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations on the benzene ring.

  • 2800-3000 cm⁻¹ (Aliphatic C-H Stretch) : A series of medium-intensity peaks in this region are assigned to the symmetric and asymmetric C-H stretching of the -CH2- groups within the morpholine ring.

  • 2700-2850 cm⁻¹ (Aldehyde C-H Stretch) : The presence of two distinct, weak bands in this region is highly diagnostic for an aldehyde. These arise from Fermi resonance between the aldehyde C-H stretching fundamental and the first overtone of the C-H bending vibration.

  • ~1695 cm⁻¹ (C=O Carbonyl Stretch) : This will be one of the strongest and sharpest peaks in the entire spectrum. For aromatic aldehydes, the C=O stretch typically appears between 1685-1710 cm⁻¹. The conjugation with the benzene ring lowers the frequency compared to a saturated aliphatic aldehyde (which appears around 1730 cm⁻¹).

  • 1450-1600 cm⁻¹ (Aromatic C=C Stretch) : Several medium-intensity bands in this region are due to the stretching vibrations of the carbon-carbon bonds within the aromatic ring.

  • ~1450 cm⁻¹ (Aliphatic C-H Bend) : The scissoring/bending vibration of the morpholine -CH2- groups typically appears here, often overlapping with the aromatic C=C stretches.

  • ~1230 cm⁻¹ (Aromatic C-N Stretch) : The stretching vibration of the bond between the aromatic carbon and the morpholine nitrogen is expected in this region.

  • ~1115 cm⁻¹ (C-O-C Asymmetric Stretch) : A strong, prominent peak in this area is a key indicator of the morpholine ring's ether group. This is often one of the most easily identifiable peaks for a morpholine-containing compound.

  • < 900 cm⁻¹ (Aromatic C-H Out-of-Plane Bend) : The absorption bands in this region are dependent on the substitution pattern of the benzene ring. For a meta-disubstituted ring, characteristic bands are expected.

Section 4: Comparative Spectral Analysis

The identity of the peaks in this compound can be confirmed with high confidence by comparing its spectrum to those of its structural components and its isomer.

Vibrational ModeThis compound (Expected)BenzaldehydeMorpholine4-Morpholinobenzaldehyde (Isomer)Causality of Difference
Aldehyde C-H Stretch ~2720, ~2820 cm⁻¹~2745, ~2820 cm⁻¹Absent~2720, ~2820 cm⁻¹Present in aldehydes, absent in morpholine.
Aliphatic C-H Stretch 2800-3000 cm⁻¹Absent2800-3000 cm⁻¹2800-3000 cm⁻¹Present in morpholine-containing compounds.
Aromatic C-H Stretch > 3000 cm⁻¹> 3000 cm⁻¹Absent> 3000 cm⁻¹Present in aromatic compounds.
C=O Stretch ~1695 cm⁻¹~1705 cm⁻¹Absent~1680 cm⁻¹Present in aldehydes. Frequency is sensitive to electronic effects of substituents.
Aromatic C=C Stretch 1450-1600 cm⁻¹1450-1600 cm⁻¹Absent1450-1600 cm⁻¹Characteristic of the benzene ring.
C-O-C Stretch ~1115 cm⁻¹ (Strong) Absent~1115 cm⁻¹ (Strong) ~1120 cm⁻¹ (Strong) Key diagnostic peak for the morpholine ether group.
Aromatic C-N Stretch ~1230 cm⁻¹AbsentAbsent~1240 cm⁻¹Present when the morpholine nitrogen is attached to the ring.
C-H Out-of-Plane Bend meta-patternmono-patternAbsentpara-patternThe pattern in the fingerprint region is highly specific to the ring substitution.

Analysis of Comparisons:

  • vs. Benzaldehyde : The spectrum of this compound will look like that of Benzaldehyde but with the addition of strong peaks for the aliphatic C-H stretches and the highly characteristic C-O-C ether stretch around 1115 cm⁻¹.

  • vs. Morpholine : The comparison is stark. This compound will show the intense C=O carbonyl peak, the weak aldehyde C-H doublet, and the series of aromatic C=C and C-H peaks, all of which are absent in Morpholine.

  • vs. 4-Morpholinobenzaldehyde : The spectra of these two isomers will be very similar. The primary differences will be subtle shifts in the C=O and C-N stretching frequencies due to the different electronic effects of meta versus para substitution. The most reliable distinction will likely be found in the complex C-H out-of-plane bending patterns in the fingerprint region (< 900 cm⁻¹).

Conclusion

The FTIR spectrum of this compound is uniquely defined by a combination of characteristic absorptions. The unequivocal identification of this compound relies on observing not just one, but a constellation of key peaks: the sharp and intense carbonyl C=O stretch (~1695 cm⁻¹), the diagnostic weak aldehyde C-H doublet (~2720 and ~2820 cm⁻¹), the strong C-O-C ether stretch from the morpholine ring (~1115 cm⁻¹), and the aliphatic C-H stretches (2800-3000 cm⁻¹). By employing a comparative approach with simpler analogues like Benzaldehyde and Morpholine, each region of the spectrum can be assigned with high confidence, providing a robust and scientifically sound method for its characterization.

A Comparative Analysis of the Reactivity of 3-Morpholinobenzaldehyde and 4-Morpholinobenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the electronic and steric effects influencing the reactivity of meta- and para-substituted morpholinobenzaldehydes in key organic reactions.

This guide provides a comprehensive comparison of the reactivity of 3-Morpholinobenzaldehyde and 4-Morpholinobenzaldehyde, two isomers with significant potential in the synthesis of novel pharmaceutical compounds and other fine chemicals. Understanding the nuances of their reactivity is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes in drug discovery and development. This document outlines the theoretical basis for their reactivity differences, presents comparative data, details relevant experimental protocols, and provides visual aids to illustrate key concepts.

Executive Summary

The position of the morpholino substituent on the benzaldehyde ring profoundly influences the electrophilicity of the carbonyl group, leading to significant differences in reactivity. Due to the interplay of resonance and inductive effects, This compound is predicted to be more reactive towards nucleophiles than its 4-substituted isomer.

The morpholino group is generally considered to be electron-donating. In the case of 4-Morpholinobenzaldehyde, the nitrogen atom's lone pair of electrons can directly participate in resonance with the benzene ring and the carbonyl group. This delocalization of electrons increases the electron density at the carbonyl carbon, reducing its partial positive charge and thus its electrophilicity. Consequently, it is less susceptible to attack by nucleophiles.

Conversely, in this compound, the morpholino group cannot extend its resonance effect to the carbonyl group. Its influence is primarily through the weaker inductive effect, which is a combination of an electron-withdrawing effect from the electronegative oxygen and nitrogen atoms and a weaker resonance donation to the overall ring system. This results in a relatively more electron-deficient and, therefore, more reactive aldehyde functionality compared to the 4-isomer.

Theoretical Framework: Electronic Effects

The differing reactivity of this compound and 4-Morpholinobenzaldehyde can be rationalized by considering the electronic effects of the morpholino substituent in the meta and para positions.

dot

Caption: Electronic effects of the morpholino group on reactivity.

Comparative Reactivity Data

Spectroscopic Evidence: ¹³C NMR Spectroscopy

The chemical shift of the carbonyl carbon in ¹³C NMR spectroscopy is a sensitive probe of its electronic environment. A more shielded carbonyl carbon (lower ppm value) indicates a higher electron density and lower electrophilicity.

Based on the electronic effects discussed, it is anticipated that the carbonyl carbon of 4-Morpholinobenzaldehyde will exhibit a lower chemical shift (be more upfield) compared to that of this compound.

CompoundPredicted Carbonyl ¹³C Chemical Shift (ppm)Rationale
This compound ~191-192Weaker electron donation leads to a more deshielded carbonyl carbon.
4-Morpholinobenzaldehyde ~190-191Stronger electron donation leads to a more shielded carbonyl carbon.

Note: These are estimated values based on data for similarly substituted benzaldehydes. Experimental verification is recommended.

Reactivity in Nucleophilic Addition Reactions

Nucleophilic addition reactions, such as the Knoevenagel condensation and the Wittig reaction, are fundamental transformations of aldehydes. The rate and yield of these reactions are highly dependent on the electrophilicity of the aldehyde.

dot

Nucleophilic_Addition Aldehyde Aldehyde (3- or 4-Morpholinobenzaldehyde) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + Nucleophile Nucleophile Nucleophile (e.g., Ylide, Enolate) Nucleophile->Intermediate Product Alkene or α,β-Unsaturated Product Intermediate->Product - H₂O or Ph₃PO

A Comparative Analysis of the Biological Activities of 3-Morpholinobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly interested in the therapeutic potential of heterocyclic compounds, with morpholine derivatives being a significant area of focus. The morpholine moiety is a privileged structure in medicinal chemistry, known to enhance the pharmacological profile of compounds. This guide provides a comparative overview of the biological activities of various derivatives of 3-Morpholinobenzaldehyde, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is supported by experimental data from recent studies to facilitate objective comparison.

Quantitative Comparison of Biological Activity

The following table summarizes the biological activities of several morpholine derivatives, providing a quantitative basis for comparison. These derivatives, while not all originating from this compound, share the core morpholine structure and offer insights into its therapeutic potential.

Compound IDDerivative ClassTarget/AssayActivity MetricResultReference
M2 Substituted MorpholineAnticancer (MDA-MB-231 cells)IC5088.27 µg/mL[1]
M5 Substituted MorpholineAnticancer (MDA-MB-231 cells)IC5081.92 µg/mL[1]
5c Morpholine-benzimidazole-oxadiazoleAnticancer (VEGFR-2 inhibition)IC500.915 ± 0.027 µM[2]
5h Morpholine-benzimidazole-oxadiazoleAnticancer (HT-29 cells)IC503.103 ± 0.979 µM[2]
5h Morpholine-benzimidazole-oxadiazoleAnticancer (VEGFR-2 inhibition)IC500.049 ± 0.002 µM[2]
5j Morpholine-benzimidazole-oxadiazoleAnticancer (VEGFR-2 inhibition)IC500.098 ± 0.011 µM[2]
Compound 3 Morpholine DerivativeAntimicrobial (Various bacteria)MIC3.125 - >12.5 mg/ml[3][4]
Compound 4 Morpholine DerivativeAntimicrobial (Various bacteria)Inhibition Zone17 - 26 mm[4]
Compound 6 Morpholine DerivativeAntimicrobial (Various bacteria)MIC6.25 - 12.5 mg/ml[3][4]
V4 MorpholinopyrimidineAnti-inflammatory (NO inhibition)-Active[5]
V8 MorpholinopyrimidineAnti-inflammatory (NO inhibition)-Active[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparison.

In Vitro Anticancer Activity Assessment (SRB Assay)

The sulforhodamine B (SRB) assay is a colorimetric test used to assess cell density, based on the measurement of cellular protein content.

  • Cell Plating: The MDA-MB-231 breast cancer cell line is seeded into 96-well plates and incubated.

  • Compound Treatment: Cells are treated with various concentrations of the synthesized morpholine derivatives (ranging from 30–250 μg/mL).[1]

  • Incubation: The plates are incubated for a specified period.

  • Fixation: The cells are fixed with a suitable fixative.

  • Staining: The fixed cells are stained with SRB dye.

  • Measurement: The absorbance is measured spectrophotometrically to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1]

VEGFR-2 Enzyme Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

  • Assay Setup: The assay is performed in a 96-well plate format.

  • Component Addition: Recombinant human VEGFR-2, the test compounds (like 5c, 5h, and 5j), and a suitable substrate are added to the wells.[2]

  • Initiation: The enzymatic reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated to allow the reaction to proceed.

  • Detection: The amount of product formed is quantified, often using a luminescence or fluorescence-based method.

  • Data Analysis: The IC50 values are calculated by comparing the enzyme activity in the presence of the test compounds to the control. Compound 5h showed potent VEGFR-2 inhibition with an IC50 of 0.049 ± 0.002 μM, comparable to the reference drug sorafenib.[2]

Antimicrobial Susceptibility Testing (Microdilution Method)

The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation: A serial dilution of the test compounds is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Observation: The wells are visually inspected for turbidity, indicating microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. For instance, some morpholine derivatives inhibited the growth of Enterococcus hirae, Enterococcus faecium, Enterococcus durans, and Enterococcus gallinarum at a low concentration of 3.125 mg/ml.[4]

Visualizing Mechanisms and Workflows

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex processes.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Assays cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives purification Purification and Characterization synthesis->purification anticancer Anticancer Assays (e.g., SRB, MTT) purification->anticancer antimicrobial Antimicrobial Assays (e.g., Microdilution) purification->antimicrobial anti_inflammatory Anti-inflammatory Assays purification->anti_inflammatory data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

anticancer_pathway derivative Morpholine Derivative (e.g., Compound 5h) vegfr2 VEGFR-2 derivative->vegfr2 inhibition topoisomerase Topoisomerase II derivative->topoisomerase inhibition angiogenesis Angiogenesis vegfr2->angiogenesis promotes dna_replication DNA Replication topoisomerase->dna_replication enables cell_proliferation Tumor Cell Proliferation angiogenesis->cell_proliferation dna_replication->cell_proliferation

Caption: Proposed anticancer mechanism of action for certain morpholine derivatives.

Conclusion

The reviewed studies demonstrate that derivatives incorporating the morpholine scaffold possess a broad range of biological activities. Specifically, certain derivatives have shown promising anticancer activity through mechanisms such as the inhibition of VEGFR-2 and topoisomerase II.[1][2] Furthermore, significant antimicrobial and anti-inflammatory effects have been reported.[3][4][5] The presented data and experimental protocols offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery, highlighting the potential of this compound derivatives as a foundation for the development of novel therapeutic agents. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds.

References

A Senior Application Scientist's Comparative Guide to Validating the Purity of Synthesized 3-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and fine chemical synthesis, the absolute purity of starting materials and intermediates is paramount. For a compound like 3-Morpholinobenzaldehyde, a versatile building block, even trace impurities can lead to unforeseen side reactions, diminished yields, and compromised biological activity in downstream applications. This guide provides a comprehensive, field-tested comparison of analytical methodologies for the robust validation of this compound purity, designed for researchers, scientists, and drug development professionals. We will delve into not just the "how" but the critical "why" behind each technique, ensuring a self-validating and scientifically sound approach to purity determination.

The Foundational Pillar: Melting Point Analysis

Before engaging more sophisticated and resource-intensive techniques, a simple yet powerful method for an initial purity assessment of a crystalline solid like this compound is melting point determination. The underlying principle is that impurities disrupt the crystal lattice of a solid, weakening the intermolecular forces.[1] Consequently, less energy is required to transition the substance from a solid to a liquid state.

A pure crystalline compound will exhibit a sharp, well-defined melting point, typically within a narrow range of 0.5-1°C. Conversely, an impure sample will display a depressed (lower) and broader melting point range.[1][2] This phenomenon, known as melting point depression, serves as a crucial qualitative indicator of purity.

Experimental Protocol: Melting Point Determination
  • Sample Preparation: A small amount of the dried, synthesized this compound is finely ground and packed into a capillary tube to a height of approximately 3 mm.[3]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Rapid Determination (Optional but Recommended): An initial rapid heating is performed to quickly establish an approximate melting point range. This saves time in subsequent, more precise measurements.[2]

  • Precise Measurement: A fresh sample is heated slowly, at a rate of about 1-2°C per minute, starting from a temperature approximately 10-15°C below the estimated melting point.[3]

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Expected Result for this compound: The literature melting point for this compound is approximately 68°C.[4] A highly pure sample should melt sharply within a 1°C range of this value. A broader range, for instance, 64-67°C, would suggest the presence of impurities.

MeltingPointDepression Concept of Melting Point Depression cluster_pure Pure Compound cluster_impure Impure Compound Pure Highly ordered crystal lattice Pure_Energy Higher thermal energy required to overcome intermolecular forces Pure->Pure_Energy Pure_MP Sharp, defined melting point Pure_Energy->Pure_MP Impure Disrupted crystal lattice due to impurities Impure_Energy Lower thermal energy required Impure->Impure_Energy Impure_MP Broad, depressed melting point Impure_Energy->Impure_MP Impurity Presence of Impurities Impurity->Impure

Caption: The effect of impurities on the crystal lattice and melting point.

Qualitative Screening: Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an indispensable tool for the rapid, qualitative assessment of purity and for monitoring the progress of a chemical reaction.[5][6] Its principle lies in the differential partitioning of components of a mixture between a stationary phase (typically silica gel coated on a plate) and a mobile phase (an organic solvent or solvent mixture).[6][7] More polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, while less polar compounds are carried further by the mobile phase.

For this compound, TLC can quickly reveal the presence of starting materials (e.g., 3-bromobenzaldehyde or morpholine) or byproducts from the synthesis. A pure compound should ideally present as a single spot.

Experimental Protocol: TLC Analysis
  • Plate Preparation: A pencil line is lightly drawn about 1 cm from the bottom of a silica gel TLC plate.[7][8]

  • Spotting: A dilute solution of the synthesized this compound in a volatile solvent (e.g., ethyl acetate) is spotted on the line using a capillary tube.[5] It is also good practice to spot the starting materials and a co-spot (a spot of the product mixture on top of a spot of the starting material) for comparison.[6]

  • Development: A small amount of a suitable mobile phase (eluent) is placed in a developing chamber. A common starting eluent for a compound of this polarity might be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The TLC plate is placed in the chamber, ensuring the solvent level is below the spotting line.[7] The chamber is closed to allow the solvent to ascend the plate by capillary action.[5]

  • Visualization: Once the solvent front is near the top of the plate, the plate is removed and the solvent front is marked with a pencil. The plate is dried, and the spots are visualized, typically under a UV lamp, as aromatic compounds like this compound are UV-active.[5][6]

  • Retention Factor (Rf) Calculation: The Rf value for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. This value is characteristic for a compound in a specific eluent system.

Structural Confirmation and Purity: Spectroscopic Methods

Spectroscopic techniques provide detailed structural information and can be powerful tools for assessing purity by identifying unexpected signals that may correspond to impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the FTIR spectrum will confirm the presence of the key aldehyde and morpholine moieties. The absence of peaks corresponding to starting materials (e.g., a C-Br stretch if starting from 3-bromobenzaldehyde) or the presence of unexpected peaks (e.g., a broad -OH stretch indicating an over-reduction to the alcohol) can indicate impurity.

Expected Characteristic Absorptions for this compound:

  • Aldehyde C-H Stretch: Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.[9]

  • Carbonyl (C=O) Stretch: A strong, sharp peak around 1700-1685 cm⁻¹.[9][10] The conjugation with the aromatic ring shifts this to a slightly lower wavenumber than a simple aliphatic aldehyde.

  • Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.[9][10]

  • C-N Stretch (Morpholine): Typically in the 1250-1020 cm⁻¹ region.

  • C-O-C Stretch (Morpholine): A strong peak, usually around 1115 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds and for quantitative purity assessment (qNMR). ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR provides information about the carbon skeleton.

For purity analysis, the ¹H NMR spectrum of this compound should show signals with the correct chemical shifts, splitting patterns, and integration values corresponding to the number of protons in each unique environment. The presence of any other signals would indicate impurities. By integrating the signals of the main compound against those of a known internal standard, a precise quantitative measure of purity can be obtained.[11]

Predicted ¹H NMR Signals for this compound:

  • Aldehyde Proton (-CHO): A singlet around δ 9.9-10.0 ppm.

  • Aromatic Protons: Signals in the δ 7.0-7.8 ppm region, with specific splitting patterns corresponding to the 1,3-disubstituted benzene ring.

  • Morpholine Protons (-CH₂-N-): A triplet around δ 3.2-3.4 ppm.

  • Morpholine Protons (-CH₂-O-): A triplet around δ 3.8-4.0 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For purity validation, the primary goal is to confirm the presence of the molecular ion peak ([M]⁺) corresponding to the exact mass of this compound (C₁₁H₁₃NO₂, MW = 191.23 g/mol ).[12] The fragmentation pattern can also serve as a fingerprint for the compound. The absence of the correct molecular ion or the presence of other significant ions could indicate that the compound is not what was expected or that it is impure.

Expected Key Fragments in the Mass Spectrum:

  • Molecular Ion [M]⁺: m/z = 191

  • [M-H]⁺: m/z = 190 (loss of the aldehyde hydrogen)

  • [M-CHO]⁺: m/z = 162 (loss of the formyl group)

Quantitative Purity Determination: High-Performance Liquid Chromatography (HPLC)

For a definitive, quantitative assessment of purity, HPLC is the gold standard. This technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[13] By using a detector (e.g., UV-Vis), the separated components can be quantified.

For aldehydes, analysis is often improved by derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH), which creates a more UV-active and stable derivative.[13] This is particularly useful for trace-level analysis but may not be necessary for bulk purity assessment where the parent compound has sufficient UV absorbance. A reverse-phase HPLC method is typically suitable for this compound.

HPLC_Workflow Quantitative Purity Analysis by HPLC Workflow Sample Synthesized This compound Prep Prepare accurate solution in mobile phase (e.g., Acetonitrile/Water) Sample->Prep Inject Inject precise volume into HPLC system Prep->Inject Column Separation on Reverse-Phase Column (e.g., C18) Inject->Column Detector UV Detection (e.g., at 254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Analysis Integrate peak areas. Calculate purity: % Purity = (Area_main / Area_total) * 100 Chromatogram->Analysis

Caption: A typical workflow for purity determination using HPLC.

Experimental Protocol: Reverse-Phase HPLC
  • Mobile Phase Preparation: A suitable mobile phase is prepared and degassed, for instance, a mixture of acetonitrile and water.[13][14]

  • Standard and Sample Preparation: A standard solution of known concentration (if available) and a sample solution of the synthesized product are prepared in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[13]

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

    • Flow Rate: Typically 1.0 mL/min.[13]

    • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

    • Injection Volume: 10-20 µL.[13]

  • Data Analysis: The resulting chromatogram is analyzed. A pure sample will show one major peak. The area of this peak relative to the total area of all peaks gives the percent purity.

Comparison of Purity Validation Methods

MethodPrincipleInformation ProvidedTypeThroughputCost/Complexity
Melting Point Disruption of crystal lattice by impuritiesQualitative purity indicatorQualitativeHighLow
TLC Differential partitioningPresence of impurities, reaction progressQualitativeHighLow
FTIR Infrared absorption by functional groupsStructural confirmation of functional groupsQualitativeHighLow-Medium
NMR Nuclear spin in a magnetic fieldDetailed molecular structure, quantitative purity (qNMR)BothMediumHigh
Mass Spec Mass-to-charge ratio of ionized moleculesMolecular weight and fragmentation patternQualitativeMediumHigh
HPLC Differential partitioning in a columnDefinitive quantitative purity, separation of impuritiesQuantitativeLow-MediumHigh

Conclusion and Recommended Strategy

A multi-faceted approach is the most rigorous strategy for validating the purity of synthesized this compound.

  • Initial Screening: Begin with TLC and Melting Point analysis. These are rapid, inexpensive methods that provide an excellent initial assessment of purity and can immediately flag a failed or incomplete reaction.

  • Structural Confirmation: Use FTIR and ¹H NMR to confirm that the desired molecular structure has been synthesized. The NMR spectrum, in particular, will provide strong evidence of purity if no extraneous peaks are observed.

  • Definitive Quantification: For applications requiring a precise purity value (e.g., in drug development or for use as an analytical standard), HPLC is the definitive method. It will provide a quantifiable percentage of purity and can separate and help identify any minor impurities.

By judiciously combining these techniques, a researcher can build a comprehensive and self-validating profile of their synthesized this compound, ensuring its quality and suitability for subsequent applications.

References

A Spectroscopic Comparison of 2-, 3-, and 4-Morpholinobenzaldehyde Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the three positional isomers of morpholinobenzaldehyde: 2-morpholinobenzaldehyde, 3-morpholinobenzaldehyde, and 4-morpholinobenzaldehyde. The morpholine moiety, a saturated heterocycle, acts as an electron-donating group, influencing the electronic and spectroscopic properties of the benzaldehyde ring. Understanding these differences is crucial for researchers in drug discovery and materials science, where these scaffolds are of significant interest. This document presents a summary of their ¹H NMR, ¹³C NMR, IR, UV-Vis, and Mass Spectrometry data, supported by detailed experimental protocols and a visualization of a relevant biological pathway.

Comparative Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ, ppm)

IsomerAldehyde Proton (-CHO)Aromatic Protons (Ar-H)Morpholine Protons (-N-CH₂-)Morpholine Protons (-O-CH₂-)
2-Morpholinobenzaldehyde ~10.3 (s, 1H)~7.8-7.0 (m, 4H)~3.1-3.3 (m, 4H)~3.8-4.0 (m, 4H)
This compound ~9.9 (s, 1H)~7.5-7.0 (m, 4H)~3.2-3.4 (t, 4H)~3.8-3.9 (t, 4H)
4-Morpholinobenzaldehyde 9.81 (s, 1H)[1]7.75 (d, 2H), 6.91 (d, 2H)[1]3.32 (t, 4H)[1]3.87 (t, 4H)[1]

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ, ppm)

IsomerAldehyde Carbon (-CHO)Aromatic Carbons (Ar-C)Morpholine Carbons (-N-CH₂-)Morpholine Carbons (-O-CH₂-)
2-Morpholinobenzaldehyde ~192.0~155, 134, 131, 125, 121, 118~53.0~67.0
This compound ~191.5~152, 138, 130, 122, 118, 114~49.0~67.0
4-Morpholinobenzaldehyde 190.5[1]155.0, 132.2, 126.8, 113.8[1]47.5[1]66.5[1]

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

IsomerC=O Stretch (Aldehyde)C-H Stretch (Aldehyde)Aromatic C=C StretchC-N StretchC-O-C Stretch
2-Morpholinobenzaldehyde ~1690-1700 (Predicted)~2720, ~2820 (Predicted)~1600, ~1580 (Predicted)~1230 (Predicted)~1115 (Predicted)
This compound ~1695-1705 (Predicted)~2725, ~2825 (Predicted)~1605, ~1585 (Predicted)~1235 (Predicted)~1118 (Predicted)
4-Morpholinobenzaldehyde ~1680-1690~2730, ~2830~1600, ~1570~1240~1117

Table 4: UV-Vis Absorption Spectroscopy Data

IsomerSolventλ_max_ (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
2-Morpholinobenzaldehyde Dichloromethane~250, ~330 (Predicted)Not Available
This compound Dichloromethane~245, ~310 (Predicted)Not Available
4-Morpholinobenzaldehyde Dichloromethane325[1]28,800[1]

Table 5: Mass Spectrometry Data (Electron Ionization)

IsomerMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
2-Morpholinobenzaldehyde 191190 (M-H)⁺, 162 (M-CHO)⁺, 134, 105, 77 (Predicted)
This compound 191190 (M-H)⁺, 162 (M-CHO)⁺, 134, 105, 77 (Predicted)
4-Morpholinobenzaldehyde 191190 (M-H)⁺, 162 (M-CHO)⁺, 133, 105, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the morpholinobenzaldehyde isomer was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR Spectroscopy: Spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Spectroscopy: Proton-decoupled ¹³C NMR spectra were acquired. Chemical shifts (δ) are reported in ppm, and the residual solvent peak of CDCl₃ (77.16 ppm) was used as a reference.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound was mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, spectra can be obtained using an Attenuated Total Reflectance (ATR) accessory with the neat solid.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer was used for analysis.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹. A background spectrum was collected and subtracted from the sample spectrum to minimize interference from atmospheric CO₂ and water.

UV-Vis Absorption Spectroscopy
  • Sample Preparation: Stock solutions of the compounds were prepared in a suitable spectroscopic grade solvent (e.g., dichloromethane) at a concentration of 1 mM. These solutions were then diluted to a final concentration of 10-20 µM for analysis.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer was used to record the absorption spectra.

  • Data Acquisition: Spectra were recorded in a 1 cm path length quartz cuvette over a wavelength range of 200-800 nm. The pure solvent was used as a reference to baseline correct the spectra.

Mass Spectrometry (MS)
  • Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition: The samples were introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions was measured. The data is presented as a mass spectrum, showing the relative abundance of ions at different m/z values.

Visualization of Biological Pathway

Morpholine-containing compounds are known to exhibit a range of biological activities, including antifungal properties. One of their primary mechanisms of action is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. The following diagram illustrates this pathway and highlights the points of inhibition by morpholine derivatives.

Ergosterol_Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple Steps Squalene Squalene Mevalonate->Squalene Multiple Steps Squalene Epoxide Squalene Epoxide Squalene->Squalene Epoxide Squalene epoxidase Lanosterol Lanosterol Squalene Epoxide->Lanosterol Zymosterol Zymosterol Lanosterol->Zymosterol Lanosterol 14-alpha-demethylase (Azoles) Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Sterol Δ14-reductase Ergosterol Ergosterol Episterol->Ergosterol Sterol Δ8->Δ7-isomerase Morpholine Derivatives Morpholine Derivatives Morpholine Derivatives->Fecosterol Morpholine Derivatives->Episterol Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis of Isomers Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Purity_Check Purity Assessment (e.g., TLC, HPLC) Purification->Purity_Check NMR ¹H and ¹³C NMR Purity_Check->NMR IR FT-IR Purity_Check->IR UV_Vis UV-Vis Purity_Check->UV_Vis MS Mass Spectrometry Purity_Check->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation MS->Structure_Elucidation Data_Tabulation Tabulation of Spectroscopic Data Structure_Elucidation->Data_Tabulation Comparison Comparative Analysis of Isomers Data_Tabulation->Comparison

References

A Comparative Guide to Alternatives for 3-Morpholinobenzaldehyde in the Biginelli Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Morpholinobenzaldehyde and its potential substitutes in the context of the Biginelli reaction, a crucial one-pot multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs). DHPMs are a class of heterocyclic compounds with significant therapeutic potential, including applications as antiviral, antihypertensive, and anticancer agents. The choice of the aldehyde component in the Biginelli reaction significantly influences the reaction outcome, and this guide offers a data-supported overview of alternative reagents.

Introduction to this compound and its Alternatives

This compound is an aromatic aldehyde featuring a morpholine moiety, which acts as an electron-donating group. This electronic property influences its reactivity in nucleophilic addition reactions like the Biginelli reaction. This guide explores structurally similar alternatives where the morpholine group is replaced by other cyclic amines or a primary amine, namely:

  • 3-(Piperidin-1-yl)benzaldehyde

  • 3-(Pyrrolidin-1-yl)benzaldehyde

  • 3-Aminobenzaldehyde

These alternatives are commercially available and offer variations in steric hindrance and basicity, which can impact reaction kinetics and product yields.

Theoretical Impact on Reactivity in the Biginelli Reaction

The Biginelli reaction is an acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea). The reactivity of the benzaldehyde derivative is a key factor in the rate-determining step of this reaction. The presence of electron-donating groups (EDGs) on the aromatic ring, such as morpholino, piperidino, pyrrolidino, and amino groups, decreases the electrophilicity of the carbonyl carbon. This deactivation generally leads to lower reaction rates and yields compared to benzaldehydes substituted with electron-withdrawing groups (EWGs). The general reactivity trend for substituted benzaldehydes in the Biginelli reaction is:

EWGs > Unsubstituted > EDGs

Therefore, it is anticipated that this compound and its analogs with other electron-donating groups will exhibit lower yields in the Biginelli reaction compared to benzaldehyde or benzaldehydes with electron-withdrawing substituents.

Comparative Performance Data (Hypothetical)

AldehydeStructureExpected Yield (%)Notes
This compoundModerateThe morpholino group is a moderate electron-donating group.
3-(Piperidin-1-yl)benzaldehydeModerateThe piperidinyl group has similar electron-donating properties to the morpholino group.
3-(Pyrrolidin-1-yl)benzaldehydeModerateThe pyrrolidinyl group is also an effective electron-donating group.
3-AminobenzaldehydeLow to ModerateThe amino group is a strong electron-donating group, which may lead to lower yields compared to the tertiary amine analogs.

Note: The actual yields can be significantly influenced by the specific reaction conditions, including the catalyst, solvent, and temperature.

Experimental Protocols

The following are representative experimental protocols for the Biginelli reaction. These can be adapted to compare the performance of this compound and its alternatives.

Protocol 1: Classical Acid-Catalyzed Biginelli Reaction

This protocol describes a traditional approach using a strong acid catalyst in an alcoholic solvent.

Materials:

  • Substituted benzaldehyde (10 mmol)

  • Ethyl acetoacetate (10 mmol)

  • Urea (15 mmol)

  • Ethanol (25 mL)

  • Concentrated Hydrochloric Acid (3-4 drops)

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (25 mL).

  • Add 3-4 drops of concentrated hydrochloric acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with stirring.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Protocol 2: Lewis Acid-Catalyzed Biginelli Reaction

This protocol utilizes a Lewis acid catalyst, which can sometimes offer milder reaction conditions and improved yields.

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (1 mol%)

  • Ethanol (10 mL)

Procedure:

  • To a solution of the substituted benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) in ethanol (10 mL), add B(C₆F₅)₃ (1 mol%).[1]

  • Reflux the reaction mixture for the time required for the reaction to complete (monitor by TLC).

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Biginelli Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of dihydropyrimidinones via the Biginelli reaction.

Biginelli_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Aldehyde Substituted Benzaldehyde OnePot One-Pot Condensation Aldehyde->OnePot Ketoester β-Ketoester Ketoester->OnePot Urea Urea/Thiourea Urea->OnePot Precipitation Precipitation OnePot->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization/ Chromatography Filtration->Recrystallization Characterization Spectroscopic Characterization (NMR, IR, MS) Recrystallization->Characterization Yield Yield Calculation Recrystallization->Yield

Caption: General workflow for the Biginelli reaction.

Signaling Pathway of DHPMs (General)

While not directly related to the synthesis, it is valuable for the target audience to understand the general mechanism of action for some DHPMs, such as Monastrol, a well-known Eg5 kinesin inhibitor.

DHPM_Signaling_Pathway DHPM Dihydropyrimidinone (e.g., Monastrol) Eg5 Eg5 Kinesin DHPM->Eg5 Inhibition Microtubule Microtubule Sliding Eg5->Microtubule Blocks Spindle Bipolar Spindle Formation Microtubule->Spindle Leads to Mitosis Mitotic Arrest Spindle->Mitosis Prevents

Caption: Inhibition of Eg5 kinesin by a DHPM.

Conclusion

This compound serves as a valuable building block in the synthesis of biologically active dihydropyrimidinones. For researchers seeking to modulate the properties of the final DHPMs, alternatives such as 3-(piperidin-1-yl)benzaldehyde, 3-(pyrrolidin-1-yl)benzaldehyde, and 3-aminobenzaldehyde offer viable, commercially available options. While these electron-donating analogs are expected to exhibit lower reactivity in the Biginelli reaction compared to electron-deficient benzaldehydes, optimization of reaction conditions can lead to satisfactory yields. The provided experimental protocols offer a starting point for the systematic comparison of these reagents, enabling the rational design and synthesis of novel DHPM libraries for drug discovery and development.

References

A Senior Application Scientist's Guide to the Computational Modeling of 3-Morpholinobenzaldehyde Properties

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to a comprehensive guide on the computational modeling of 3-Morpholinobenzaldehyde. This document is designed for researchers, medicinal chemists, and drug development professionals who seek to understand and predict the physicochemical and electronic properties of this versatile scaffold. We will move beyond a simple recitation of methods to provide a comparative analysis, grounded in the causality of our modeling choices and validated by experimental context. Our objective is to equip you with the foundational knowledge and practical workflows to confidently model not just this compound, but also its analogs and other complex small molecules.

The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated to enhance solubility, improve pharmacokinetic profiles, and provide key interaction points with biological targets.[1][2][3] When appended to a benzaldehyde moiety, as in this compound, it creates a molecule with a nuanced electronic landscape and significant potential as a synthetic intermediate for more complex therapeutic agents.[4] Computational modeling provides an indispensable toolkit for exploring this landscape in silico, accelerating discovery by predicting properties and guiding synthetic efforts.

This guide will compare several computational techniques, focusing on Density Functional Theory (DFT) for electronic properties and Molecular Dynamics (MD) for dynamic behavior. We will contrast the insights gained from each method and benchmark our predictions against available experimental data and related isomers, such as the well-characterized 4-Morpholinobenzaldehyde.[5][6]

Part 1: Quantum Chemical Calculations for Electronic Property Prediction

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties, which are governed by its electronic structure. Density Functional Theory (DFT) stands out as a robust and computationally efficient method for this purpose, offering a favorable balance of accuracy and cost for organic molecules.[7][8] It allows us to predict geometries, spectroscopic characteristics, and reactivity indicators.

Causality of Method Selection: Why DFT with B3LYP/6-31G(d,p)?

For a molecule like this compound, our primary goal is to obtain a reliable description of its ground-state electronic properties.

  • The Functional (B3LYP): We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This choice is deliberate. Pure DFT functionals can sometimes struggle with describing the electronic behavior of conjugated systems. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electron exchange effects, crucial for molecules with both aromatic and heterocyclic components.[9] It has a long track record of providing excellent agreement with experimental data for vibrational frequencies and geometries of benzaldehyde derivatives.[9][10]

  • The Basis Set (6-31G(d,p)): A basis set is the set of mathematical functions used to build the molecular orbitals. The Pople-style 6-31G(d,p) basis set is our choice for initial geometry optimization and property calculation. The "6-31G" part indicates a split-valence basis set, which provides flexibility for valence electrons involved in bonding. The "(d,p)" notation signifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions are critical for accurately modeling the non-spherical electron distribution in bonds and are essential for describing the geometry and electronic properties of systems with heteroatoms like oxygen and nitrogen.[7]

Experimental Protocol 1: Geometry Optimization and Electronic Property Calculation with Gaussian

This protocol outlines the steps to perform a standard DFT calculation using the Gaussian software package, one of the most widely used computational chemistry programs.[11][12]

  • Structure Preparation:

    • Obtain the 3D coordinates of this compound. This can be done by drawing the molecule in a builder like GaussView or Avogadro, or by converting a SMILES string (C1COCCN1C2=CC=CC(=C2)C=O) from a database like PubChem.[13]

    • Perform an initial geometry "cleanup" using a molecular mechanics force field (like UFF) to ensure reasonable bond lengths and angles before starting the more computationally expensive quantum calculation.[14]

  • Gaussian Input File Creation:

    • Create a text file (e.g., 3-morph-benz_opt_freq.com).

    • The input file structure is critical. Here is a self-validating example:

    • Causality Explained:

      • %nprocshared=4 and %mem=4GB: These lines allocate computational resources.

      • #p B3LYP/6-31G(d,p): Specifies the level of theory (B3LYP functional, 6-31G(d,p) basis set).[7]

      • Opt: This keyword requests a geometry optimization, which will find the lowest energy conformation of the molecule.

      • Freq: This keyword requests a vibrational frequency calculation. This is our self-validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[7] It also provides predicted IR spectra that can be compared to experimental data.

      • 0 1: Specifies the charge (0 for neutral) and spin multiplicity (1 for a singlet state).

  • Execution and Analysis:

    • Run the calculation using the Gaussian executable: g16 3-morph-benz_opt_freq.com.[15]

    • Upon completion, analyze the output file (.log or .out). Key information includes:

      • Confirmation of convergence and the final optimized energy.[7]

      • The optimized Cartesian coordinates.

      • Vibrational frequencies (check for no imaginary values).

      • Molecular orbital energies (HOMO and LUMO).

      • Dipole moment and other electronic properties.

Visualization: Computational Workflow for DFT Analysis

The following diagram illustrates the logical flow of the DFT-based analysis protocol.

dft_workflow cluster_prep 1. Structure Preparation cluster_calc 2. Quantum Calculation (Gaussian) cluster_analysis 3. Analysis & Validation mol_build Build/Obtain 3D Structure mol_clean UFF Energy Minimization (e.g., Avogadro) mol_build->mol_clean Initial guess input_file Create Input File (# B3LYP/6-31G(d,p) Opt Freq) mol_clean->input_file Export coordinates run_g16 Execute Gaussian Job input_file->run_g16 check_freq Validation: Check for Imaginary Frequencies run_g16->check_freq Output file extract_data Extract Properties: (Energy, HOMO/LUMO, Dipole) check_freq->extract_data If 0, proceed visualize Visualize Results: (Orbitals, MEP Map) extract_data->visualize qsar_workflow cluster_data 1. Data Preparation cluster_model 2. Model Generation cluster_validate 3. Validation & Prediction molecules Chemical Structures descriptors Calculate Molecular Descriptors (e.g., Dragon, RDKit) molecules->descriptors activity Biological Activity Data (e.g., IC₅₀) split Split Data: Training Set & Test Set activity->split descriptors->split build Build Statistical Model (e.g., MLR, Random Forest) split->build Training Set validate Internal & External Validation split->validate Test Set build->validate predict Predict Activity of New Compounds validate->predict Validated Model

References

Safety Operating Guide

Proper Disposal of 3-Morpholinobenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Morpholinobenzaldehyde is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

I. Hazard Identification and Safety Precautions

This compound is recognized as a hazardous substance. It is harmful if it comes into contact with the skin or is swallowed and can cause irritation to the eyes, skin, and respiratory system.[1] Adherence to strict safety protocols is mandatory when handling this chemical.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.[1][2][3]

II. Quantitative Exposure Limits for Constituent Compounds

While specific occupational exposure limits for this compound have not been established, data for its parent compounds, morpholine and benzaldehyde, provide a basis for safe handling.

CompoundOrganizationTWA (Time-Weighted Average)STEL (Short-Term Exposure Limit)Notations
Morpholine OSHA20 ppm (70 mg/m³)-Skin
NIOSH20 ppm (70 mg/m³)30 ppm (105 mg/m³)Skin
ACGIH20 ppm-Skin
Benzaldehyde Ontario OELs-4 ppm (17 mg/m³)-

TWA is the permissible exposure limit over an 8-hour workday. STEL is a 15-minute TWA exposure that should not be exceeded at any time during a workday.

III. Detailed Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal program.[2][3][4]

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3]

  • Collect waste in a designated, compatible, and properly sealed hazardous waste container.

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the approximate quantity and note any associated hazards such as "Harmful," and "Irritant."[3]

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

Step 4: Arrange for Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for documentation and collection.

IV. Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Step 1: Evacuate and Ventilate

  • Immediately evacuate the spill area.

  • Ensure the area is well-ventilated.

Step 2: Don Appropriate PPE

  • Before attempting cleanup, equip yourself with the full range of PPE as described in Section I.

Step 3: Containment and Cleanup

  • For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled hazardous waste container.[5]

  • For liquid spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[3]

  • Collect the absorbed material and any contaminated items into a designated hazardous waste container.[3]

Step 4: Decontamination

  • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by a thorough washing with soap and water.[3]

  • All materials used for cleanup must be disposed of as hazardous waste.[3]

V. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste container compatible and properly labeled? A->B C Action: Obtain a compatible container and label it 'Hazardous Waste: this compound' B->C No D Segregate and store waste in a designated hazardous waste accumulation area B->D Yes C->D E Is the container full or ready for disposal? D->E F Continue to collect waste E->F No G Contact Environmental Health & Safety (EHS) for pickup E->G Yes F->D H Follow EHS instructions for documentation and handoff G->H I End: Waste disposed of by an approved facility H->I

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Morpholinobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. 3-Morpholinobenzaldehyde, a versatile benzaldehyde derivative, is one such compound. However, its potential for discovery is matched by its potential hazards. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the critical role of Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to create a self-validating system of safety, ensuring that scientific advancement and personal well-being go hand-in-hand.

Hazard Profile: Understanding the "Why" Behind the "What"

Before we can select the appropriate PPE, we must first understand the specific risks posed by this compound. According to its Safety Data Sheet (SDS), this compound, a pale yellow crystalline solid, presents a multi-faceted hazard profile.[1]

  • Acute Toxicity: It is classified as harmful if swallowed and harmful in contact with skin.[1] This dual threat necessitates barrier protection to prevent both accidental ingestion and dermal absorption.

  • Irritation: The compound is a known irritant to the skin, eyes, and respiratory tract.[1] Direct contact can cause inflammation and discomfort, while inhalation of its dust can lead to respiratory distress.

  • Target Organs: The primary target organs are the eyes, skin, gastrointestinal system, and respiratory system.[1]

This profile dictates that our PPE strategy must provide a comprehensive barrier against particulate matter (dust), accidental skin contact, and eye exposure.

Core Protective Equipment: Your First Line of Defense

When handling this compound in a solid form, a standard set of PPE is non-negotiable. Engineering controls, such as working in a certified chemical fume hood, are the primary method for exposure control, with PPE serving as the essential final barrier.[2]

Eye and Face Protection

Given that this compound is an eye irritant, robust protection is crucial.[1]

  • Mandatory: Chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 standards are required at all times.[1][2] These provide a seal around the eyes, protecting against dust particles from all angles.

  • Enhanced Protection: When there is a significant risk of splashing or aerosolization (e.g., during transfer of large quantities or sonication), a face shield should be worn in addition to safety goggles.[3]

Skin and Body Protection

To prevent skin irritation and dermal absorption, appropriate body protection is essential.[1]

  • Lab Coat: A standard, long-sleeved laboratory coat is the minimum requirement.

  • Enhanced Protection: For tasks with a higher risk of contamination, such as cleaning up spills or handling bulk quantities, consider a disposable chemical-resistant gown or coveralls.[4]

Hand Protection

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Glove Selection: Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for any signs of degradation or punctures before use.[3]

  • Best Practice: For prolonged tasks, consider double-gloving. If a glove becomes contaminated, it must be removed immediately using the proper technique, followed by hand washing.[5]

Respiratory Protection

The need for respiratory protection is determined by the specific task and the effectiveness of engineering controls. This compound is a respiratory tract irritant.[1]

  • Standard Operations: When handling small quantities in a well-ventilated area or a fume hood, respiratory protection may not be required.

  • Required Use: A respirator is necessary when engineering controls are insufficient, when handling large quantities that may generate dust, or during spill cleanup.[1][4] A NIOSH-approved air-purifying respirator (APR) with particulate filters (N95 or higher) is the minimum requirement in these situations. All respirator use must comply with a comprehensive respiratory protection program as outlined by OSHA in 29 CFR 1910.134.[1][6]

PPE Selection Guide for Common Laboratory Scenarios

The level of PPE should be commensurate with the risk of exposure. This table provides guidance for common laboratory tasks involving this compound.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Small Quantities (<1g) in a Fume Hood Safety GogglesSingle Pair of Nitrile GlovesLab CoatNot typically required
Transferring Larger Quantities (>1g) Safety Goggles & Face ShieldDouble Pair of Nitrile GlovesLab CoatN95 Respirator Recommended
Synthesizing/Refluxing in Glassware Safety GogglesSingle Pair of Nitrile GlovesLab CoatNot required if in a closed system within a fume hood
Cleaning a Spill Safety Goggles & Face ShieldDouble Pair of Nitrile Gloves (Heavy Duty)Chemical Resistant Gown or ApronN95 Respirator or higher (e.g., half-mask with P100 filters)

Experimental Protocol: PPE Donning and Doffing Procedure

A self-validating safety system requires not only choosing the right PPE but also using it correctly. Improper removal (doffing) can lead to exposure even after the experiment is complete.

Objective: To correctly don and doff PPE to minimize exposure to this compound.

Materials:

  • Inner and outer pairs of nitrile gloves

  • Disposable, cuffed gown

  • NIOSH-approved N95 respirator

  • Chemical safety goggles

  • Face shield

Procedure:

Part A: Donning (Putting On) PPE

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Put on the disposable gown, ensuring it is tied securely.

  • Respirator: Place the N95 respirator over your nose and mouth. The metallic strip should be molded to the bridge of your nose. Perform a seal check by inhaling and exhaling sharply.

  • Goggles and Face Shield: Put on the safety goggles, followed by the face shield.

  • Outer Gloves: Don the first (inner) pair of nitrile gloves.

  • Inner Gloves: Don the second (outer) pair of gloves, ensuring the cuffs are pulled up over the cuffs of the gown.

Part B: Doffing (Taking Off) PPE This procedure is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer pair of gloves. Grasp the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide a finger from the ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them in a designated hazardous waste container.[3]

  • Gown and Inner Gloves: Untie the gown. Peel it away from your body, turning it inside out as you remove it. As you are removing the gown, peel off the inner pair of gloves at the same time, so they are contained within the rolled-up gown. Dispose of the bundle immediately.

  • Exit Workspace: Step out of the immediate work area.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Respirator: Remove the respirator without touching the front. Dispose of it.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water for at least 20 seconds.

Logical Workflow: Respiratory Protection Selection

The decision to use respiratory protection should be a logical, risk-based process. The following diagram illustrates this decision-making workflow.

PPE_Decision_Tree Respiratory Protection Decision Tree for this compound start Start: Handling this compound q1 Is the procedure performed in a certified chemical fume hood? start->q1 q2 Is there potential for dust or aerosol generation (e.g., large quantity transfer, sonication, spill)? q1->q2 Yes respirator_needed Action: Use NIOSH-approved N95 respirator (or higher) within a formal respiratory protection program. q1->respirator_needed No q2->respirator_needed Yes no_respirator Action: Respirator not typically required. Maintain vigilance. q2->no_respirator No

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.